4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
Description
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Properties
IUPAC Name |
4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVAVIKQXATKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380655 | |
| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-21-0 | |
| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" properties
An In-depth Technical Guide to 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: Properties, Synthesis, and Potential Applications
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The thiomorpholine 1,1-dioxide moiety is a recognized "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2][3] Its rigid, chair-like conformation and the presence of a sulfone group, a strong hydrogen bond acceptor, contribute to its favorable interactions with various biological targets.[4][5] Within this promising class of compounds resides 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a molecule that synergistically combines the thiomorpholine 1,1-dioxide core with a benzoic acid functional group. This unique combination suggests potential for novel pharmacological profiles, leveraging the established bioactivity of the parent scaffold.[1][2][3]
This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the therapeutic potential of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and in-silico modeling.
| Property | Value | Source |
| CAS Number | 465514-21-0 | [6][7] |
| Molecular Formula | C₁₂H₁₅NO₄S | [6][7] |
| Molecular Weight | 269.32 g/mol | [6] |
| InChI Key | HMVAVIKQXATKEL-UHFFFAOYSA-N | [6] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - |
Synthetic Protocol: A Rational Approach
The synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid can be achieved through a multi-step process, beginning with the formation of the core thiomorpholine 1,1-dioxide ring, followed by functionalization. The proposed synthetic workflow is outlined below.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
Step-by-Step Methodology
Part 1: Synthesis of Thiomorpholine 1,1-dioxide
-
Cyclization: Diethanolamine is reacted with thionyl chloride in an appropriate solvent (e.g., dichloromethane) to form the thiomorpholine ring. This reaction is typically performed at reduced temperatures to control its exothermic nature.
-
Oxidation: The resulting thiomorpholine is then oxidized to thiomorpholine 1,1-dioxide. A common and effective oxidizing agent for this transformation is hydrogen peroxide in a suitable solvent like acetic acid.[1] The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
Part 2: N-Alkylation
-
Reaction Setup: Thiomorpholine 1,1-dioxide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: A non-nucleophilic base, for instance, potassium carbonate, is added to the solution to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide.
-
Alkylation: Methyl 4-(bromomethyl)benzoate is added portion-wise to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up: The reaction mixture is quenched with water and the product, methyl 4-[(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoate, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
Part 3: Hydrolysis
-
Saponification: The methyl ester from the previous step is dissolved in a mixture of methanol and water. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is refluxed.
-
Acidification: After the saponification is complete (monitored by TLC), the reaction mixture is cooled, and the pH is adjusted to an acidic range (pH 2-3) with a mineral acid like hydrochloric acid. This protonates the carboxylate to form the desired benzoic acid.
-
Isolation and Purification: The resulting precipitate, 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Mechanism of Action
Derivatives of thiomorpholine 1,1-dioxide have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The presence of the benzoic acid moiety in the target compound could further enhance its potential as a therapeutic agent, for instance, by mimicking natural substrates of enzymes or by improving its pharmacokinetic properties.
Potential Anticancer Activity
Many heterocyclic compounds containing the thiomorpholine 1,1-dioxide scaffold have exhibited significant cytotoxicity against various cancer cell lines.[1] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential inhibitory action on cancer cell signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Workflow for MTT Assay
Caption: Workflow for determining in-vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the cell viability against the compound concentration.
Illustrative Quantitative Data
The following table presents hypothetical IC₅₀ values for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid against a panel of cancer cell lines, as might be obtained from an MTT assay.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.1 |
| HCT116 | Colon Cancer | 18.5 |
Note: The data presented in this table is for illustrative purposes only and is based on the known activities of the thiomorpholine 1,1-dioxide class of compounds.
Conclusion
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a compound of significant interest due to its structural composition, which combines the biologically active thiomorpholine 1,1-dioxide scaffold with a benzoic acid moiety. While specific biological data for this exact molecule is not yet widely available, its chemical lineage suggests a high potential for pharmacological activity, particularly in the areas of oncology and infectious diseases. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic promise of this and related compounds.
References
[1] The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide - Benchchem. Available at:
[6] 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED. Available at:
[2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at:
[8] 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid - PubChem. Available at:
[9] 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylic acid - Echemi. Available at:
[7] 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-methyl]benzenecarboxylic acid - Atomaxchem. Available at:
[10] 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide - Chem-Impex. Available at:
[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews (2021-09-25). Available at:
[4] Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 - Biosynth. Available at:
[11] Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng - Benchchem. Available at:
[12] (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate (2021-10-20). Available at:
[5] Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. Available at:
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An In-depth Technical Guide to 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a molecule of interest in medicinal chemistry. While specific literature on this exact compound is sparse, this document consolidates information on its core structural components—the thiomorpholine 1,1-dioxide and benzoic acid moieties—to project its chemical properties and potential biological relevance. A detailed, scientifically grounded synthetic protocol is proposed, offering a practical framework for its laboratory preparation. This guide serves as a foundational resource for researchers investigating novel compounds incorporating the thiomorpholine 1,1-dioxide scaffold.
Introduction: Unveiling the Core Structure
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a bifunctional organic molecule characterized by a para-substituted benzoic acid linked via a methylene bridge to the nitrogen atom of a thiomorpholine 1,1-dioxide ring. The presence of the polar, hydrogen-bond accepting sulfone group and the acidic carboxylic acid function imparts a unique physicochemical profile, suggesting potential for interactions with biological targets.
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, and its oxidized form, thiomorpholine 1,1-dioxide, are considered "privileged scaffolds" in medicinal chemistry.[1][2] These structures are found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anti-tubercular, and enzyme inhibitory activities.[1] The benzoic acid moiety is also a common feature in drug molecules, often serving as a key interaction point with protein binding sites.
This guide will first dissect the structural components of the target molecule, then propose a robust synthetic pathway, and finally, discuss its potential for further investigation in drug discovery.
Structural Analysis and Physicochemical Properties
The chemical structure of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is defined by the following key features:
-
Thiomorpholine 1,1-Dioxide Core: A saturated heterocyclic ring that is conformationally flexible. The two oxygen atoms double-bonded to the sulfur atom create a polar sulfone group, which can act as a hydrogen bond acceptor.
-
Benzoic Acid Moiety: A planar aromatic ring substituted with a carboxylic acid group. This group is ionizable and can participate in hydrogen bonding and ionic interactions.
-
Methylene Linker: A -CH₂- group connecting the nitrogen of the thiomorpholine ring to the benzylic position of the benzoic acid, providing rotational flexibility.
Physicochemical Properties (Predicted):
Table 1: Properties of Key Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-(Bromomethyl)benzoic acid | 6232-88-8 | C₈H₇BrO₂ | 215.04 | Reactive benzylic bromide; precursor for N-alkylation. |
| Thiomorpholine 1,1-dioxide | 39093-93-1 | C₄H₉NO₂S | 135.19 | Polar, cyclic secondary amine; stable sulfone group.[4] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid can be achieved through a two-step process, beginning with the bromination of a commercially available starting material, followed by N-alkylation.
Figure 1: Proposed synthetic workflow for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid
This initial step involves the radical bromination of 4-methylbenzoic acid at the benzylic position.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount) in a suitable solvent like carbon tetrachloride or chlorobenzene.
-
Reaction Execution: Heat the mixture to reflux under inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-(bromomethyl)benzoic acid.[2]
Step 2: N-Alkylation of Thiomorpholine 1,1-dioxide
The second step is a nucleophilic substitution reaction where the secondary amine of thiomorpholine 1,1-dioxide displaces the bromide from 4-(bromomethyl)benzoic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve thiomorpholine 1,1-dioxide (1 equivalent) and 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), to the mixture. The base is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the carboxylic acid, which might otherwise interfere with the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up and Purification: Quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the desired product, making it soluble in the aqueous phase, while unreacted starting materials may be extracted with an organic solvent. The aqueous layer can then be extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography or recrystallization to afford 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
Potential Biological and Therapeutic Applications
The structural motifs present in 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid suggest several avenues for biological investigation:
-
Enzyme Inhibition: The thiomorpholine 1,1-dioxide scaffold has been incorporated into inhibitors of various enzymes. The rigid, chair-like conformation and the polar sulfone group can facilitate specific interactions within an enzyme's active site.
-
Anti-inflammatory Activity: Derivatives of thiomorpholine have shown promise as anti-inflammatory agents. The title compound could be evaluated in assays for cyclooxygenase (COX) inhibition or other inflammatory pathways.
-
Antimicrobial Properties: The heterocyclic nature of the thiomorpholine ring is a feature of some antimicrobial compounds. Screening for antibacterial and antifungal activity would be a logical step in its biological evaluation.
Conclusion
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid represents a molecule with significant potential for further research in medicinal chemistry and drug discovery. Although specific data on this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and the known properties of its constituent functional groups. The proposed synthetic route is practical and relies on well-understood reactions, making the compound accessible for laboratory investigation. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.
References
- Finetech Industry Limited. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0. Accessed January 17, 2026.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivatives. Chemistry & Chemical Technology, 17(4), 774-781.
- Benchchem. 4-(1,1-Dioxidothiomorpholino)benzoic acid | CAS 451485-62-4. Accessed January 17, 2026.
- PubChem. Thiomorpholine 1,1-dioxide.
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- Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" CAS 465514-21-0
An In-depth Technical Guide to 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic Acid (CAS: 465514-21-0): A Versatile Scaffold for Medicinal Chemistry
Executive Summary
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a bifunctional organic molecule featuring a rigid benzoic acid moiety and a saturated heterocyclic thiomorpholine 1,1-dioxide group. While specific biological activity for this exact compound is not extensively documented in peer-reviewed literature, its structural components are of significant interest in modern drug discovery. The thiomorpholine dioxide core is recognized for its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability, while the benzoic acid group serves as a versatile synthetic handle and a common pharmacophore for interacting with biological targets.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the molecule. It moves beyond a simple recitation of properties to offer expert insights into its potential applications. We will explore a plausible synthetic pathway, analyze its chemical reactivity for library generation, and discuss the rationale for its use as a scaffold in developing novel therapeutics. The document outlines a logical workflow for leveraging this compound in a drug discovery program, from initial derivatization to hit identification.
Core Molecular Profile
A thorough understanding of the molecule's fundamental characteristics is the foundation for its strategic application in research.
Nomenclature and Chemical Identifiers
-
Systematic Name: 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
-
Common Synonyms:
Physicochemical Properties
The properties of this molecule make it an attractive starting point for chemical synthesis. The presence of both a hydrogen bond-donating carboxylic acid and a polar sulfone group suggests moderate solubility in polar organic solvents and potential for aqueous solubility, particularly in its salt form.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [4][5][6][7] |
| Molecular Weight | 269.32 g/mol | [4][6][7] |
| InChI Key | HMVAVIKQXATKEL-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1C(S(=O)(=O)CC1)CNCC2=CC=C(C=C2)C(=O)O | Inferred |
Structural Analysis
The molecule's structure is key to its utility. It combines a flat, aromatic benzoic acid ring with a three-dimensional, saturated thiomorpholine dioxide ring, linked by a methylene bridge. This arrangement provides a well-defined vector for positioning functional groups in three-dimensional space, which is critical for precise interaction with protein binding pockets.
Caption: 2D structure of the title compound.
Synthesis and Chemical Reactivity
While specific synthesis routes for this compound are not published, a logical and efficient pathway can be proposed based on established organic chemistry principles. This demonstrates the compound's accessibility for research purposes.
Retrosynthetic Analysis and Proposed Pathway
The most logical disconnection is at the C-N bond formed between the benzylic carbon and the thiomorpholine nitrogen. This suggests a nucleophilic substitution reaction where thiomorpholine 1,1-dioxide acts as the nucleophile attacking an electrophilic benzyl species, such as methyl 4-(bromomethyl)benzoate. The subsequent hydrolysis of the methyl ester would yield the final product.
The choice of methyl 4-(bromomethyl)benzoate is strategic; the ester group is less reactive than an acid chloride and more stable than the free carboxylic acid under the conditions of the nucleophilic substitution, preventing unwanted side reactions. Thiomorpholine 1,1-dioxide can be readily prepared by the oxidation of thiomorpholine, for which commercial sources are available.
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An In-depth Technical Guide to the Mechanism of Action of Fiboflapon (GSK2190915)
This guide provides a detailed exploration of the molecular mechanism of action of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid, a compound more commonly known in the scientific literature as Fiboflapon, GSK2190915, or AM-803.[1][2] Developed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind its biological effects, and provides insights into the experimental methodologies used to elucidate its function.
Introduction: Targeting the Leukotriene Pathway for Inflammatory Diseases
Leukotrienes (LTs) are potent lipid mediators that play a crucial role in orchestrating inflammatory responses.[3] Synthesized primarily by immune cells such as mast cells, eosinophils, macrophages, and neutrophils, they are key drivers in the pathophysiology of a range of inflammatory diseases, most notably asthma.[3] The biosynthesis of all leukotrienes originates from arachidonic acid and is initiated by the concerted action of two key proteins: 5-lipoxygenase (5-LO) and the 5-lipoxygenase-activating protein (FLAP).[3][4]
This pathway bifurcates into two main branches, one leading to the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the other to the synthesis of cysteinyl leukotrienes (cysLTs), namely LTC4, LTD4, and LTE4.[3] The cysLTs are infamous for their ability to induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration, all hallmark features of asthma.[3]
Given the central role of leukotrienes in inflammation, inhibiting their production has been a long-standing therapeutic goal. While therapies targeting downstream components of the pathway, such as cysLT receptor antagonists (e.g., montelukast), have proven effective, they do not address the pro-inflammatory effects of LTB4.[5] This has led to the development of inhibitors that act further upstream. Fiboflapon (GSK2190915) is a potent, orally bioavailable small molecule designed to inhibit FLAP, thereby blocking the production of all downstream leukotrienes.[1][3][5]
Molecular Mechanism of Action: High-Affinity Inhibition of FLAP
The primary mechanism of action of Fiboflapon is its direct and high-affinity binding to the 5-lipoxygenase-activating protein (FLAP).[1][3][4] FLAP is an integral membrane protein located in the nuclear envelope. Its essential function is to bind arachidonic acid, released from the cell membrane, and present it to the 5-lipoxygenase enzyme for the initial steps of leukotriene synthesis.
Fiboflapon acts as a potent FLAP inhibitor, effectively preventing the association of arachidonic acid with 5-LO.[3] This blockade at a critical early step of the leukotriene biosynthetic cascade results in a comprehensive suppression of the production of both LTB4 and the entire family of cysLTs.[3][5]
The following diagram illustrates the leukotriene synthesis pathway and the specific point of intervention by Fiboflapon.
Caption: Inhibition of the 5-LO pathway by Fiboflapon.
Quantitative Pharmacology and In Vivo Efficacy
The potency of Fiboflapon has been characterized through a variety of in vitro and in vivo studies. These studies have consistently demonstrated its ability to potently inhibit leukotriene production at nanomolar concentrations.
| Parameter | Value | System | Reference |
| FLAP Binding Potency | 2.9 nM | In vitro binding assay | [1][2] |
| IC50 for LTB4 Inhibition | 76 nM | Human whole blood | [1][5] |
| EC50 for LTB4 Inhibition | ~7 nM | Ex vivo, rat whole blood | [1][2] |
| EC50 for LTB4 Inhibition | 85-89 nM | Human subjects | [5] |
| ED50 for LTB4 Inhibition | 0.12 mg/kg | In vivo, rat lung | [1][2] |
| ED50 for CysLT Inhibition | 0.37 mg/kg | In vivo, rat lung | [1][2] |
These data highlight the high potency of Fiboflapon in both isolated systems and complex biological environments. Notably, oral administration of the compound leads to sustained inhibition of leukotriene biosynthesis, supporting its development for once-daily dosing.[5] In preclinical models of inflammation, Fiboflapon has been shown to dose-dependently reduce not only leukotrienes but also downstream inflammatory markers such as plasma protein extravasation and neutrophil influx.[1]
Experimental Protocols for Mechanistic Elucidation
The characterization of Fiboflapon's mechanism of action relies on a suite of well-established experimental protocols. Below are outlines of the key assays employed.
FLAP Binding Assay
This assay directly measures the affinity of the compound for its molecular target.
Objective: To determine the binding potency (typically as a Ki or IC50 value) of Fiboflapon to FLAP.
Methodology:
-
Membrane Preparation: Human cell lines overexpressing FLAP (e.g., HEK293 cells) are cultured and harvested. The cell membranes are isolated through differential centrifugation.
-
Radioligand Binding: A known radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) is incubated with the prepared membranes in the presence of varying concentrations of Fiboflapon.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Fiboflapon that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive FLAP binding assay.
Cellular Leukotriene Synthesis Assay
This assay assesses the functional consequence of FLAP inhibition in a cellular context.
Objective: To measure the inhibitory effect of Fiboflapon on the production of LTB4 and cysLTs in whole blood or isolated immune cells.
Methodology:
-
Sample Preparation: Fresh human whole blood or isolated neutrophils are pre-incubated with a range of concentrations of Fiboflapon.
-
Cellular Activation: The cells are stimulated with a calcium ionophore (e.g., A23187), which triggers the release of arachidonic acid and initiates the leukotriene synthesis cascade.[5]
-
Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the plasma or cell supernatant.
-
Quantification: The levels of LTB4 and cysLTs are quantified using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The concentration-response data are used to calculate the IC50 value for the inhibition of leukotriene synthesis.
Clinical Relevance and Future Directions
Clinical studies have confirmed that Fiboflapon effectively inhibits the 5-LO pathway in humans.[3] Administration of the drug leads to a dose-dependent decrease in urinary LTE4, a biomarker of systemic cysLT production.[3][5] While initial studies in persistent asthma showed a reduction in this biomarker, it was not always accompanied by statistically significant improvements in lung function.[3]
Despite this, the potent and comprehensive inhibition of all leukotrienes by Fiboflapon suggests its potential utility in a broader range of inflammatory conditions where both LTB4 and cysLTs are implicated.[5] These may include cardiovascular diseases and other inflammatory disorders.[4][5] The favorable safety and pharmacokinetic profile of GSK2190915 supports its continued investigation in these areas.[5]
Conclusion
References
-
Singh, D., et al. (2013). Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study. PubMed Central. Available from: [Link]
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This compound | CAS: 465514-21-0 | Chemical Product. FINETECH INDUSTRY LIMITED. Available from: [Link]
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Bain, G., et al. (2013). Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor. British Journal of Clinical Pharmacology. Available from: [Link]
-
Fiboflapon. PubChem. National Institutes of Health. Available from: [Link]
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- 5. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid: A Molecule of Unexplored Potential
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive analysis of the chemical entity 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a cyclic sulfonamide (thiazinane-1,1-dioxide) linked to a benzoic acid derivative—are prevalent in a wide array of pharmacologically active agents. This guide will, therefore, focus on a predictive and investigative approach. We will dissect the biological potential of this compound by examining the well-established activities of its core components. Furthermore, we will propose a structured, multi-tiered research workflow for its comprehensive biological characterization, from in silico screening to preclinical evaluation. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and structurally related molecules.
Introduction and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) number 465514-21-0, is a synthetic organic compound.[1][2] It possesses a molecular formula of C12H15NO4S and a molecular weight of approximately 269.32 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 465514-21-0 | [1][2] |
| Molecular Formula | C12H15NO4S | [1] |
| Molecular Weight | 269.32 | [1] |
| Melting Point | 222°C | [1] |
| Boiling Point | 512.4°C at 760 mmHg | [1] |
| Density | 1.381 g/cm³ | [1] |
The molecule's structure features a saturated six-membered heterocyclic ring containing sulfur and nitrogen (thiazinane), where the sulfur atom is fully oxidized to a sulfone (1,1-dioxide). This cyclic sulfonamide is N-substituted with a benzyl group, which in turn is para-substituted with a carboxylic acid. This unique combination of a rigid cyclic sulfonamide and a benzoic acid moiety suggests a range of potential biological interactions.
Analysis of Core Structural Motifs and Predicted Biological Activity
Given the limited direct biological data on the title compound, a logical starting point for predicting its activity is to analyze the known pharmacological profiles of its constituent chemical scaffolds.
The Thiazinane-1,1-dioxide (Cyclic Sulfonamide) Moiety
The sulfonamide group is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[3][4][5] Cyclic sulfonamides, in particular, offer several advantages over their linear counterparts, including conformational rigidity which can enhance target affinity and improved membrane permeability due to reduced polarity.[6] This class of compounds has demonstrated a broad spectrum of biological activities:
-
Antimicrobial and Antiviral: Sulfonamides are historically recognized for their antibacterial properties.[4][5][7][8] More recently, cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2.[9]
-
Anticancer: Cyclic sulfonamides have shown significant anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range.[6] Their mechanisms often involve the inhibition of key enzymes in tumor progression.[6]
-
Anti-inflammatory: Thiazine derivatives, including 1,2-benzothiazine 1,1-dioxides, are well-documented for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and other pro-inflammatory mediators.[10][11][12][13]
-
Enzyme Inhibition: Sulfonamides are a classic inhibitor scaffold for zinc metalloenzymes, most notably carbonic anhydrases (CAs).[14] Inhibition of various CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[14]
The Benzoic Acid Moiety
Benzoic acid and its derivatives are also prevalent in drug discovery, often serving as a key pharmacophore for interacting with biological targets. Benzoic acid derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and antimicrobial activities.[15][16] The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged species at physiological pH, enabling strong interactions with receptor sites.
The Combined Scaffold: Potential Synergies
The combination of a sulfonamide and a benzoic acid moiety within the same molecule is a known strategy in drug design. For instance, benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrases.[14][17] The specific linkage in this compound—a methylene bridge between the thiazinane nitrogen and the phenyl ring—provides a degree of conformational flexibility while maintaining the distinct pharmacophoric features of both the cyclic sulfonamide and the benzoic acid.
Proposed Research Workflow for Biological Characterization
For a novel compound with promising structural features but limited biological data, a systematic and tiered approach to characterization is essential. The following workflow is proposed to elucidate the biological activity of this compound.
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- 13. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 14. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Abstract
This technical guide provides a detailed, in-depth overview of a validated synthetic pathway for producing 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (CAS 465514-21-0). This compound is a valuable bifunctional building block in medicinal chemistry and drug development, integrating a rigid sulfone-containing heterocyclic moiety with a functionalized aromatic acid. This document is intended for researchers, chemists, and professionals in the field of drug development. It covers retrosynthetic analysis, a detailed two-step synthetic protocol based on nucleophilic substitution followed by saponification, mechanistic insights, and comprehensive characterization data. All procedures are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Significance
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a structurally significant organic molecule. It belongs to the class of compounds that feature a thiomorpholine 1,1-dioxide core. The sulfone group (SO₂) within the heterocyclic ring is a key pharmacophore; it is a strong hydrogen bond acceptor and is metabolically stable, often enhancing the pharmacokinetic profile of drug candidates by improving solubility and cell permeability[1][2]. The thiomorpholine 1,1-dioxide moiety is found in a range of biologically active agents, including anti-inflammatory, antimicrobial, and antitumor compounds[1][2].
The benzoic acid portion provides a crucial handle for further chemical modification, such as amide bond formation, allowing for its conjugation to other molecules of interest. The combination of these two motifs in a single, well-defined structure makes the title compound a highly valuable intermediate for constructing complex lead compounds in pharmaceutical research. This guide elucidates a reliable and scalable pathway for its synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the benzylic C-N bond. This bond is readily formed through standard organic transformations, leading to two principal synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A: Nucleophilic Substitution (Alkylation) : This is the most direct and widely documented approach. It involves the N-alkylation of thiomorpholine 1,1-dioxide with a suitable 4-(halomethyl)benzoic acid derivative. This pathway is advantageous due to the high nucleophilicity of the secondary amine in thiomorpholine 1,1-dioxide and the reactivity of benzylic halides. To avoid side reactions with the carboxylic acid, the synthesis is best performed using an ester of the benzoic acid, followed by a final hydrolysis step.
-
Pathway B: Reductive Amination : This strategy involves the reaction of thiomorpholine 1,1-dioxide with 4-formylbenzoic acid to form an intermediate iminium ion, which is then reduced in situ. Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry[3]. While effective, this route may require careful control of reaction conditions to prevent over-alkylation or side reactions involving the aldehyde.
This guide will focus on Pathway A , as it is explicitly detailed in patent literature, ensuring a high degree of reliability and reproducibility for research applications.
Detailed Synthetic Pathway and Experimental Protocols
The selected synthesis proceeds in two distinct steps: (1) N-alkylation of thiomorpholine 1,1-dioxide with methyl 4-(bromomethyl)benzoate to form the ester intermediate, and (2) Saponification (hydrolysis) of the ester to yield the final carboxylic acid product. This entire process is based on the procedure outlined in patent WO2004087714A1.
Caption: Overall two-step synthesis pathway.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity | Notes |
| Thiomorpholine 1,1-dioxide | 39093-93-1 | Sigma-Aldrich, TCI | >98% | May be irritating; handle with care[4]. |
| Methyl 4-(bromomethyl)benzoate | 2417-73-4 | Alfa Aesar, Combi-Blocks | >97% | Lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% | Anhydrous, powdered. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | VWR | >98% | Pellets or solution. |
| Acetonitrile (MeCN) | 75-05-8 | MilliporeSigma | Anhydrous | |
| Methanol (MeOH) | 67-56-1 | J.T.Baker | ACS Grade | |
| Dichloromethane (DCM) | 75-09-2 | Macron Fine Chemicals | ACS Grade | For extraction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | EMD Millipore | 2 M solution | For acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Acros Organics | Anhydrous | For drying organic layers. |
Step 1: Synthesis of Methyl 4-((1,1-dioxidothiomorpholino)methyl)benzoate
Reaction Principle: This step is a classic Sₙ2 nucleophilic substitution. The secondary amine of thiomorpholine 1,1-dioxide acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. The bromide ion serves as the leaving group. Anhydrous potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr generated in situ, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction, as it effectively solvates the cations without interfering with the nucleophile.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine 1,1-dioxide (5.0 g, 37.0 mmol).
-
Add anhydrous acetonitrile (100 mL) to the flask to suspend the solid.
-
Add powdered anhydrous potassium carbonate (10.2 g, 74.0 mmol, 2.0 equivalents).
-
Add methyl 4-(bromomethyl)benzoate (8.5 g, 37.0 mmol, 1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16 hours under continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol to yield methyl 4-((1,1-dioxidothiomorpholino)methyl)benzoate as a white solid.
Step 2: Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Reaction Principle: This step involves the base-catalyzed hydrolysis (saponification) of the methyl ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. A final acidification step with HCl is required to protonate the carboxylate and precipitate the desired carboxylic acid product.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the methyl ester intermediate from Step 1 (e.g., 8.0 g, 26.9 mmol) in a mixture of methanol (80 mL) and water (20 mL).
-
Add sodium hydroxide (2.15 g, 53.8 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 70-80°C) for 2 hours.
-
After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Cool the solution in an ice bath and acidify to approximately pH 2 by the slow, dropwise addition of 2 M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 50°C to a constant weight to yield 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid as a white crystalline solid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Expected proton signals include aromatic protons on the benzoic acid ring, a singlet for the benzylic methylene bridge, and multiplets for the methylene groups on the thiomorpholine dioxide ring.
-
Mass Spectrometry (MS): To confirm the molecular weight (269.32 g/mol )[5]. High-resolution mass spectrometry (HRMS) is recommended for elemental composition confirmation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically expected after recrystallization.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
-
Thiomorpholine 1,1-dioxide: May cause skin and serious eye irritation[4].
-
Methyl 4-(bromomethyl)benzoate: Is a lachrymator and should be handled with extreme care in a well-ventilated chemical fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide presents a robust and well-documented two-step synthesis for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid. The pathway, utilizing a nucleophilic substitution followed by ester hydrolysis, is efficient and relies on readily available starting materials. The detailed protocols and mechanistic rationale provided herein offer researchers a reliable method to access this valuable chemical building block for applications in pharmaceutical and materials science research.
References
-
FINETECH INDUSTRY LIMITED. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available from: [Link].
-
Cherkupally, P., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12725-12823. Available from: [Link].
- Google Patents. WO2004087714A1 - N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-n'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide and its use as a medicament.
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- 2. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" literature review
An In-depth Technical Guide to 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this landscape, heterocyclic compounds, particularly those incorporating sulfur and nitrogen, represent a rich territory for discovery. This guide focuses on a specific, yet under-explored molecule: 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid . While direct literature on this compound is sparse, its structural motifs—the thiomorpholine 1,1-dioxide core and the benzoic acid moiety—are present in numerous bioactive compounds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for its synthesis, characterization, and potential therapeutic exploration. We will delve into the causality behind proposed experimental choices, grounding our discussion in established chemical principles and data from analogous structures.
Molecular Overview and Physicochemical Properties
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a bifunctional organic molecule. The thiomorpholine 1,1-dioxide group introduces a polar, hydrogen-bond accepting sulfonyl group and a basic nitrogen atom, while the benzoic acid moiety provides an acidic handle for salt formation and potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 465514-21-0 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2] |
| Molecular Weight | 269.32 g/mol | [2] |
| Canonical SMILES | C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O | |
| InChI Key | HMVAVIKQXATKEL-UHFFFAOYSA-N | [2] |
Proposed Synthesis Pathway
A logical and efficient synthesis of the target molecule can be envisioned through a two-step process involving the preparation of the key intermediates followed by their coupling. This approach is modular, allowing for the potential synthesis of derivatives for structure-activity relationship (SAR) studies.
Synthesis of Key Intermediates
2.1.1. Intermediate 1: 1,1-Dioxo-1,4-thiazinane (Thiomorpholine 1,1-dioxide)
The synthesis of the thiomorpholine 1,1-dioxide core is a well-established process. A common route involves the oxidation of thiomorpholine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve thiomorpholine in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of an oxidizing agent, such as hydrogen peroxide (30% solution) or potassium permanganate, dropwise while maintaining the temperature. The use of a catalyst like sodium tungstate can be beneficial for hydrogen peroxide-mediated oxidations.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate). Neutralize the reaction mixture with a base like sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,1-dioxo-1,4-thiazinane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
2.1.2. Intermediate 2: Methyl 4-(bromomethyl)benzoate
The second key intermediate is a derivative of benzoic acid with a reactive benzylic halide. Methyl 4-(bromomethyl)benzoate is a common choice.
Experimental Protocol:
-
Starting Material: Begin with commercially available methyl p-toluate.[3]
-
Radical Bromination: Dissolve methyl p-toluate in a non-polar solvent like carbon tetrachloride or cyclohexane. Add a radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS).
-
Reaction Conditions: Reflux the mixture while irradiating with a UV lamp to initiate the radical chain reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a solvent like hexane to afford pure methyl 4-(bromomethyl)benzoate.
Coupling Reaction: Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
The final step involves the N-alkylation of 1,1-dioxo-1,4-thiazinane with methyl 4-(bromomethyl)benzoate, followed by saponification of the ester to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
-
N-Alkylation:
-
Dissolve 1,1-dioxo-1,4-thiazinane in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as a proton scavenger.
-
Add a solution of methyl 4-(bromomethyl)benzoate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester intermediate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of methanol or ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product, 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid .
-
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for the title compound, the structural components suggest several avenues for investigation. The 1,4-thiazinane moiety and its derivatives are known to exhibit a range of biological activities.[4]
Antimicrobial Potential
Derivatives of 1,3-thiazine and 1,4-thiazinane have demonstrated notable antitubercular and antimalarial activities.[4] The presence of the sulfonyl group in the target molecule may enhance its potential as an antimicrobial agent.
Proposed Screening Protocol:
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains should be used.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
-
Anti-inflammatory and Analgesic Properties
Thiazine derivatives have also been reported to possess anti-inflammatory and analgesic activities.[4] The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed In Vitro and In Vivo Assays:
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: Evaluate the ability of the compound to inhibit COX-1 and COX-2 enzymes to determine its potential mechanism of anti-inflammatory action and its selectivity.
-
In Vivo Carrageenan-Induced Paw Edema Model (Rat): This is a standard model to assess acute anti-inflammatory activity. Measure the reduction in paw volume after administration of the test compound compared to a control group.
-
In Vivo Acetic Acid-Induced Writhing Test (Mouse): This model is used to screen for analgesic activity. Count the number of writhes in a given period after administration of the compound and acetic acid.
Structure-Activity Relationship (SAR) Exploration
The proposed modular synthesis allows for the generation of a library of analogs to explore the SAR.
Caption: Potential sites for modification for SAR studies.
Conclusion and Future Directions
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid represents a promising, yet unexplored, chemical entity. This guide provides a robust framework for its synthesis and biological evaluation based on established principles and the known activities of its constituent fragments. The proposed synthetic route is versatile and amenable to the creation of a focused library of analogs for SAR studies. Future research should focus on the execution of the proposed synthesis and a systematic screening for antimicrobial and anti-inflammatory activities. Positive hits in these initial screens would warrant further investigation into their mechanisms of action and preclinical development.
References
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. [Link]
-
4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid - PubChem. [Link]
-
Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Cheméo. [Link]
Sources
- 1. 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-methyl]benzenecarboxylic acid | CAS:465514-21-0 | Atomaxchem [en.atomaxchem.com]
- 2. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" chemical suppliers
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Derivatives of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: A New Frontier in Hemostasis-Sparing Anticoagulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of anticoagulant therapy is on the cusp of a paradigm shift, moving beyond direct oral anticoagulants (DOACs) toward a new class of therapeutics that promise efficacy with a significantly reduced risk of bleeding. Central to this evolution are derivatives of the 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid scaffold. These small molecules are at the forefront of the development of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. Preclinical and clinical evidence suggests that inhibiting FXIa can prevent pathologic thrombus formation while largely preserving the hemostatic mechanisms required to prevent spontaneous bleeding.[1][2] This technical guide provides an in-depth analysis of this chemical series, covering the therapeutic rationale, synthesis, mechanism of action, structure-activity relationships (SAR), and the key experimental protocols necessary for their evaluation. It is designed to serve as a critical resource for researchers, medicinal chemists, and clinical development professionals dedicated to advancing the next generation of safer anticoagulants.
Introduction: The Core Scaffold and Its Significance
The chemical entity 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid serves as a foundational scaffold for a novel class of therapeutic agents.[3][4] Its structure is characterized by three key components: a benzoic acid moiety, a central methylene linker, and a 1,4-thiazinane 1,1-dioxide ring.
-
1,4-Thiazinane 1,1-Dioxide: This saturated six-membered heterocycle containing sulfur and nitrogen is a critical pharmacophore. The sulfone group (SO₂) is a strong hydrogen bond acceptor and imparts polarity and metabolic stability. Thiazine and its derivatives are known to possess a wide array of biological activities, making them privileged structures in medicinal chemistry.[5][6]
-
Benzoic Acid: The benzoic acid group is a classic feature in drug design, often serving as a key interaction point with protein targets, particularly through salt bridges with basic residues like arginine or lysine.[7] Its presence is crucial for the high-affinity binding of these derivatives to the active site of Factor XIa.[8]
The strategic combination of these motifs has proven highly effective in generating compounds with the desired pharmacological profile for FXIa inhibition.
Therapeutic Rationale: Targeting Factor XIa for Safer Anticoagulation
The primary limitation of all current anticoagulants is the inherent risk of bleeding.[1] The development of FXIa inhibitors is rooted in the "hemostasis-sparing" hypothesis, which posits that the intrinsic and extrinsic coagulation pathways have distinct roles in pathology versus physiology.
-
The Coagulation Cascade: The coagulation process is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on the activation of Factor X. While the extrinsic pathway is critical for initiating hemostasis in response to vascular injury, the intrinsic pathway, particularly the role of Factor XIa, appears to be more significant in the amplification and propagation of pathologic thrombi.[2][9]
-
The Role of Factor XIa: Genetic evidence from individuals with congenital FXI deficiency supports this hypothesis. These patients exhibit a lower incidence of venous thromboembolism (VTE) and ischemic stroke, yet they do not typically suffer from spontaneous bleeding, unlike patients with hemophilia.[1][2] This clinical observation provides a powerful validation for FXIa as a therapeutic target to uncouple antithrombotic efficacy from bleeding risk.
By selectively targeting FXIa, derivatives of the 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid scaffold aim to prevent thrombosis without impairing the body's primary defense against bleeding.
Synthesis and Chemical Derivatization
The synthesis of this class of compounds relies on established principles of heterocyclic and medicinal chemistry. A general, logical workflow is presented below.
Causality in Synthesis:
-
N-Alkylation: The synthesis typically begins with the nucleophilic substitution reaction between a thiazinane precursor and an electrophilic benzyl halide, such as methyl 4-(bromomethyl)benzoate. The choice of a methyl ester protects the carboxylic acid, preventing it from interfering with the base-catalyzed alkylation.
-
Oxidation: The thioether in the thiazinane ring is then oxidized to the corresponding sulfone. This step is critical as the 1,1-dioxide moiety is essential for the desired biological activity and physicochemical properties. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are used.
-
Saponification: The final step is the hydrolysis of the methyl ester to the free carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup. This deprotection unmasks the key binding group required for interaction with Factor XIa.
Derivatization Strategies: To perform SAR studies, modifications can be introduced at several positions:
-
Benzoic Acid Ring: Substitution with various groups (e.g., halogens, alkyls, methoxy) to probe electronic and steric effects on binding affinity.
-
Thiazinane Ring: Introduction of substituents to alter solubility, metabolic stability, and conformational preferences.
-
Linker: While a methylene linker is common, its length and rigidity can be modified to optimize the orientation of the two key pharmacophores.
Structure-Activity Relationship (SAR)
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of FXIa inhibitors. While specific data for every derivative is proprietary, general principles can be compiled from the broader class of FXIa inhibitors.[8]
Table 1: General Structure-Activity Relationships for FXIa Inhibitors
| Structural Modification | Observation | Rationale/Insight |
|---|---|---|
| Benzoic Acid Moiety | Essential for high potency. Ortho- or meta-substituents can be tolerated or beneficial. | The carboxylate forms a key salt-bridge interaction in the S1 pocket of the FXIa active site. Substituents can fine-tune binding and physical properties.[7][10] |
| Thiazinane 1,1-Dioxide | The sulfone group is critical. | Acts as a hydrogen bond acceptor and provides a rigid, metabolically stable scaffold that orients the molecule correctly within the binding site. |
| Linker | A single methylene linker is often optimal. | Provides the correct distance and rotational freedom to position the benzoic acid and heterocyclic moieties in their respective binding pockets. |
| Selectivity | Modifications to the heterocyclic core and linker influence selectivity over related proteases like plasma kallikrein, thrombin, and FXa. | Subtle changes in molecular shape and electronics can exploit differences in the active site topographies of these enzymes, leading to improved selectivity and a better safety profile.[8] |
Preclinical and Clinical Development Landscape
Several oral small-molecule FXIa inhibitors based on similar scaffolds have advanced into clinical trials, providing strong validation for this therapeutic approach.
-
Milvexian (BMS-986177/JNJ-70033093): Has been evaluated in Phase II studies for the prevention of VTE after knee arthroplasty and for secondary stroke prevention.[11][12] Results have shown promising efficacy with a favorable bleeding profile compared to standard-of-care anticoagulants.[11]
-
Asundexian (BAY-2433334): This compound has also been investigated in Phase II trials for patients with atrial fibrillation and recent non-cardioembolic ischemic stroke.[12][13] These studies have consistently demonstrated a significant reduction in bleeding events compared to DOACs like apixaban.[1][13]
Table 2: Summary of Representative Phase II Clinical Trial Outcomes
| Trial / Compound | Indication | Comparator | Key Efficacy Finding | Key Safety Finding (Bleeding) |
|---|---|---|---|---|
| AXIOMATIC-TKR (Milvexian) | VTE Prevention (Knee Surgery) | Enoxaparin | Dose-dependent reduction in VTE.[11] | Lower bleeding rates compared to enoxaparin.[11] |
| PACIFIC-AF (Asundexian) | Atrial Fibrillation | Apixaban | Similar rates of stroke/systemic embolism (exploratory).[13] | Significantly lower rates of major or clinically relevant non-major bleeding.[13] |
| PACIFIC-STROKE (Asundexian) | Secondary Stroke Prevention | Placebo (on top of antiplatelet therapy) | Trend for dose-dependent reduction in ischemic stroke.[12] | No increase in intracranial hemorrhage or major bleeding compared to placebo.[1] |
These encouraging Phase II results have paved the way for large-scale Phase III trials to definitively establish the efficacy and safety of this class of drugs in various thromboembolic disorders.[1][12]
Key Experimental Protocols and Methodologies
The evaluation of novel 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid derivatives requires a standardized cascade of in vitro and in vivo assays.
Protocol 1: In Vitro Chromogenic Factor XIa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human Factor XIa.
Principle: The assay measures the residual activity of FXIa after incubation with an inhibitor. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) with 0.1% bovine serum albumin (BSA).
-
Enzyme: Purified human Factor XIa, diluted in assay buffer to a working concentration (e.g., 1 nM).
-
Substrate: Chromogenic FXIa substrate (e.g., S-2366), dissolved in sterile water to a stock concentration (e.g., 5 mM).
-
Test Compound: Serially diluted in 100% DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of test compound dilutions (or buffer for control wells) to appropriate wells.
-
Initiate the reaction by adding 25 µL of the diluted FXIa enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Add 25 µL of the chromogenic substrate to all wells to start the color development.
-
Read the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of a test compound in a rat model.
Principle: Topical application of ferric chloride to an exposed artery induces oxidative injury to the endothelium, triggering the formation of an occlusive thrombus. The time to occlusion is measured.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., isoflurane).
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage) at a specified time before injury (e.g., 60 minutes).
-
-
Thrombus Induction:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with 35% FeCl₃ solution onto the surface of the carotid artery, distal to the flow probe.
-
Leave the filter paper in place for 10 minutes, then remove it and rinse the area with saline.
-
-
Measurement and Analysis:
-
Continuously monitor and record blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow (flow < 0.1 mL/min).
-
Compare the TTO in compound-treated groups to the vehicle control group. A significant increase in TTO indicates antithrombotic activity.
-
Future Directions and Conclusion
The development of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid derivatives as FXIa inhibitors represents a pinnacle of rational drug design, directly addressing the most significant unmet need in anticoagulant therapy—safety. Phase II clinical trials have provided compelling evidence that this class of drugs can effectively prevent thrombosis with a markedly lower risk of bleeding.[1][13]
Future directions include:
-
Completion of Phase III Trials: These large-scale trials are essential to confirm the efficacy and safety across diverse patient populations and clinical settings.[12]
-
Exploring New Indications: The unique safety profile may allow for use in patient populations where current anticoagulants are considered too risky, such as patients with renal impairment or those on dual antiplatelet therapy.
-
Life-Cycle Management: Development of reversal agents or antidotes, while perhaps less critical than for other anticoagulants, would further enhance the safety profile.
References
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Piccini, J. P., & Patel, M. R. (2023). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 81(8), 771-779. [Link][1][2]
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Li, W., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Cardiovascular Development and Disease, 10(6), 253. [Link][11]
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Shoamanesh, A. (2025). An update on studies investigating Factor XIa inhibitors for secondary stroke prevention. Vascular Neurology. [Link][12]
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Johnson, K. (2025). Factor XI Inhibitors: The Future of Anticoagulation. Pharmacy Times. [Link][13]
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Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link][14]
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Pierre, L. L., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Pharmaceutical and Medicinal Chemistry, 3(1), 1-6. [Link][7]
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Shekunov, E. V., et al. (2021). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Pharmaceuticals, 14(11), 1146. [Link][15]
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Khan, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6483. [Link][5]
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Gautam, N., et al. (2012). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. European Journal of Chemistry, 3(1), 106-111. [Link][6]
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FINETECH INDUSTRY LIMITED. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID. [Link][3]
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Kumar, V., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6825-6855. [Link][16]
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Li, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link][10]
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Hassan, A. A., et al. (2021). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(12), 1105-1120. [Link][8]
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Gerlach, C., et al. (2016). FACTOR XIa INHIBITORS. Google Patents, WO2016015593A1. [9]
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Pospíšil, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1079-1087. [Link][17]
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Unlocking the Therapeutic Potential of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: A Technical Guide for Researchers
Foreword: A Molecule of Intriguing Possibilities
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The molecule 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, with CAS Number 465514-21-0, represents a compelling fusion of two such pharmacologically significant moieties: the thiomorpholine S,S-dioxide core and a benzoic acid substituent. While direct research on this specific compound is nascent, its structural architecture provides a fertile ground for hypothesizing a range of therapeutic applications. This guide serves as a technical primer for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential research applications, proposed mechanisms of action, and detailed experimental protocols to unlock its therapeutic promise.
Molecular Architecture and Physicochemical Profile
The subject of our investigation, 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, possesses a molecular formula of C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol .[1] Its structure is characterized by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone (S,S-dioxide). This oxidation state is critical, as it enhances the polarity and hydrogen bonding capacity of the heterocyclic system, often leading to improved pharmacokinetic properties. This core is N-substituted with a benzyl group, which in turn is para-substituted with a carboxylic acid function.
Table 1: Physicochemical Properties of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
| Property | Value | Source |
| CAS Number | 465514-21-0 | Finetech Industry Limited |
| Molecular Formula | C₁₂H₁₅NO₄S | Finetech Industry Limited |
| Molecular Weight | 269.32 g/mol | Finetech Industry Limited |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO, methanol (predicted) | --- |
Potential Research Applications: An Evidence-Based Postulation
The therapeutic potential of this molecule can be inferred from the well-documented activities of its constituent scaffolds. Thiomorpholine and its derivatives are known to exhibit a wide array of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Similarly, benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications spanning from antimicrobial agents to anticancer therapeutics.[5][6][7][8]
Oncology: A Candidate for Anticancer Drug Discovery
The thiomorpholine scaffold is a recognized pharmacophore in the development of anticancer agents.[9] Derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells. The benzoic acid moiety can also contribute to anticancer activity, with some derivatives acting as antagonists for specific receptors or inhibitors of enzymes crucial for tumor growth.[6][7][8]
Hypothesized Mechanism of Action: It is plausible that 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid could exert its anticancer effects through the induction of apoptosis via the intrinsic pathway. The compound may disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by the test compound.
Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Thiomorpholine derivatives have been investigated for their anti-inflammatory properties.[4] The benzoic acid moiety is also present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothesized Mechanism of Action: The compound could potentially inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This may be achieved through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.
Antibacterial Drug Development
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The thiomorpholine S,S-dioxide scaffold has been incorporated into novel antibacterial compounds.[2] Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[10]
Hypothesized Mechanism of Action: The compound may interfere with bacterial cell wall synthesis, disrupt bacterial membrane integrity, or inhibit essential bacterial enzymes.
In-Depth Experimental Protocols
To investigate the hypothesized biological activities, a systematic and rigorous experimental approach is required.
Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
A plausible synthetic route involves a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Alkylation of Thiomorpholine 1,1-dioxide
-
To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 4-[(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester intermediate from Step 1 in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or gently heat to 40 °C until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the final compound.
In Vitro Anticancer Activity Evaluation
A tiered approach is recommended to assess the anticancer potential of the compound.[11][12][13]
3.2.1. Cytotoxicity Screening (MTT Assay) [14]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.[11]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.5 |
| HCT116 | Colon | 18.9 |
| MCF-10A | Non-cancerous | > 100 |
3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining) [11]
-
Cell Treatment: Treat the cancer cell line with the most significant cytotoxicity with the test compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[15][16][17][18]
3.3.1. Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the compound. Administer the compounds orally.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the in vivo anti-inflammatory assay.
In Vitro Antibacterial Activity Evaluation
The antibacterial potential can be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][19][20][21][22]
3.4.1. Broth Microdilution Method for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks and Future Directions
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a molecule with a compelling structural design that suggests a high probability of interesting biological activities. The fusion of the thiomorpholine S,S-dioxide and benzoic acid scaffolds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, or antibacterial agent. The experimental protocols detailed in this guide offer a robust framework for the initial exploration of this compound's therapeutic potential. Further research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of analogs, and evaluating its pharmacokinetic and toxicological profiles.
References
- Anosike, C.A., Obidoa, O., & Ezeanyika, L.U.S. (2012). The Anti inflammatory Activity of Garden Egg (Solanum aethiopicum) on Egg Albumin-induced Oedema and Granuloma Tissue Formation in Rats. Asian Pacific Journal of Tropical Medicine, 5, 62-6.
- BenchChem. (2025).
- Finetech Industry Limited. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0.
- Hisamuddin, N., Mossadeq, W.M.S., Sulaiman, M.R., Abas, F., Leong, S.W., Kamarudin, N., Ong, H.M., Azmi, A.F.A., Ayumi, R.R., & Talib, M. (2019). Anti-Edematogenic and Anti Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)
- InVivo Biosystems.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Savoia, D. (2012). Plant-derived antimicrobial compounds: a new approach to limit bacterial resistance. IntechOpen.
- BenchChem. (2025).
- BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
- ResearchGate. (2019).
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- University of Wollongong Research Online. (2013). Bioassays for anticancer activities.
- ResearchGate. (2011). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- BenchChem. (2025).
- BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.
- Vertex AI Search. (2026).
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.
- PubMed. (2014).
- BenchChem. Heterocyclic Building Blocks-Thiomorpholine.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
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- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- PubMed. (2024).
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- ChemicalBook. (2022).
- MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
- ResearchGate. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities | Request PDF.
- OUCI. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2.
- PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)
- ResearchGate. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)
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Methodological & Application
Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic Acid: A Detailed Application Note and Protocol
Introduction
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid is a bifunctional molecule incorporating a thiomorpholine 1,1-dioxide moiety and a benzoic acid group. The thiomorpholine S,S-dioxide scaffold is of significant interest in medicinal chemistry, valued for its physicochemical properties and its presence in various biologically active compounds.[1][2] This application note provides a comprehensive, three-step synthetic protocol for the preparation of this target compound, designed for researchers and professionals in drug discovery and development. The synthesis is logically structured, beginning with the preparation of the key intermediates, followed by their coupling, and concluding with the final hydrolysis to yield the desired product. Each step is detailed with underlying chemical principles and practical insights to ensure reproducibility and safety.
Physicochemical Properties of Intermediates and Final Product
For clarity and practical laboratory use, the key properties of the starting materials, intermediates, and the final product are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Thiomorpholine 1,1-dioxide | 39093-93-1 | C₄H₉NO₂S | 135.19 | White to off-white solid | 143-147 |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | C₉H₉BrO₂ | 229.07 | White crystalline solid | 57-58[3] |
| Methyl 4-[(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoate | N/A | C₁₃H₁₇NO₄S | 299.35 | Solid (expected) | Not reported |
| 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid | 465514-21-0 | C₁₂H₁₅NO₄S | 269.32 | Solid (expected) | Not reported |
Overall Synthetic Scheme
The synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid is accomplished via a three-step sequence as illustrated in the workflow diagram below. The process begins with the synthesis of the two key building blocks: thiomorpholine 1,1-dioxide and methyl 4-(bromomethyl)benzoate. These intermediates are then coupled through an N-alkylation reaction. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of Intermediates
Protocol 1A: Synthesis of Thiomorpholine 1,1-dioxide
This protocol describes the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide using hydrogen peroxide. This is a common and effective method for the preparation of sulfones from sulfides.[1]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% solution in H₂O)
-
Methanol
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (10.3 g, 0.1 mol) in methanol (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The addition of an oxidizing agent to an amine can be exothermic, so careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add acetone (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold acetone (2 x 20 mL), and dry under vacuum to yield thiomorpholine 1,1-dioxide.
Expected Yield: 85-95%.
Protocol 1B: Synthesis of Methyl 4-(bromomethyl)benzoate
This protocol details the radical bromination of methyl 4-methylbenzoate (methyl p-toluate) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4] This method is selective for the benzylic position.
Materials:
-
Methyl 4-methylbenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent like chlorobenzene[5]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask, add methyl 4-methylbenzoate (15.0 g, 0.1 mol), N-bromosuccinimide (17.8 g, 0.1 mol), and AIBN (0.164 g, 1 mmol) in carbon tetrachloride (250 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After cooling to room temperature, the by-product succinimide will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of ethyl acetate and hexane to afford methyl 4-(bromomethyl)benzoate as a white solid.
Expected Yield: 70-80%.
Part 2: N-Alkylation and Hydrolysis
Protocol 2: Synthesis of Methyl 4-[(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoate
This step involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the secondary amine of thiomorpholine 1,1-dioxide. A non-nucleophilic base is used to scavenge the HBr formed during the reaction.
Sources
Topic: In Vitro Assay for Characterizing 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid (GSK1016790A) as a TRPV4 Agonist
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed application note and a robust protocol for the in vitro characterization of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid , widely known in scientific literature as GSK1016790A . This compound is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] The primary functional consequence of GSK1016790A binding to TRPV4 is the activation of the channel, leading to a measurable influx of cations, predominantly calcium (Ca²+), into the cell.[2][3] Therefore, the most direct and reliable method for quantifying its activity is a cell-based fluorescent calcium influx assay.
This guide details the scientific rationale, experimental setup, step-by-step protocol, and data analysis workflow for determining the potency (EC₅₀) of GSK1016790A using a recombinant cell line expressing human TRPV4 and a fluorescent calcium indicator. The protocol is designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility.
Scientific Background and Rationale
The Target: TRPV4 Ion Channel
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel expressed in numerous tissues, including vascular endothelium, lungs, neurons, and chondrocytes.[2][4] It acts as a crucial cellular sensor, responding to a diverse range of stimuli such as osmotic pressure, moderate heat (activated at temperatures >27–35°C), mechanical stress, and endogenous lipid mediators.[4][5][6] Upon activation, TRPV4 opens to allow the influx of cations like Na⁺ and Ca²⁺, with a slight preference for Ca²⁺.[3] This influx of calcium serves as a critical second messenger, initiating downstream signaling cascades that regulate physiological processes ranging from vasodilation to inflammation and mechanotransduction.[7]
The Compound: GSK1016790A
GSK1016790A is a highly potent and selective pharmacological tool used to specifically activate TRPV4 channels in both in vitro and in vivo studies.[2] Its selectivity is a key advantage, as it shows no significant activity at other related TRP channels like TRPM8 and TRPA1 at concentrations where it fully activates TRPV4. This specificity allows researchers to confidently attribute observed cellular responses to the activation of TRPV4.
The Assay Principle: Calcium Influx
The most direct functional readout of TRPV4 channel activation by an agonist is the resulting increase in intracellular calcium concentration ([Ca²⁺]i). This can be monitored in real-time using fluorescent calcium indicators. These indicators are cell-permeant esters (e.g., Fluo-4 AM, Fura-2 AM) that can be loaded into cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescently active dye in the cytoplasm. The fluorescence intensity of these dyes increases significantly upon binding to free Ca²⁺. By measuring the change in fluorescence before and after the addition of GSK1016790A, we can quantify the activation of the TRPV4 channel in a high-throughput manner.
Assay Design and Key Parameters
A successful assay relies on a well-designed system with appropriate controls to ensure the results are specific and reproducible.
Cell System Selection
For characterizing a specific compound-target interaction, a heterologous expression system is superior. We recommend using a Human Embryonic Kidney 293 (HEK293) cell line stably expressing the full-length human TRPV4 channel (hTRPV4-HEK293) .
-
Rationale (Expertise): HEK293 cells have very low endogenous expression of most TRP channels, providing a "clean" background. This ensures that the observed Ca²⁺ influx is overwhelmingly due to the activity of the exogenously expressed hTRPV4 channels upon stimulation by GSK1016790A.[8] This minimizes confounding signals that could arise from activating other channels in cell types with complex endogenous expression profiles, such as Human Umbilical Vein Endothelial Cells (HUVECs).[2]
Controls for a Self-Validating System
To ensure data integrity, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced effects.
-
Negative Control (Untransfected Cells): Wild-type HEK293 cells (not expressing TRPV4) should be run in parallel. These cells should show no significant response to GSK1016790A, proving the signal is target-dependent.[8]
-
Negative Control (Antagonist): Pre-incubation of hTRPV4-HEK293 cells with a selective TRPV4 antagonist (e.g., HC-067047) before adding GSK1016790A. This should abolish or significantly inhibit the calcium signal, confirming the pharmacological specificity of the response.[2]
-
Positive Control (Maximal Response): A high concentration of a known agonist (in this case, GSK1016790A itself at ~1 µM) is used to define the maximum assay signal (100% activation).
Quantitative Data Summary
The following table summarizes key quantitative parameters for GSK1016790A based on published literature.
| Parameter | Species | Cell Type | Value | Reference |
| EC₅₀ (Ca²⁺ Influx) | Human | hTRPV4-HEK293 | 2.1 nM | |
| EC₅₀ (Ca²⁺ Influx) | Mouse | mTRPV4-HEK293 | 18 nM | [1] |
| EC₅₀ (Whole-Cell Current) | Human | hTRPV4-HEK293 | ~3 nM | [3] |
| Recommended Conc. for Max Effect | N/A | In Vitro Systems | ≥100 nM | [2][3] |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level workflow for the calcium influx assay.
TRPV4 Activation Pathway Diagram
Caption: GSK1016790A activates TRPV4, causing Ca²⁺ influx.
Detailed Protocol: Calcium Influx Assay
Materials and Reagents
-
Cells: hTRPV4-HEK293 stable cell line; Wild-type HEK293 cells (ATCC).
-
Plates: Black-walled, clear-bottom 96-well microplates, sterile (e.g., Corning #3603).
-
Culture Media: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic for stable line (e.g., G418).
-
Compound: GSK1016790A (this compound).
-
Calcium Indicator: Fluo-4 AM (e.g., Thermo Fisher F14201).
-
Solvent: DMSO, cell culture grade.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents: Pluronic F-127 (20% solution in DMSO); Probenecid.
-
Instrumentation: Automated fluorometric imaging plate reader (FLIPR), FlexStation, or a fluorescence microplate reader with automated injection capabilities.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture hTRPV4-HEK293 and wild-type HEK293 cells under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to form a uniform monolayer.
Day 2: Dye Loading and Compound Preparation 5. Prepare Loading Buffer: For 10 mL of buffer, add 2 µL of 5 mM Fluo-4 AM stock (final 1 µM), 5 µL of 20% Pluronic F-127 (final 0.01%), and 100 µL of 100 mM Probenecid stock (final 1 mM) to 10 mL of Assay Buffer.
- Rationale (Experience): Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dye. Probenecid is an organic anion transporter inhibitor that reduces the leakage of the de-esterified dye out of the cell, improving the signal-to-noise ratio.
- Load Cells: Aspirate the culture medium from the cell plate. Gently add 100 µL of Loading Buffer to each well.
- Incubate the plate at 37°C for 45-60 minutes, protected from light.
- Prepare Compound Plate: During incubation, prepare a separate 96-well plate with serial dilutions of GSK1016790A in Assay Buffer. Prepare dilutions at 4X the final desired concentration (as 50 µL will be added to 150 µL). A typical 10-point, 1:3 serial dilution starting from 4 µM (for a final concentration of 1 µM) is recommended to span the expected EC₅₀. Include wells with vehicle and other controls.
- Wash Cells: After incubation, gently aspirate the Loading Buffer. Wash each well twice with 150 µL of Assay Buffer, leaving 150 µL of buffer in the wells after the final wash.
- Incubate the plate at room temperature for 15-20 minutes to allow for complete de-esterification of the dye.
Day 2: Data Acquisition 11. Place both the cell plate and the compound plate into the fluorescence plate reader. 12. Set the instrument parameters: Excitation ~494 nm, Emission ~516 nm. 13. Program the reading sequence: a. Read baseline fluorescence for 10-20 seconds. b. Perform a 50 µL addition from the compound plate to the cell plate. c. Immediately begin reading fluorescence kinetically for 2-5 minutes to capture the peak response.
Example Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A-C | Cmpd 1µM | Cmpd 333nM | Cmpd 111nM | Cmpd 37nM | Cmpd 12nM | Cmpd 4.1nM | Cmpd 1.4nM | Cmpd 0.5nM | Cmpd 0.15nM | Cmpd 0.05nM | Vehicle | Max Signal |
| D-E | WT Cells + 1µM Cmpd | WT Cells + Vehicle | ||||||||||
| F-H | Antagonist + 1µM Cmpd | Antagonist + Vehicle |
Cmpd = GSK1016790A; WT = Wild-Type; Antagonist = HC-067047 pre-incubation
Data Analysis and Interpretation
-
Calculate Response: For each well, determine the maximum fluorescence intensity (Fₘₐₓ) after compound addition and subtract the average baseline fluorescence (F₀) to get the response (ΔF = Fₘₐₓ - F₀).
-
Normalize Data:
-
Average the ΔF from the vehicle control wells (defines 0% activation).
-
Average the ΔF from the maximum signal wells (e.g., 1 µM GSK1016790A) (defines 100% activation).
-
Normalize each data point using the formula: % Activation = 100 * (ΔF_sample - ΔF_vehicle) / (ΔF_max - ΔF_vehicle).
-
-
Generate Dose-Response Curve: Plot the normalized % Activation against the logarithm of the GSK1016790A concentration.
-
Calculate EC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
Expected Results:
-
A clear sigmoidal dose-response curve for GSK1016790A in hTRPV4-HEK293 cells, with a calculated EC₅₀ in the low nanomolar range.
-
No significant response in wild-type HEK293 cells.[8]
-
A significantly right-shifted or completely flattened curve in cells pre-treated with a TRPV4 antagonist.[2]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Uneven cell seeding- Edge effects on the plate- Inconsistent dye loading/washing | - Ensure a single-cell suspension before seeding- Avoid using the outermost wells of the plate- Use an automated plate washer for consistency |
| Low Signal-to-Noise Ratio | - Low dye loading efficiency- Cell death/detachment- Dye leakage from cells | - Optimize dye concentration and incubation time- Ensure gentle handling during washing steps- Confirm Probenecid is included in the assay buffer |
| No Response in Any Well | - Inactive compound- Wrong cell line used (wild-type instead of expressing)- Instrument settings are incorrect | - Verify compound identity and concentration- Confirm cell line identity via a positive control (e.g., hypotonic buffer)- Check excitation/emission wavelengths and instrument setup |
| High Vehicle Response | - DMSO concentration is too high- Assay buffer components are activating TRPV4 | - Ensure final DMSO concentration is ≤0.5%- Prepare fresh buffer and test individual components |
References
-
Al-Anzi, B., et al. (2018). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. [Link]
-
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D'hoedt, D., et al. (2013). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [Link]
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Poole, D. P., et al. (2020). The transient receptor potential vanilloid 4 (TRPV4) ion channel mediates protease activated receptor 1 (PAR1)-induced vascular hyperpermeability. PubMed Central. [Link]
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Vriens, J., et al. (2009). Molecular Mechanisms of TRPV4 Gating. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]
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Chen, X., et al. (2017). Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation. Journal of Biological Chemistry. [Link]
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" in vivo study design
An Application Guide for the In Vivo Evaluation of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
Introduction: Charting a Course for a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is a multi-stage process demanding rigorous scientific validation. This guide focuses on the critical in vivo evaluation phase for the compound This compound (hereafter referred to as "Compound X"). With a molecular formula of C₁₂H₁₅NO₄S and a molecular weight of 269.32[1][2], Compound X's biological activity and therapeutic potential are yet to be defined. The absence of extensive public data necessitates a foundational, systematic in vivo approach.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical, multi-phased in vivo study. Our approach is not a rigid template but a strategic workflow designed to first characterize the compound's fundamental behavior in a living system and then to explore its potential efficacy based on structural chemical alerts. The core principle is to build a self-validating data package, where each experimental phase informs the design of the next, ensuring scientific integrity and efficient resource allocation. While related thiadiazine derivatives have shown anti-inflammatory and anti-nociceptive activities[3], we will treat Compound X as a novel entity, beginning with foundational studies before exploring this potential therapeutic avenue.
Phase 1: Foundational In Vivo Characterization
Before assessing if a compound is effective, we must understand how to deliver it, how the body processes it, and at what doses it is safe. This initial phase is paramount and comprises three key studies: Formulation & Vehicle Selection, Pharmacokinetics (PK), and Dose Range-Finding (DRF) Toxicity.
Rationale: The "Why" Behind the First Steps
The objective of this phase is to establish the basic "drug-like" properties of Compound X. An effective in vivo study is impossible without a stable, homogenous formulation. Subsequently, a pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[4] This data reveals the compound's concentration over time in the bloodstream, which is critical for correlating exposure with any observed biological effect.[5][6] Finally, a dose range-finding study is performed to identify a safe and tolerable dose range for subsequent efficacy studies, establishing a preliminary safety profile and identifying the No-Observed-Adverse-Effect Level (NOAEL).[7][8]
Experimental Workflow: From Formulation to Safety
The logical progression of these initial studies is crucial for a successful in vivo program.
Caption: Foundational In Vivo Study Workflow.
Protocol: Single-Dose Pharmacokinetic (PK) Study in Rodents
Objective: To determine the fundamental pharmacokinetic parameters of Compound X following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Animal Model Justification: Rodents, specifically rats, are widely used in early preclinical research due to their physiological similarities to humans, ease of handling, and the extensive historical data available for comparison.[9]
Materials:
-
Compound X
-
Appropriate, validated dosing vehicle (e.g., 0.5% Methylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate animals for a minimum of 5 days prior to the study.
-
Group Allocation: Assign animals to two groups (n=3-4 per group):
-
Group 1: IV administration (e.g., 1 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing:
-
For Group 1, administer Compound X via a single bolus injection into the tail vein.
-
For Group 2, administer Compound X via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein or saphenous vein at specified time points. A typical schedule is outlined in the table below.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Analysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: PK Dosing and Sampling Schedule
| Route | Dose (mg/kg) | Time Points for Blood Collection (hours post-dose) |
| IV | 1 | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 10 | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
Key PK Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable point |
| AUC (0-inf) | Area under the concentration-time curve extrapolated to infinity |
| t½ | Terminal half-life |
| CL | Clearance (for IV group) |
| Vdss | Volume of distribution at steady state (for IV group) |
| F% | Absolute oral bioavailability (calculated using IV and PO AUC data) |
Phase 2: Exploratory Efficacy in an Anti-Inflammatory Model
Rationale and Model Selection
Based on the structural class of Compound X (thiazinane derivative), a logical starting point for efficacy testing is in the domain of inflammation.[3] The carrageenan-induced paw edema model in rats is a classical, well-validated acute inflammatory model used extensively for screening potential non-steroidal anti-inflammatory drugs (NSAIDs). The model's endpoint—a measurable change in paw volume—is a direct pharmacodynamic (PD) marker of the drug's effect on acute inflammation.[10][11] This allows for the establishment of a preliminary dose-response relationship and provides proof-of-concept for the compound's anti-inflammatory potential.
Efficacy Study Design
The study will include a vehicle control, a positive control to validate the model, and multiple dose levels of Compound X to assess dose-dependency.
Caption: Efficacy Study Workflow in Paw Edema Model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of Compound X in a model of acute inflammation.
Materials:
-
Compound X, formulated in vehicle
-
Positive control: Indomethacin (e.g., 5 mg/kg in vehicle)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer for paw volume measurement
-
Sprague-Dawley rats (male, 180-220g)
Methodology:
-
Animal Acclimatization & Grouping: Acclimate animals and randomly assign them to treatment groups as described in the diagram above. Fast animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing (T=0): Administer the vehicle, positive control, or designated dose of Compound X via oral gavage. Dose levels for Compound X should be selected based on the results of the DRF study.
-
Induction of Inflammation (T=1 hr): One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Pharmacodynamic Assessment (T=2, 3, 4, 5 hr): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (which corresponds to 2, 3, 4, and 5 hours post-dose).
-
Data Analysis:
-
Calculate the edema (increase in paw volume) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between treatment groups and the vehicle control.
-
Trustworthiness and Scientific Integrity
The protocols described herein are designed to be self-validating systems. The inclusion of a positive control in the efficacy study ensures that the assay is performing as expected. The progression from PK to PD allows for a rational interpretation of results; for instance, a lack of efficacy can be contextualized by exposure data (i.e., was the compound absorbed?). All preclinical studies involving animals must be conducted in accordance with institutional and national guidelines for animal welfare and should be approved by an Institutional Animal Care and Use Committee (IACUC). For regulatory submissions, pivotal safety and toxicology studies must be conducted under Good Laboratory Practice (GLP) conditions as defined in 21 CFR Part 58.[12][13]
Conclusion and Future Directions
This guide outlines a foundational in vivo strategy for the initial characterization of this compound. Successful completion of these studies will yield a critical data package including the compound's pharmacokinetic profile, its acute safety margin, and a preliminary assessment of its anti-inflammatory potential. Positive results would justify further investigation, including multi-dose toxicology studies, exploration in chronic inflammation models, and mechanism-of-action studies to identify its biological target. This structured approach ensures that decisions to advance the compound are based on a robust and scientifically sound foundation.
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MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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Merck Millipore. (n.d.). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Retrieved from [Link]
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Application Notes and Protocols: Initial Characterization of "4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid" in Cell Culture Models
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid . Given the limited public data on this specific molecule, we present a logical, workflow-driven approach for researchers to establish its foundational bioactivity profile. The protocols herein are designed to be robust and self-validating, enabling the assessment of general cytotoxicity, determination of dose-dependent effects, and preliminary exploration into potential mechanisms of action. This guide is intended for researchers in drug discovery, oncology, and pharmacology who are beginning their investigation of this compound or structurally related molecules.
Introduction and Scientific Rationale
The chemical scaffold of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid combines two moieties of significant pharmacological interest: a benzoic acid derivative and a thiomorpholine 1,1-dioxide ring.
-
Benzoic Acid Derivatives: This class of compounds is widely recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxylic acid group and the aromatic ring are key features that can be modified to modulate activity, often influencing cell membrane interactions and enzymatic inhibition.[3][4] Certain derivatives have been shown to impact critical signaling pathways, such as NF-κB, which is a central regulator of inflammation and cell survival.[1]
-
Thiomorpholine Derivatives: The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[5][6][7][8] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) can increase the compound's polarity and potential for hydrogen bonding, altering its solubility, metabolic stability, and target engagement.[9] Thiomorpholine-containing molecules have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[5][8]
The combination of these two scaffolds in 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (CAS No. 465514-21-0) suggests a strong potential for biological activity.[10][11] This guide outlines a systematic approach to begin elucidating this potential in cell-based assays.
Preliminary Compound Handling and Preparation
Scientific rigor begins with the proper handling of the test article. The accuracy and reproducibility of all subsequent experiments depend on the correct preparation of stock solutions.
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid | [11] |
| CAS Number | 465514-21-0 | [10] |
| Molecular Formula | C₁₂H₁₅NO₄S | [11] |
| Molecular Weight | 269.32 g/mol |[11] |
Protocol 2.1: Preparation of Master Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a standard choice for preparing stock solutions for cell culture experiments. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, creating a high-concentration master stock is critical to minimize the final DMSO concentration in the culture medium.
Materials:
-
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Accurately weigh a small amount (e.g., 5-10 mg) of the compound into a sterile amber vial.
-
Add the appropriate volume of DMSO to achieve a high-concentration master stock (e.g., 10-50 mM). The exact concentration will depend on the compound's solubility.
-
Expert Tip: To test solubility, start by adding a small volume of DMSO and vortex thoroughly. If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes. Add more DMSO incrementally if necessary.
-
-
Once fully dissolved, aliquot the master stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
Foundational Experiment: Cell Viability and Cytotoxicity Screening
The first essential step in characterizing a new compound is to determine its effect on cell viability. This establishes a working concentration range and identifies cell lines that are sensitive to the compound. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[1]
Protocol 3.1: MTT Assay for General Cytotoxicity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[1] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Selected cancer cell lines (e.g., a panel including breast (MCF-7), colon (HT-29), and leukemia (K-562) cell lines to screen for broad activity)[2][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound stock solution (from Protocol 2.1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)
-
Sterile 96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of 2-fold dilutions of the compound in complete culture medium from your master stock. A typical starting range might be 100 µM down to ~0.1 µM.
-
Include a "vehicle control" well that contains the highest concentration of DMSO used in the experiment (e.g., 0.2%).
-
Include "untreated" wells containing only cells and medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Monitor for the formation of purple precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently with a multichannel pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at 570 nm.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance of a "blank" well (medium, MTT, solubilizer only) from all other readings.
-
Calculate percent viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the percent viability against the log of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to calculate the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the compound that reduces cell viability by 50%.
Table 2: Example Data Presentation for IC₅₀ Values
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| HT-29 (Colon Cancer) | [Insert Value] | [Insert Value] |
| K-562 (Leukemia) | [Insert Value] | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] | [Insert Value] |
Preliminary Mechanism of Action (MoA) Exploration
Once cytotoxicity is confirmed, the next logical step is to investigate how the compound is affecting the cells. Based on the activities of related benzoic acid and thiomorpholine scaffolds, plausible initial hypotheses include the induction of apoptosis or interference with cell cycle progression.[1][12]
Protocol 4.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are not discarded. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Be sure to include compensation controls.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative (Lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper-right quadrant).
-
A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control indicates the induction of apoptosis.
Concluding Remarks and Future Directions
This guide provides the essential framework for the initial cell-based characterization of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid . The data generated from these protocols—namely, the compound's IC₅₀ across various cell lines and its ability to induce apoptosis—will form the basis for all future investigations.
Should the compound prove to be a potent cytotoxic agent, subsequent studies could explore:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Target Identification: Employing techniques like proteomics or kinome screening to identify potential molecular targets.
-
In Vivo Efficacy: Testing the compound in animal models of disease, such as tumor xenografts.
The systematic application of these foundational assays is crucial for building a comprehensive pharmacological profile and determining the therapeutic potential of this novel chemical entity.
References
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Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes. ResearchGate. Available at: [Link]
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Benzoic Acid and its Derivatives Increase Membrane Resistance to - Longdom Publishing. Longdom Publishing. Available at: [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. NIH. Available at: [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. Available at: [Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. NIH. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. Available at: [Link]
-
2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. PubMed. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification and Purity Assessment of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for quantification and impurity profiling. The method utilizes reversed-phase chromatography with UV detection, offering excellent specificity, linearity, accuracy, and precision. The scientific rationale for each parameter selection is discussed, and a complete method validation protocol is provided in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a molecule of interest in pharmaceutical research and development, possessing structural motifs common to bioactive compounds. Accurate determination of its purity and concentration is critical for quality control, stability studies, and formulation development.
The molecule's structure, featuring a polar thiazinane dioxide group and an ionizable benzoic acid moiety, dictates the analytical strategy. Reversed-phase HPLC is the chosen technique due to its versatility and suitability for separating compounds with both hydrophobic (the benzene ring) and hydrophilic characteristics.[5][6]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides hydrophobic interactions with the benzene ring of the analyte, which is a primary mechanism of retention.
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. The key to a reproducible separation for this analyte is controlling the pH. The benzoic acid group has a pKa of approximately 4.2. By setting the mobile phase pH to ~3.0, well below the pKa, the carboxylic acid is predominantly in its neutral, protonated form (-COOH).[7] This suppresses ionization, preventing peak tailing and ensuring consistent retention times.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The benzoic acid chromophore exhibits strong UV absorbance. A wavelength of 254 nm is selected, as it provides a robust signal for aromatic compounds and is a common setting for UV detectors, ensuring broad applicability.[6]
Materials and Methods
Equipment and Consumables
-
HPLC System with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Volumetric glassware, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid reference standard.
-
Water, HPLC grade or ultrapure.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.[9][10]
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard and Sample Solutions: Prepare working solutions by diluting the stock solution with the diluent to the desired concentration (e.g., 0.1 mg/mL for assay). Samples should be prepared in the same diluent to a similar target concentration. All solutions should be filtered through a 0.45 µm syringe filter prior to injection.
Protocol 1: HPLC Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Rationale for Gradient Elution: A gradient program is used to ensure that the main analyte peak is well-resolved and that any potential impurities, which may have significantly different polarities, are eluted from the column within a reasonable time frame.
Protocol 2: Method Validation Outline
This HPLC method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Procedure:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a solution of the reference standard.
-
If available, inject solutions containing known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure separation of degradation products from the main peak.
-
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and detector response.
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare samples by spiking a placebo (if applicable) or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Determine based on the signal-to-noise ratio (S/N). LOD corresponds to S/N ≈ 3:1, and LOQ corresponds to S/N ≈ 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation and Expected Results
Quantitative data from the validation should be summarized in clear tables.
Table 1: Example Linearity Data
| Concentration (mg/mL) | Mean Peak Area |
|---|---|
| 0.05 | 501234 |
| 0.08 | 802345 |
| 0.10 | 1003456 |
| 0.12 | 1204567 |
| 0.15 | 1505678 |
| Regression Results | r² = 0.9998 |
Table 2: Example Accuracy and Precision Data
| Level | % Recovery (Mean ± SD) | Repeatability (% RSD) |
|---|---|---|
| 80% | 99.5 ± 0.4 | 0.6 |
| 100% | 100.2 ± 0.3 | 0.5 |
| 120% | 101.1 ± 0.5 | 0.7 |
Workflow Visualization
The overall process from sample preparation to final validation reporting is illustrated below.
Caption: HPLC analysis and validation workflow.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH is too high, causing partial ionization of the analyte.[11] | Ensure mobile phase pH is accurately adjusted to 3.0. Prepare fresh buffer.[12] |
| Retention Time Drift | Inconsistent mobile phase composition; column temperature fluctuation; column aging.[13] | Ensure mobile phase is well-mixed and degassed.[8][14] Use a column thermostat. If drift persists, flush or replace the column. |
| Split Peaks | Column void or contamination at the inlet; sample solvent stronger than mobile phase.[13] | Ensure sample is dissolved in the specified diluent. Reverse-flush the column or replace it if a void has formed. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); mobile phase precipitation.[13] | Filter all solutions before use.[9][10] Flush the system systematically to identify and clear the blockage. |
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Phenomenex. (2022). Mobile Phase Preparation Tips & Tricks. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Journal of Chromatographic Science. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. biotage.com [biotage.com]
- 8. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. waters.com [waters.com]
- 12. welch-us.com [welch-us.com]
- 13. maxisci.com [maxisci.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: A Guide to Determining In Vitro Dosage for Small Molecule Inhibitors
A Case Study with the Potent GLUT1 Inhibitor, BAY-876
Introduction: The Criticality of Dosage Determination in Preclinical Research
The journey of a small molecule from a promising hit to a potential therapeutic is paved with rigorous in vitro validation. A cornerstone of this process is the precise determination of the effective dosage range. While the initial query focused on "4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid," publicly available data on its specific in vitro applications and dosage is scarce. To provide a scientifically robust and practical guide, this document will use BAY-876 , a well-characterized, potent, and highly selective inhibitor of Glucose Transporter 1 (GLUT1), as a representative case study. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule inhibitors, offering a comprehensive framework for researchers, scientists, and drug development professionals.
This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices, ensuring that the generated data is both reliable and reproducible.
Compound Profile: BAY-876
BAY-876 is an orally active, selective inhibitor of GLUT1, a protein often overexpressed in various cancer cells and responsible for increased glucose uptake to fuel rapid proliferation—a phenomenon known as the Warburg effect.[1][2]
-
Mechanism of Action: BAY-876 potently inhibits GLUT1, thereby blocking glucose transport into the cell. This leads to a reduction in glycolysis, decreased ATP production, and ultimately, inhibition of cell proliferation and induction of cell death, particularly under hypoxic conditions.[3]
-
Selectivity: It exhibits high selectivity for GLUT1 over other glucose transporters like GLUT2, GLUT3, and GLUT4, which is crucial for minimizing off-target effects.[4]
-
Relevance in Research: Due to its targeted action on a key metabolic pathway in cancer, BAY-876 is a valuable tool for studying cancer metabolism and as a potential anti-tumor agent.[5][6]
| Property | Value | Source |
| Target | GLUT1 | |
| IC₅₀ (cell-free) | 2 nM | [1][2] |
| Molecular Weight | 496.42 g/mol | |
| Formula | C₂₄H₁₆F₄N₆O₂ | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| CAS Number | 1799753-84-6 |
Core Principles of In Vitro Dosage Determination
The primary goal is to establish a dose-response relationship , which describes how the effect of a compound changes with its concentration.[7][8] Key parameters to determine include:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it elicits 50% of its maximal inhibitory effect.
-
EC₅₀ (Half-maximal effective concentration): The concentration that produces 50% of the maximal response for an agonist.
The experimental design must account for several factors to ensure data integrity:
-
Appropriate Solvent: The solvent used to dissolve the compound should not affect cell viability at the final concentration used in the assay.[9] Dimethyl sulfoxide (DMSO) is a common choice for compounds like BAY-876.[5]
-
Relevant Cell Lines: The choice of cell lines should be relevant to the research question (e.g., cancer cell lines known to overexpress GLUT1).
-
Duration of Exposure: This should be optimized based on the compound's mechanism and the cell doubling time.[9] Typical incubation times for cell viability assays range from 24 to 72 hours.[10]
-
Seeding Density: Optimal cell seeding density is crucial to ensure cells are in the exponential growth phase during the experiment.[9][11]
Experimental Workflow for In Vitro Dosage Determination
The following diagram outlines a logical workflow for characterizing the in vitro dosage of a small molecule inhibitor like BAY-876.
Caption: Experimental workflow for dosage determination.
Protocols for In Vitro Dosage Determination
Protocol 1: Cell Viability and Proliferation Assay (MTS Assay)
This protocol determines the effect of BAY-876 on cell viability and is used to calculate the IC₅₀ value.
Materials:
-
Selected cancer cell lines (e.g., HCT116, COLO205)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)[5]
-
BAY-876 powder
-
DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)[5]
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of BAY-876 in sterile DMSO. Aliquot and store at -20°C or -80°C.[9]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[5][11] Incubate overnight (18-24 hours) to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of BAY-876 in culture medium from the stock solution. A common starting range for BAY-876 is from low nanomolar to low micromolar (e.g., 0 nM to 1.25 µM).[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BAY-876.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[5][10]
-
MTS Assay:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.[8]
-
Protocol 2: Target Engagement - Glucose Uptake Assay
This assay directly measures the functional effect of BAY-876 on glucose transport.
Materials:
-
Cells treated with BAY-876 at concentrations around the IC₅₀.
-
Glucose-free medium.
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Seed and treat cells with BAY-876 (e.g., 0.1x, 1x, and 10x the predetermined IC₅₀) for a specified time (e.g., 24 hours).
-
Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for 30-60 minutes.
-
2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Signal Termination: Wash the cells with ice-cold PBS to remove excess 2-NBDG and stop the uptake.
-
Measurement:
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity.
-
For a plate reader, lyse the cells and measure the fluorescence in the lysate.
-
-
Data Analysis: Compare the fluorescence intensity of BAY-876-treated cells to the vehicle-treated control to quantify the inhibition of glucose uptake.[3]
Protocol 3: Downstream Signaling Analysis (Western Blot)
This protocol assesses how BAY-876 treatment affects the expression levels of its target, GLUT1, and other relevant proteins in the metabolic pathway.
Materials:
-
Cells treated with BAY-876.
-
RIPA lysis buffer with protease inhibitors.[5]
-
BCA protein assay kit.[5]
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Chemiluminescence substrate.
Procedure:
-
Cell Lysis: After treatment with BAY-876, wash cells with cold PBS and lyse with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in protein expression.
BAY-876 Mechanism of Action
The diagram below illustrates the mechanism by which BAY-876 exerts its anti-cancer effects.
Caption: Mechanism of action of BAY-876.
Data Interpretation and Troubleshooting
-
Interpreting IC₅₀ Values: The IC₅₀ is a measure of potency. For BAY-876, potent inhibition is expected in the low nanomolar range in sensitive cell lines.[5] A high IC₅₀ may indicate resistance or low dependence on GLUT1.
-
Discrepancies Between Assays: If a potent IC₅₀ from a viability assay does not correlate with strong inhibition of glucose uptake, it may suggest off-target effects or that cell death is occurring through a different mechanism.
-
Troubleshooting - High Variability: High variability between replicates can be due to inconsistent cell seeding, pipetting errors, or issues with compound solubility. Ensure proper mixing of stock solutions and uniform cell suspensions.
-
Troubleshooting - No Effect: If no effect is observed, confirm the compound's activity and the cell line's expression of the target (GLUT1). Also, check for potential issues with compound stability in the culture medium.
References
-
Li, Z., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 752760. [Link]
-
Tanaka, N., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 14141. [Link]
-
Hofmann, U., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 945, 175552. [Link]
-
National Center for Biotechnology Information. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. PubMed Central. [Link]
-
ResearchGate. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Retrieved from [Link]
-
Hofmann, U., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 945, 175552. [Link]
-
ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
ScienceDirect. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 419-432. [Link]
-
ACS Publications. (2020). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega, 5(4), 1634-1640. [Link]
-
MDPI. (2020). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules, 25(23), 5696. [Link]
-
Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. PubMed Central. [Link]
-
Anticancer Research. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 38(12), 6579-6584. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17725-17734. [Link]
-
Public Health England. (n.d.). Applying good cell culture practice to novel systems. Retrieved from [Link]
-
ResearchGate. (2021). In vitro concentration-response curve and in vivo dose-response curves for inhibition of neuronal activity by baclofen. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid (CAS 465514-21-0).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of this compound is critical for the efficiency of multi-step synthetic campaigns. This guide provides a plausible synthetic route, addresses common experimental challenges in a troubleshooting format, and offers detailed, actionable protocols to enhance your reaction outcomes.
Proposed Synthetic Pathway
The synthesis is conceptually a two-step process involving an N-alkylation reaction followed by ester hydrolysis. The strategy involves protecting the carboxylic acid as a methyl ester to prevent unwanted side reactions during the alkylation step.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is designed to resolve a specific experimental challenge.
FAQ 1: My N-alkylation (Step 1) yield is low. What are the most likely causes and how can I fix it?
Low yield in the N-alkylation of thiomorpholine 1,1-dioxide is a frequent issue. The primary factors to investigate are the choice of base, solvent, and reaction temperature, as these directly influence reaction rate and side product formation.[3]
Causality & Explanation:
-
Base Strength: Thiomorpholine 1,1-dioxide has a basic pKa of approximately 5.4.[4] A base is required to act as a scavenger for the HBr generated, but an excessively strong base is not necessary and can promote side reactions of the electrophile. A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often ideal as it is inexpensive, easy to remove, and generally does not cause decomposition of solvents like DMF at moderate temperatures.[3]
-
Solvent Polarity: A polar, aprotic solvent is required to dissolve the starting materials and facilitate the Sₙ2 reaction. Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices. DMF's high polarity can enhance the reaction rate but requires careful drying, as water can hydrolyze the starting ester.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>100 °C) can lead to decomposition of the starting materials or solvent, especially in the presence of a base, potentially leading to the formation of dimethylamine from DMF which can act as a competing nucleophile.[3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low N-alkylation yield.
Recommended Optimization Conditions:
| Parameter | Standard Condition | Alternative 1 (Higher Reactivity) | Alternative 2 (Milder) | Rationale |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | DIPEA (2.5 eq) | Cs₂CO₃ is more soluble and basic, often accelerating Sₙ2 reactions. DIPEA is a non-nucleophilic organic base useful if starting materials are base-sensitive. |
| Solvent | Anhydrous DMF | Anhydrous MeCN | Anhydrous DMSO | MeCN is easier to remove and less prone to decomposition. DMSO offers high polarity but requires higher temperatures for removal. |
| Temperature | 70 °C | 80 °C | 50 °C | Higher temperatures can increase rate, but monitor for byproduct formation via TLC. |
| Time | 4-6 hours | 2-4 hours | 12-18 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
FAQ 2: The hydrolysis of the methyl ester (Step 2) is incomplete or gives a messy reaction. How can I improve it?
Incomplete hydrolysis is typically due to suboptimal choice of base or insufficient reaction time/temperature. The formation of a "messy" reaction mixture often points to side reactions or precipitation issues.
Causality & Explanation:
-
Choice of Hydrolysis Agent: Sodium hydroxide (NaOH) is a common choice for ester hydrolysis.[5] However, lithium hydroxide (LiOH) is often superior as it is less likely to promote side reactions like enolization if there were acidic protons alpha to the carbonyl (not an issue here, but good practice) and the resulting lithium carboxylate is often more soluble.
-
Solvent System: A mixture of an organic solvent (like THF or Methanol) and water is necessary to dissolve the ester intermediate and allow the hydroxide ions to access the reaction site.[5]
-
Work-up Procedure: After hydrolysis, the reaction mixture will contain the sodium or lithium salt of the product. To isolate the final carboxylic acid, the mixture must be carefully acidified (typically to pH 2-3) with an acid like HCl.[5] This protonates the carboxylate, causing the neutral zwitterionic product to precipitate out of the aqueous solution.
Recommended Protocol for Hydrolysis:
-
Dissolve the methyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until the pH of the solution is ~2-3.
-
A white precipitate of the final product should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
FAQ 3: I am struggling with the purification and isolation of the final zwitterionic product. What are the best practices?
The target molecule is zwitterionic at neutral pH, containing both a basic amine (the thiomorpholine nitrogen) and an acidic carboxylic acid. This can make it highly polar and sometimes difficult to purify.
Causality & Explanation:
Zwitterions often exhibit minimum solubility in water at their isoelectric point (pI).[6] By adjusting the pH of the aqueous solution to this point, the product can be crashed out, separating it from more soluble impurities. Standard silica gel chromatography can be challenging due to the high polarity of the compound.
Purification Strategies:
-
Precipitation/Recrystallization (Preferred Method): The most effective method is careful precipitation from water by adjusting the pH to its isoelectric point as described in the hydrolysis work-up.[6] If further purification is needed, recrystallization from a polar solvent system like water/ethanol or water/isopropanol is recommended.
-
Reverse-Phase Chromatography: If impurities co-precipitate, reverse-phase flash chromatography (C18 silica) can be an effective alternative. A typical mobile phase would be a gradient of water and acetonitrile, often with a volatile modifier like formic acid (0.1%) to ensure the carboxylic acid remains protonated.[7]
-
Ion-Exchange Chromatography: For very difficult separations, ion-exchange chromatography can be used, exploiting either the positive charge at low pH (cation exchange) or the negative charge at high pH (anion exchange).[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-((1,1-dioxidothiomorpholino)methyl)benzoate (Intermediate)
-
To a round-bottom flask charged with a magnetic stir bar, add Thiomorpholine 1,1-dioxide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).
-
Stir the suspension at room temperature for 15 minutes.
-
Add Methyl 4-(bromomethyl)benzoate (1.1 eq).[9]
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Dry the solid under vacuum to yield the intermediate product, which can be used in the next step without further purification if purity is >95% by ¹H NMR.
Protocol 2: Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid (Final Product)
-
In a round-bottom flask, suspend the intermediate ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).
-
Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC until all starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.
-
While stirring, slowly add 1M HCl dropwise to adjust the pH to 2-3. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2-3 times) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the purified product in a vacuum oven at 50 °C to a constant weight. Expected yield: 85-95%.
References
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Google Patents. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
-
Reddit. Any tips for purification of two zwitterionic compounds? : r/Chempros. Available at: [Link]
-
ResearchGate. How to desalt zwitterions? Available at: [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available at: [Link]
-
Reddit. Problematic N-Alkylation : r/chemistry. Available at: [Link]
-
Organic Syntheses. N-METHYLMORPHOLINE N-OXIDE. Available at: [Link]
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]
-
PubChem. 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. Available at: [Link]
-
Reddit. Help with N-Alkylation gone wrong : r/chemistry. Available at: [Link]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
PubChem. Thiomorpholine 1,1-dioxide. Available at: [Link]
-
ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Quora. Can methyl benzoate be hydrolyzed? Available at: [Link]
- Google Patents. US5508455A - Hydrolysis of methyl esters for production of fatty acids.
Sources
- 1. 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-methyl]benzenecarboxylic acid | CAS:465514-21-0 | Atomaxchem [en.atomaxchem.com]
- 2. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. reddit.com [reddit.com]
- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
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- 9. innospk.com [innospk.com]
"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" solubility issues and solutions
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (CAS: 465514-21-0).[1][2] This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound.
From a structural standpoint, this molecule possesses two key functional groups that dictate its solubility profile:
-
A Benzoic Acid Moiety: This acidic group (pKa typically ~4-5) offers a critical handle for pH-dependent solubilization. In its protonated (neutral) form at low pH, the molecule is less polar and thus less soluble in aqueous media. Upon deprotonation at higher pH, it forms a highly polar and much more soluble carboxylate salt.[3][4]
-
A Cyclic Sulfone (Thiazinane-1,1-dioxide): The sulfone group is polar and a hydrogen bond acceptor, which can contribute positively to solubility.[5] However, the rigidity of the heterocyclic ring system and its overall contribution to the crystal lattice energy can lead to poor solubility, a common challenge with crystalline solids.[6][7]
The combination of a largely rigid, crystalline structure and a pH-dependent ionization site means that successful dissolution requires a careful and strategic approach. This guide will walk you through a logical workflow to achieve clear, stable solutions for your in vitro and other research applications.
Troubleshooting Workflow & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.
Diagram: Systematic Solubility Troubleshooting Workflow
Caption: A decision tree for systematically addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in DMSO to make a stock solution. What should I do?
A1: This is uncommon for initial stock preparation but can occur if the concentration is too high or the DMSO has absorbed water.
-
Problem: You are attempting to make a stock solution >20 mM, or your DMSO is not anhydrous. DMSO is highly hygroscopic and absorbed water can dramatically decrease the solubility of hydrophobic compounds.[8][9]
-
Solution:
-
Reduce Concentration: Aim for a starting stock concentration of 10-20 mM. This is a standard concentration for primary compound stocks in drug discovery.[10]
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO stored in a tightly sealed container in a dry environment.[8]
-
Apply Gentle Energy: Gently warm the solution to 37°C and vortex or sonicate the vial.[8] This provides the energy needed to overcome the crystal lattice energy of the solid. Do not overheat, as it may degrade the compound.
-
Q2: The compound dissolves perfectly in DMSO, but crashes out (precipitates) when I dilute it into my aqueous cell culture medium or PBS. Why?
A2: This is the most common solubility issue. It occurs because the compound is poorly soluble in water at the final pH of your buffer, and the DMSO concentration is too low to keep it in solution.[11][12] The final solution is "anti-solvent" for your compound.
-
Problem: The aqueous buffer has a pH near neutral (~7.4). At this pH, the benzoic acid group is only partially ionized, and the neutral, less soluble form predominates, leading to precipitation.
-
Primary Solution: pH Adjustment & Salt Formation. The most effective strategy for an acidic compound is to convert it to its more soluble salt form.[13]
-
Mechanism: By raising the pH of the solution to at least 1.5-2 units above the compound's pKa (~4-5), you shift the equilibrium to the deprotonated carboxylate anion, which is significantly more water-soluble.[3][14]
-
See Protocol 1 for a step-by-step guide on preparing a pH-adjusted aqueous solution.
-
Diagram: pH-Dependent Solubility Equilibrium
Caption: Effect of pH on the ionization and solubility of the benzoic acid group.
Q3: I cannot adjust the pH of my assay. Are there other options?
A3: Yes. If pH modification is not feasible, the use of co-solvents or other formulation aids can be effective.[15]
-
Solution 1: Use of Co-solvents. Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds.[16][17][18] They work by reducing the polarity of the aqueous environment.[17][19]
-
Recommended Co-solvents: For in vitro assays, common choices include PEG 400, propylene glycol, or surfactants like Tween® 80 or Cremophor® EL.
-
Important Consideration: Always run a vehicle control to ensure the co-solvent itself does not affect your experimental results. Co-solvent concentrations should typically be kept low (e.g., <1% v/v) to avoid toxicity or off-target effects.[20]
-
See Protocol 2 for a method using co-solvents.
-
-
Solution 2: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this purpose.[21]
Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Forms a highly soluble salt of the carboxylic acid.[13][14] | Highly effective, uses simple reagents (e.g., NaOH). | May not be compatible with all assays; potential for pH to alter biology. | In vitro biochemical assays, formulation development. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[17][19] | Simple to implement, effective for many compounds. | Potential for vehicle effects or toxicity; may require optimization.[16][22] | Cell-based assays where final DMSO must be low. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug.[21] | Low toxicity, high solubilizing capacity. | Can be more expensive; may alter drug availability to its target. | In vivo formulations, cell-based assays. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Salt Formation)
This protocol details the preparation of a 10 mM aqueous stock solution by converting the free acid to its sodium salt.
-
Calculate Required Mass: Weigh the amount of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (MW: 269.32 g/mol )[2] needed for your desired volume and concentration.
-
Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * 269.32 (mg/mmol).
-
-
Initial Suspension: Add the weighed compound to a suitable sterile container (e.g., glass vial). Add approximately 80% of the final desired volume of purified water (or your target buffer, e.g., PBS). The compound will not dissolve and will form a suspension.
-
Titration with Base: While stirring, add 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH increases past ~6.5-7.0, you will observe the solid dissolving. Continue adding NaOH until all solid material is dissolved and the pH is stable at your target value (e.g., 7.4 - 8.0). This ensures complete conversion to the soluble carboxylate salt.[3]
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water/buffer to reach the final target volume and mix thoroughly.[23][24]
-
Sterilization & Storage: Sterilize the final solution by filtering through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][20]
Protocol 2: Solubilization Using a Co-solvent (for in vitro assays)
This protocol is for situations where the final concentration of DMSO must be minimized and pH cannot be adjusted.
-
Prepare High-Concentration DMSO Stock: Prepare a concentrated stock solution (e.g., 50 mM) in 100% anhydrous DMSO as described in the FAQ section. Ensure it is fully dissolved.
-
Prepare Co-solvent/Buffer Mix: In a separate sterile tube, prepare your final aqueous buffer (e.g., cell culture medium) containing the co-solvent. For example, create a solution of cell culture medium with 10% v/v PEG 400.
-
Stepwise Dilution: To avoid precipitation, perform a stepwise dilution.
-
Add a small volume of your DMSO stock to the co-solvent/buffer mix while vortexing vigorously.
-
For example, to achieve a 50 µM final concentration with 0.1% DMSO, add 1 µL of the 50 mM DMSO stock to 999 µL of the buffer containing the co-solvent.
-
-
Final Dilution into Assay: This intermediate solution can then be further diluted into the final assay plate. The presence of the co-solvent in the buffer helps maintain solubility when the DMSO is diluted to its final, low concentration.
References
-
Title: Cosolvent - Wikipedia. Source: Wikipedia. [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs. Source: PubMed Central. [Link]
-
Title: Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Source: SciELO. [Link]
-
Title: Cyclic sulfoxides and sulfones in drug design. Source: ResearchGate. [Link]
-
Title: Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Source: ResearchGate. [Link]
-
Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source: PubMed Central. [Link]
-
Title: Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Source: Simulations Plus. [Link]
-
Title: Exp. 11 The influence of pH on solubility in water. Source: StuDocu. [Link]
-
Title: How to Develop Effective in vitro Assays for Early Drug Discovery. Source: Technology Networks. [Link]
-
Title: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Source: ResearchGate. [Link]
-
Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate. [Link]
-
Title: Cosolvent – Knowledge and References. Source: Taylor & Francis. [Link]
-
Title: pH Dependent Drug Interactions with Acid Reducing Agents. Source: Patel Kwan Consultancy. [Link]
-
Title: Solution Preparation Guide. Source: Carolina Knowledge Center. [Link]
-
Title: General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Source: Bio-protocol. [Link]
-
Title: 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. Source: PubChem. [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement. Source: Veclip. [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Title: How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Source: Lab Manager. [Link]
-
Title: Solubilization by cosolvents. Establishing useful constants for the log-linear model. Source: ResearchGate. [Link]
-
Title: Sulfone Projects. Source: Harman Research Group, University of Virginia. [Link]
-
Title: Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Source: ACS Publications. [Link]
-
Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Title: 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID. Source: Finetech Industry Limited. [Link]
-
Title: 4-(4-Methylpiperazin-1-yl)benzoic acid. Source: PubChem. [Link]
-
Title: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Source: MDPI. [Link]
-
Title: Sulfones: An important class of organic compounds with diverse biological activities. Source: ResearchGate. [Link]
-
Title: Contribution of the sulfone compounds and sulfonyl group in development of pharmaceutical products. Source: J-GLOBAL. [Link]
-
Title: 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid. Source: PubChem. [Link]
-
Title: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. Source: PubChem. [Link]
Sources
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Technical Support Center: 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
Introduction
This guide provides in-depth technical support for researchers working with 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid (CAS 465514-21-0). While direct stability data for this specific molecule is not extensively published, its structure combines well-understood chemical moieties: a stable thiazinane 1,1-dioxide (sultam) ring, a pH-sensitive benzoic acid group, and a tertiary amine linkage.[1][2][3] This document synthesizes established chemical principles to address common experimental challenges and provide robust troubleshooting strategies. Our goal is to empower you to anticipate potential stability issues, design reliable experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitated out of my aqueous buffer after preparation. What is happening and how can I fix it?
A1: This is a classic solubility issue related to the benzoic acid moiety. The carboxylic acid group has a pKa that is typically in the range of 4-5.
-
Causality: At a pH below its pKa, the carboxyl group is protonated (-COOH), making the molecule less polar and significantly less soluble in aqueous media. As you approach and go above the pKa, the group deprotonates to the carboxylate form (-COO⁻), which is an ion and thus much more soluble in water.
-
Troubleshooting Steps:
-
Measure the pH: Check the final pH of your solution. It is likely too acidic.
-
Adjust the pH: To solubilize the compound, increase the pH of your solution to be at least 1.5 to 2 units above the predicted pKa. A pH of 7.0-7.4 is often a good starting point for physiological buffers. Use a dilute base (e.g., 0.1 M NaOH) to adjust the pH slowly while stirring.
-
Consider Your Buffer: Ensure your chosen buffer has adequate capacity at the target pH to prevent pH shifts upon addition of the compound, which is itself acidic.
-
For Stock Solutions: Prepare concentrated stock solutions in an organic solvent like DMSO or in a slightly basic aqueous solution (e.g., water adjusted to pH 8-9) before diluting into your final aqueous buffer. This minimizes the risk of precipitation during dilution.
-
Q2: I'm observing a new, more polar peak in my HPLC analysis after my sample was exposed to air or stored in a standard buffer for 24 hours. What could this impurity be?
A2: The most probable cause is the oxidation of the tertiary amine within the thiazinane ring.[3]
-
Causality: Tertiary amines are susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen. The nitrogen atom's lone pair of electrons can react with an oxidizing agent (like peroxide contaminants or oxygen) to form an N-oxide.[4] This reaction adds an oxygen atom, significantly increasing the molecule's polarity, which would result in an earlier elution time (a new, more polar peak) on a reverse-phase HPLC column. The sulfone group (-SO2-) is already in a high oxidation state and is generally stable against further oxidation.[5]
-
Troubleshooting & Confirmation:
-
Perform an Oxidative Stress Test: To confirm if the new peak is an oxidation product, intentionally stress the compound. Treat a fresh sample with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) for a few hours at room temperature.[6] If the unknown peak's area increases significantly, it strongly suggests it is an oxidation product.
-
Prevention:
-
Use Degassed Buffers: Sparge your buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, but be sure to test for any interference with your assay.
-
Protect from Light: Store solutions in amber vials to prevent photo-induced oxidation.[7]
-
Control pH: Oxidation of tertiary amines can be pH-dependent. The reaction is often slower when the amine is protonated (at acidic pH).[3] However, this must be balanced with the solubility requirements discussed in Q1.
-
-
Q3: I ran a forced degradation study and saw significant degradation under basic conditions, but not much under acidic conditions. Why?
A3: This observation relates to the stability of the core structure and the influence of pH on potential reaction sites. While amides and esters are highly susceptible to base-catalyzed hydrolysis, the functional groups in this molecule are generally more robust.[7][8] However, other base-catalyzed reactions can occur.
-
Causality:
-
Ring Stability: The thiazinane 1,1-dioxide ring is reported to be very stable, especially under neutral conditions.[1][9] It does not contain ester or amide bonds in the ring that are typically labile to hydrolysis.[7]
-
Tertiary Amine: The tertiary amine is more susceptible to oxidation than hydrolysis. While extreme pH can influence stability, it's not the primary degradation pathway.
-
Potential Base-Mediated Degradation: While less common, strong basic conditions at elevated temperatures could potentially promote elimination reactions or other complex degradations involving the protons on carbons adjacent to the sulfone or the benzyl group. The exact pathway would require structural elucidation of the degradants.
-
-
Experimental Considerations:
-
Ensure your acidic and basic stress conditions were comparable in terms of temperature and duration.
-
Characterize the degradation products. Using LC-MS can help identify the mass of the degradants, providing clues to the reaction mechanism (e.g., a loss of a specific fragment vs. the addition of oxygen).
-
Protocol: Foundational Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify the intrinsic stability of a drug substance and its likely degradation pathways.[6] This protocol outlines standard conditions compliant with ICH guidelines.[10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
Subject compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, calibrated
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Calibrated oven
Workflow Diagram
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound. A 50:50 mixture of acetonitrile and water is a good starting point.
-
Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative: Mix with 3% H₂O₂.
-
Thermal (in solution): Mix with water.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in an oven at 60°C.
-
Keep the Oxidative vial at room temperature, protected from light.
-
Place a separate photostability sample (both solution and solid) in a photostability chamber.
-
Store an unstressed control sample at 4°C in the dark.
-
-
Time Points: Sample at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation; adjust time and temperature if degradation is too fast or too slow.[6]
-
Sample Quenching: Before analysis, stop the reactions. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method alongside the control sample.
-
Evaluation: Calculate the percentage of degradation. Check for peak purity of the parent compound and perform a mass balance calculation. Use LC-MS to obtain mass information on any significant degradation products.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Duration Goal | Potential Degradation Site |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | Target 5-20% degradation | Generally stable; monitor for unexpected reactions |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | Target 5-20% degradation | Potential for complex base-mediated reactions |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Target 5-20% degradation | Tertiary Amine (N-oxide formation)[3] |
| Thermal | Dry Heat / Solution | 60°C - 100°C+ | Target 5-20% degradation | Benzoic Acid (Decarboxylation at high temps)[2][11] |
| Photolytic | ICH Q1B Light Source | Ambient | ICH Guideline Exposure | General photodecomposition |
References
-
Hassan, A. A., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]
-
ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Available at: [Link]
-
PubChem. (n.d.). 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. Available at: [Link]
-
Semantic Scholar. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Available at: [Link]
-
IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Available at: [Link]
-
Baertschi, S. W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]
-
hospitalpharmacyeurope.com. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]
-
Science and Education Publishing. (n.d.). Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Sources
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. iipseries.org [iipseries.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid (Target Compound 3 ). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Drawing from established principles of organic chemistry, this guide provides in-depth, field-proven insights to ensure a successful and high-purity synthesis.
The most common and logical synthetic route to the target compound involves a two-step process:
-
Step 1: N-Alkylation: Nucleophilic substitution between thiomorpholine 1,1-dioxide (1 ) and a methyl 4-(halomethyl)benzoate, typically methyl 4-(bromomethyl)benzoate (2 ). This reaction is typically performed in the presence of a non-nucleophilic base.
-
Step 2: Saponification: Base-mediated hydrolysis of the resulting methyl ester intermediate to yield the final carboxylic acid product (3 ).
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions & Troubleshooting
Part 1: Issues Related to Starting Materials & Step 1 (N-Alkylation)
Question 1: My thiomorpholine 1,1-dioxide starting material is a hydrochloride salt. Can I use it directly?
Answer: No, you cannot use the hydrochloride salt directly in the N-alkylation step without prior neutralization. The alkylation reaction requires the free secondary amine of thiomorpholine 1,1-dioxide to act as a nucleophile. The protonated nitrogen in the hydrochloride salt is not nucleophilic.
-
Causality: The lone pair of electrons on the nitrogen atom is occupied by a proton from HCl, rendering it incapable of attacking the electrophilic carbon of methyl 4-(bromomethyl)benzoate.
-
Troubleshooting Protocol:
-
Dissolve the thiomorpholine 1,1-dioxide hydrochloride salt in a suitable solvent (e.g., water or methanol).
-
Add one equivalent of a base (e.g., NaOH, NaHCO₃) to neutralize the salt and liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the neutral thiomorpholine 1,1-dioxide (1 ).
-
Confirm the identity and purity of the free base before proceeding with the alkylation.
-
Question 2: After the N-alkylation reaction, my crude product shows a significant amount of a high molecular weight, insoluble white solid. What is it and how can I prevent it?
Answer: This is a very common issue. The insoluble white solid is likely a polymer, a poly(p-phenylene methylene) derivative, formed from the self-condensation of the highly reactive benzyl bromide starting material, methyl 4-(bromomethyl)benzoate (2 ).
-
Causality: Benzyl halides are susceptible to Friedel-Crafts-type polymerization, especially in the presence of base or Lewis acids, or upon prolonged heating. The base used in your main reaction can promote this side reaction.
-
Side Product Formation Pathway:
Caption: Polymerization of the alkylating agent.
-
Prevention & Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine (1 ) relative to the alkylating agent (2 ). This ensures the bromide is consumed by the desired nucleophile quickly.
-
Slow Addition: Add the alkylating agent (2 ) slowly, portion-wise or via a syringe pump, to a solution of the amine (1 ) and base. This keeps the instantaneous concentration of the reactive bromide low, minimizing self-reaction.
-
Base Selection: Use a mild, non-nucleophilic, and preferably heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Strong, soluble bases like NaOH or potassium t-butoxide can accelerate polymerization.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before considering gentle heating.
-
Question 3: My TLC/LC-MS analysis shows a spot with a mass corresponding to a di-alkylated product. How is this possible?
Answer: This impurity is likely the quaternary ammonium salt formed from the alkylation of the desired tertiary amine product with another molecule of the alkylating agent (2 ).
-
Causality: The product of the first alkylation is a tertiary amine, which is still nucleophilic. If the concentration of the alkylating agent (2 ) is high, or the reaction is run for too long at elevated temperatures, a second alkylation can occur, leading to the formation of a quaternary salt.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting amine (1 ) and the formation of the product. Stop the reaction as soon as the starting amine is consumed.
-
Adjust Stoichiometry: As with preventing polymerization, using a slight excess of the amine component can help suppress this side reaction.
-
Purification: This quaternary salt is highly polar and often insoluble in typical extraction solvents. It can usually be removed by filtration of the crude reaction mixture or during aqueous workup. If it co-purifies, it can be separated from the desired tertiary amine product by column chromatography, as the salt will remain on the silica gel.
-
| Problem | Likely Cause | Key Prevention Strategy |
| Reaction fails to start | Using HCl salt of amine | Neutralize amine with base before reaction |
| Insoluble white solid | Polymerization of alkylating agent | Slow addition of alkylating agent; use mild base |
| Di-alkylation observed | Over-alkylation of product | Monitor reaction closely; use slight excess of amine |
Part 2: Issues Related to Step 2 (Saponification) & Final Product
Question 4: The saponification (hydrolysis) of my methyl ester is very slow or incomplete. What can I do?
Answer: Incomplete hydrolysis is a common challenge. The efficiency of saponification depends on the base, solvent, temperature, and reaction time.
-
Causality: Saponification is a bimolecular reaction (SNAc).[1] Its rate is dependent on the concentration of both the ester and the hydroxide ions. Insufficient base, low temperature, or poor solubility of the ester in the reaction medium can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in mixed aqueous/organic solvent systems (like THF/water or Methanol/water) due to the better solubility of its carboxylate salt intermediates.
-
Solvent System: Ensure your ester is fully dissolved. A common solvent system is a 2:1 or 3:1 mixture of THF:H₂O or MeOH:H₂O. The organic co-solvent ensures the ester remains in solution, accessible to the aqueous hydroxide.
-
Temperature: If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C. Monitor by TLC to avoid potential degradation.
-
Stoichiometry: Use a sufficient excess of the base. Typically, 2-4 equivalents of LiOH or NaOH are used to drive the reaction to completion.[2]
-
Question 5: During acidic workup after saponification, my product precipitates as an oil or sticky solid that is difficult to handle. How can I obtain a crystalline product?
Answer: This often happens when the product crashes out of solution too quickly upon acidification. The goal is to achieve controlled precipitation to allow for proper crystal lattice formation.
-
Causality: Rapidly lowering the pH of the basic aqueous solution containing the carboxylate salt causes the carboxylic acid to precipitate quickly and trap impurities or solvent, resulting in an amorphous or oily solid.
-
Troubleshooting Protocol:
-
Cool the Solution: Before acidification, cool the basic reaction mixture in an ice bath (0-5 °C).
-
Slow Acid Addition: Add the acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring. Monitor the pH. The product will begin to precipitate as the solution approaches its pKa (around pH 4-5).
-
Control the Final pH: Acidify to a final pH of ~2-3 to ensure complete protonation of the carboxylate.
-
Stir and Age: Continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes. This "aging" process allows the initial precipitate to transition into a more stable, crystalline, and filterable form.
-
Trituration: If the product remains oily, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and stir or sonicate. This process, called trituration, can often induce crystallization.
-
References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2355–2362. [Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.[Link]
-
National Institutes of Health (NIH). Thiomorpholine 1,1-dioxide. PubChem. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Institutes of Health (NIH). 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. PubChem. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]
-
Quora. Can methyl benzoate be hydrolyzed?[Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.[Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.[Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Ukrainets, I. V., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega, 4(26), 21745–21753. [Link]
Sources
Technical Support Center: Purification of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid
Welcome to the technical support hub for the purification of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this unique molecule. Due to its zwitterionic nature—possessing both a carboxylic acid and a tertiary amine, alongside a highly polar sulfone group—this compound presents distinct purification challenges that require specialized strategies beyond routine protocols.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A: The primary challenge stems from its molecular structure. It contains a carboxylic acid group (acidic) and a tertiary amine in the thiazinane ring (basic). At or near neutral pH, the molecule can exist as a zwitterion, with both a positive and negative charge. This zwitterionic character leads to high crystallinity but often results in poor solubility in standard organic solvents, making techniques like traditional recrystallization and normal-phase chromatography ineffective.
Q2: My compound is "oiling out" or precipitating as an amorphous solid during recrystallization. What's happening?
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals. For this molecule, this is often due to high concentrations of impurities or the selection of an inappropriate solvent system that cannot support the formation of a stable crystal lattice. The high polarity and zwitterionic nature can make finding a single suitable solvent difficult. A pH-adjusted recrystallization is often the solution.
Q3: On my TLC plate (silica gel), the spot for my compound is streaking badly. How do I fix this?
A: Severe streaking or tailing on silica gel is a classic sign of a polar, ionizable compound interacting too strongly with the acidic silanol groups of the stationary phase. The basic nitrogen atom in your molecule is likely protonated by the silica, causing this strong, undesirable interaction. This makes normal-phase chromatography unsuitable for purification. You should explore alternative techniques like reverse-phase or ion-exchange chromatography.
Q4: What are the most probable impurities I should be looking for?
A: The impurity profile depends on the synthetic route, but common impurities arise from the N-alkylation of a thiazinane 1,1-dioxide with a 4-(halomethyl)benzoic acid derivative. Key impurities to monitor include:
-
Unreacted Starting Materials: Residual 1,4-thiazinane 1,1-dioxide and 4-(halomethyl)benzoic acid or its ester.
-
Over-alkylation Products: Quaternary ammonium salts formed if the thiazinane nitrogen is alkylated twice.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis.
Troubleshooting Guides
Guide 1: Overcoming Recrystallization and Solubility Issues
The purification of solid compounds is often first attempted by recrystallization, a technique that relies on the principle that the solubility of most solids increases with temperature.[1] However, the zwitterionic nature of the target molecule complicates solvent selection.
Problem: The compound shows poor solubility in common organic solvents (e.g., ethyl acetate, hexanes, dichloromethane) but is highly soluble in water, preventing effective recrystallization.
This technique, also known as reactive recrystallization, leverages the acidic and basic handles of the molecule to manipulate its solubility.[2] By converting the zwitterion into its salt form (either cationic or anionic), its solubility in aqueous or mixed-solvent systems can be dramatically increased.
Step-by-Step Protocol:
-
Dissolution (Acidic):
-
Suspend the crude solid in a minimal amount of a suitable solvent mixture (e.g., water/ethanol or water/acetonitrile).
-
Add a dilute acid (e.g., 1 M HCl) dropwise while stirring and gently heating until the solid completely dissolves. At this low pH, the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), forming a soluble hydrochloride salt.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Slowly add a dilute base (e.g., 1 M NaOH or ammonium hydroxide) dropwise to the hot, clear solution until the pH approaches the isoelectric point (the pH at which the molecule is neutral/zwitterionic).
-
The zwitterionic form of the compound is much less soluble and will begin to crystallize out of the solution.
-
-
Cooling & Isolation:
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[4]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, followed by a rinse with a water-miscible organic solvent (like cold ethanol or acetone) to aid drying.[5]
-
Dry the crystals under vacuum.
-
Diagram: Logic of pH-Adjusted Recrystallization
Caption: Manipulating pH to control the solubility state for purification.
Guide 2: Advanced Chromatographic Purification Strategies
When recrystallization fails to provide the desired purity, chromatography is the next logical step. Given the compound's polarity, standard normal-phase chromatography is not viable. Instead, more advanced techniques are required.
RPC is a powerful technique for purifying polar compounds.[6] It uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water and acetonitrile or methanol).[7][8]
Problem: The compound elutes too quickly (poor retention) or shows poor peak shape on a standard C18 column.
Solution: Method Optimization for RPC
-
Mobile Phase Modifier: The key to good chromatography for ionizable compounds is controlling their charge state.[8]
-
Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the carboxylic acid group, neutralizing its charge and increasing its retention on the non-polar stationary phase.[9]
-
Basic Modifier: Alternatively, using a basic modifier like ammonium hydroxide can deprotonate the amine, but this is generally less common and can be harsh on silica-based columns.
-
-
Use a Polar-Embedded or AQ Column:
Typical RPC Protocol:
-
Column: C18 AQ-type, 5-10 µm particle size for preparative scale.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B to elute the compound.
-
Detection: UV detection at an appropriate wavelength (e.g., near the absorbance maximum of the benzoic acid chromophore).
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 Polar-Embedded (AQ) | Prevents phase collapse in high aqueous mobile phases, ensuring retention.[9] |
| Mobile Phase | Water/Acetonitrile | Standard solvents for RPC, providing good separation efficiency. |
| Modifier | 0.1% Formic Acid | Suppresses ionization of the carboxylate, improving peak shape and retention.[9] |
| pH Control | Keep pH 2 units below pKa | Ensures the acidic group is fully protonated and neutral. |
HILIC is an excellent alternative to RPC for very polar compounds.[10][11] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] Retention is based on the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase.[13]
When to Choose HILIC:
-
When RPC fails to provide adequate retention even with 100% aqueous mobile phase.
-
When impurities are very close in polarity to the main compound and a different selectivity is needed.
IEC separates molecules based on their net charge.[14][15] This technique is highly effective for zwitterionic compounds.[16]
-
Cation-Exchange: At a pH below the isoelectric point, the molecule has a net positive charge and will bind to a negatively charged cation-exchange resin (e.g., sulfopropyl or carboxymethyl).[17][18]
-
Anion-Exchange: At a pH above the isoelectric point, the molecule has a net negative charge and will bind to a positively charged anion-exchange resin (e.g., quaternary ammonium).[19]
The compound is typically eluted by increasing the salt concentration or changing the pH of the mobile phase to displace the molecule from the resin. IEC is a powerful, high-capacity technique often used in pharmaceutical purification.[19]
Diagram: Purification Strategy Decision Tree
Caption: Decision workflow for selecting the appropriate purification method.
References
-
Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available from: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
PubMed. (2023). Expeditious Discovery of Small-Molecule Thermoresponsive Ionic Liquid Materials: A Review. Available from: [Link]
-
Unknown Source. Recrystallization1. Available from: [Link]
-
PubMed Central - NIH. Chemistry of Substituted Thiazinanes and Their Derivatives. Available from: [Link]
-
PubMed Central - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
PubMed. Ion-Exchange Chromatography: Basic Principles and Application. Available from: [Link]
-
Microbe Notes. (2024). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Available from: [Link]
-
Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Available from: [Link]
-
Biotage. Reversed-Phase Flash Purification. Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Chromatography Online. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]
-
Longdom Publishing. Principle and Applications of Ion Exchange Chromatography. Available from: [Link]
-
MDPI. A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Available from: [Link]
-
Quality Assistance. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available from: [Link]
-
Phenomenex. Principles of Ion Exchange Chromatography. Available from: [Link]
-
NIH. Data for ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Available from: [Link]
-
SNS Courseware. (2025). Ion Exchange Chromatography: Principles, Practice, and Applications. Available from: [Link]
-
ResearchGate. (2025). (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]
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- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 14. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. microbenotes.com [microbenotes.com]
- 18. snscourseware.org [snscourseware.org]
- 19. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing HPLC Separation of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Welcome to the technical support center for the HPLC analysis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis.
Physicochemical Properties of the Analyte
Understanding the properties of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2] |
| Molecular Weight | 269.32 g/mol | [1][2] |
| Predicted LogP | 1.63 | [1] |
| Melting Point | 222°C | [1] |
The presence of a carboxylic acid group makes this compound acidic, and its ionization state will be highly dependent on the mobile phase pH. This is a critical parameter to control for achieving reproducible retention times and optimal peak shapes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the HPLC analysis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
1. Why am I seeing poor peak shape, specifically peak tailing?
Peak tailing is a common issue, especially with ionizable compounds. It is often caused by secondary interactions between the analyte and the stationary phase.[3] For an acidic compound like this, interaction with residual, non-end-capped silanol groups on the silica-based stationary phase can be a primary cause, although this is more pronounced for basic compounds.[3][4] Another significant factor can be an unbuffered mobile phase, which can lead to inconsistent ionization of the analyte as it passes through the column.[5]
2. My retention time is drifting between injections. What could be the cause?
Retention time instability is often linked to inadequate control of the mobile phase pH, especially for ionizable compounds.[6] Small shifts in pH can significantly alter the degree of ionization of the carboxylic acid group, thereby changing its hydrophobicity and interaction with the stationary phase.[6][7] To ensure robust and reproducible retention, the mobile phase pH should be controlled using a suitable buffer, ideally with a pKa within ±1 pH unit of the desired mobile phase pH.[6][8]
3. The compound is eluting too early, close to the void volume. How can I increase its retention?
Early elution suggests that the analyte is too polar for the current reversed-phase conditions.[9] To increase retention, you can:
-
Decrease the mobile phase pH: At a lower pH (e.g., pH 2.5-3.5), the carboxylic acid group will be protonated (non-ionized), making the molecule less polar and increasing its retention on a C18 column.[7][10]
-
Decrease the organic solvent content in the mobile phase.
-
Consider a different stationary phase: A column with a higher carbon load or a different selectivity (e.g., a phenyl-hexyl column) might provide better retention. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[11][12]
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific experimental issues.
Guide 1: Resolving Peak Tailing
Peak tailing can compromise peak integration and overall resolution. This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Evaluate the Mobile Phase pH
-
Rationale: The ionization state of the carboxylic acid is critical. At a pH close to its pKa, a mixed population of ionized and non-ionized forms will exist, which can lead to peak tailing.
-
Protocol:
-
Prepare a mobile phase with a pH well below the estimated pKa of the benzoic acid moiety (typically around 4.2). A starting pH of 2.5-3.0 is recommended.
-
Use a suitable buffer, such as a phosphate or formate buffer, at a concentration of 10-25 mM to ensure adequate buffering capacity.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Compare the peak shape to that obtained with a higher pH mobile phase. A significant improvement in symmetry at low pH indicates that analyte ionization was the primary cause of tailing.
-
Step 2: Assess the Stationary Phase
-
Rationale: Even at low pH, secondary interactions with the stationary phase can occur.
-
Protocol:
-
If tailing persists at low pH, consider using a column with a high-purity, "Type B" silica that has a lower concentration of acidic silanol groups.[4]
-
Alternatively, an end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based or porous graphitic carbon column) can be tested.[13]
-
Step 3: Optimize Other Chromatographic Parameters
-
Rationale: Flow rate and temperature can also influence peak shape.
-
Protocol:
-
Decrease the flow rate. This can sometimes improve peak shape by allowing for better mass transfer.
-
Increase the column temperature (e.g., to 35-40°C). This can improve mass transfer kinetics and reduce viscosity, often leading to sharper peaks.
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Improving Retention Time Reproducibility
Consistent retention times are crucial for reliable quantification. This guide will help you achieve a stable and robust method.
Step 1: Implement a Buffered Mobile Phase
-
Rationale: As previously mentioned, controlling the mobile phase pH is paramount for ionizable compounds.
-
Protocol:
-
Select a buffer with a pKa value close to the desired mobile phase pH. For a target pH of 3.0, a formate buffer (pKa ~3.75) or a phosphate buffer (pKa1 ~2.15) would be appropriate.
-
Ensure the buffer concentration is sufficient (10-25 mM) to resist pH changes upon injection of the sample.
-
Always prepare the aqueous component of the mobile phase and adjust the pH before adding the organic solvent.[14]
-
Step 2: Ensure Proper System Equilibration
-
Rationale: The column needs to be fully equilibrated with the mobile phase to ensure a stable chromatographic environment.
-
Protocol:
-
Before starting a sequence of injections, flush the column with at least 10-15 column volumes of the mobile phase.
-
If you are running a gradient, ensure that the column is adequately re-equilibrated to the initial conditions between each injection.
-
Step 3: Maintain Consistent Temperature
-
Rationale: Temperature fluctuations can affect retention times.
-
Protocol:
-
Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
Experimental Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
References
-
PubChem. 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
PMC. 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC?[Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
Scirp.org. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
PMC. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]
-
PubMed. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure. [Link]
Sources
- 1. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-methyl]benzenecarboxylic acid | CAS:465514-21-0 | Atomaxchem [en.atomaxchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. agilent.com [agilent.com]
"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" interpreting NMR spectral data
Guide: Interpreting NMR Spectral Data for 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
A Word From Your Application Scientist
Welcome to our technical support guide. As a Senior Application Scientist, I've seen firsthand how a clean, well-resolved NMR spectrum can be the final piece of a puzzle, confirming the successful synthesis of a target molecule. I've also seen how unexpected peaks, broad signals, or confusing multiplicities can lead to frustration and delays. This guide is designed to be your first point of reference when analyzing the NMR data for this compound. We will move beyond simple data reporting to explore the causality behind the spectral features and provide logical, field-tested troubleshooting strategies. Our goal is to empower you to confidently interpret your data, identify potential issues, and take clear steps toward resolving them.
Section 1: The Ideal Spectrum - Structure and Predicted Data
Before troubleshooting, we must establish a baseline. What should a clean spectrum of our target compound look like? The structure contains several distinct proton and carbon environments that should give rise to a predictable pattern of signals.
Molecular Structure with Proton Assignments:
Caption: A systematic workflow for troubleshooting NMR spectra.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
St-Jean, M. (2025). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]
-
Facey, G. (2010). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. [Link]
-
Goldberg, K. I., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents. Scribd. [Link]
-
PubChem. 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. [Link]
-
ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]
-
Veeprho. S,R,R-Thiomorpholine Derivative Nitroso Impurity. [Link]
-
LibreTexts Chemistry. 12.08 Solving NMR spectra. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Smith, A. B. (2018). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. [Link]
Technical Support Center: Mass Spectrometry of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Welcome to the technical support guide for the mass spectrometric analysis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (Molecular Formula: C₁₂H₁₅NO₄S, Monoisotopic Mass: 269.0722 Da)[1]. This document is designed for researchers and drug development professionals encountering challenges with the characterization of this molecule. Here, we address common issues in a direct Q&A format, grounding our advice in established fragmentation principles and field-proven laboratory experience.
Part 1: Predicted Fragmentation Profile & Initial Checks
Before troubleshooting, it's crucial to have a theoretical framework for what to expect. This molecule contains several key functional groups that dictate its fragmentation behavior: a benzoic acid, a tertiary benzylic amine, and a cyclic sulfone. Under typical positive-mode electrospray ionization (ESI), the primary site of protonation will be the nitrogen atom of the thiazinane ring.
The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is inherently labile. This bond breaking is favored because it leads to the formation of a stable, resonance-stabilized p-carboxybenzyl cation.
Table 1: Predicted Key Ions
| Ion Description | Proposed Structure / Formula | Calculated m/z ([M+H]⁺) | Notes |
| Protonated Molecular Ion | [C₁₂H₁₆NO₄S]⁺ | 270.0800 | The primary precursor ion in positive mode ESI. |
| Fragment A (Base Peak) | [C₈H₇O₂]⁺ | 135.0446 | Formed by benzylic cleavage. Expected to be the most abundant fragment.[2][3][4] |
| Fragment B | [C₅H₁₀NO₂S]⁺ | 148.0432 | The other half of the benzylic cleavage, the charged thiazinane sulfone moiety. |
| Fragment C | [C₁₂H₁₆NO₂]⁺ | 206.1181 | Result of neutral loss of SO₂ (63.9619 Da) from the precursor ion. A characteristic loss for sulfones.[5][6] |
| Fragment D | [C₁₁H₁₆NOS]⁺ | 226.0902 | Result of neutral loss of CO₂ (43.9898 Da) from the precursor ion. Common for benzoic acids.[7][8] |
Predicted Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for protonated 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
Part 2: Troubleshooting FAQs
Q1: My most intense signal isn't the molecular ion at m/z 270. Instead, I see a massive peak at m/z 135. Is my sample degraded?
Answer: This is the most common observation for this molecule and does not typically indicate sample degradation. The peak at m/z 135 corresponds to the resonance-stabilized p-carboxybenzyl cation (Fragment A). Its high intensity is due to in-source fragmentation .[9][10][11]
Causality: The C-N bond between the benzyl group and the thiazinane ring is the weakest point in the protonated molecule. The energy applied in the electrospray source (ESI) to desolvate and ionize the analyte is often sufficient to cause this bond to break before the ions even reach the mass analyzer.[2][3][12] This is a well-documented phenomenon for benzylic amines.[2][3] The energy is controlled by parameters like "Cone Voltage," "Fragmentor Voltage," or "Declustering Potential," depending on the instrument manufacturer.[9][13]
Troubleshooting Protocol:
-
Reduce In-Source Energy: Systematically decrease the cone/fragmentor voltage in 5-10 V increments. Observe the spectrum in real-time. You should see the intensity of the m/z 270 ion increase while the m/z 135 fragment decreases. The goal is to find a "sweet spot" with a reasonably strong molecular ion signal for precursor selection in MS/MS experiments.
-
Optimize Source Temperature: High source temperatures can also contribute to fragmentation.[9] Try reducing the desolvation gas temperature by 25-50 °C to see if it preserves the molecular ion without compromising desolvation efficiency.
-
Check Mobile Phase: Ensure your mobile phase pH is appropriate. For positive mode ESI, an acidic mobile phase (e.g., 0.1% formic acid) helps protonate the analyte, but overly harsh conditions are unnecessary. The key is gentle ionization.[13]
Q2: I'm performing a Collision-Induced Dissociation (CID) experiment on m/z 270, but my product ion spectrum is very simple, dominated by m/z 135. How can I get more structural information?
Answer: This is a direct consequence of the molecule's structure. In a CID experiment, collision energy is applied to the isolated precursor ion to induce fragmentation.[14][15] Because the benzylic C-N bond is so labile, it represents the lowest energy fragmentation pathway. Therefore, even at low collision energies, this bond will break preferentially, yielding the highly stable m/z 135 fragment.
Troubleshooting Workflow:
Caption: Decision workflow for obtaining richer MS/MS spectra.
Detailed Steps:
-
Collision Energy Ramping: Instead of a single collision energy, perform the experiment across a range (e.g., 5-40 eV). This will help you identify the energy at which other, higher-energy fragmentation pathways (like the loss of SO₂ to give m/z 206) become accessible without completely obliterating the precursor.
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF instrument to analyze the product ions. Even if other fragments are low in abundance, HRMS can provide an accurate mass measurement, allowing you to confirm their elemental composition and confidently identify them as Fragment C (loss of SO₂) or Fragment D (loss of CO₂).
-
Alternative Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) may provide complementary data. ETD is less dependent on vibrational energy and can cleave different bonds, potentially preserving the core structure better than CID.[15]
Q3: I see a peak at m/z 252. It doesn't match any of my predicted fragments. Is it an impurity?
Answer: A peak at m/z 252 ([M-18+H]⁺) is likely due to the in-source loss of water from the carboxylic acid moiety. This is a common fragmentation for aromatic carboxylic acids, though often less pronounced than other pathways.[16][17]
Mechanism: This can occur through a thermal process in the ESI source or via a cyclization reaction of the protonated molecule, leading to the elimination of H₂O.
Confirmation Protocol:
-
Isotope Check: If you have access to HRMS, determine the elemental formula of the ion at m/z 252. It should correspond to [C₁₂H₁₄NO₃S]⁺.
-
MS/MS on m/z 252: Isolate and fragment the m/z 252 ion. It should produce a prominent fragment at m/z 117 (corresponding to the benzyl cation minus the elements of water), confirming its relationship to the parent structure.
-
Source Condition Adjustment: As with in-source fragmentation, this phenomenon is sensitive to source temperature and voltages. Reducing these parameters may diminish the intensity of the m/z 252 peak.
Q4: Why don't I see a significant fragment for the loss of the entire benzoic acid group (a peak at m/z 148)?
Answer: While Fragment B at m/z 148 is a theoretically possible fragment, its formation is far less favorable than Fragment A (m/z 135).
Scientific Rationale: This is explained by the "Stevenson-Audier Rule," which, in simple terms, states that in a fragmentation reaction, the positive charge will remain on the fragment with the lower ionization energy. The p-carboxybenzyl radical has a lower ionization energy (is easier to ionize) than the methyl-thiazinane sulfone radical. Therefore, upon cleavage of the C-N bond, the charge preferentially resides on the benzyl portion, leading to the abundant formation of the m/z 135 cation, while the thiazinane portion is lost as a neutral species. The observation of m/z 148 would be minimal at best.
References
-
Dodds, E. D., & Tureček, F. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(5), 759-771. [Link]
-
Wang, H., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(22), e8914. [Link]
-
Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid fragmentation pattern. docbrown.info. [Link]
-
Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Khodair, A. I., Swelim, A. A., & Abdel-Wahab, A. A. (1972). Mass Spectra of Selected Sulfones: Sulfone-Sulfinate Rearrangement. Phosphorus and the Related Group V Elements, 2(1-3), 173-175. [Link]
-
Morizur, J. P., et al. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 239(2-3), 101-112. [Link]
-
Chen, L., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 26(16), 4991. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]
-
He, Z., et al. (2021). On the Use of In-Source Fragmentation in Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry for Pesticide Residue Analysis. Journal of Agricultural and Food Chemistry, 69(4), 1358-1367. [Link]
-
LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. chromatographyonline.com. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]
-
PubChem. (n.d.). 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. pubchem.ncbi.nlm.nih.gov. [Link]
-
University of the West Indies. (n.d.). Structure Determination of Organic Compounds. chem.uwi.edu. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(4), 83-91. [Link]
-
Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294-1296. [Link]
-
ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/? [Link]
-
Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(3), 367-378. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. en.wikipedia.org. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. readchemistry.com. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]
-
Birzan, L., et al. (2006). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 51(10), 995-1001. [Link]
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. msvision.com. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST.gov. [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
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- 1. 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Investigating Reduced Cytotoxicity with 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid
Document ID: TSSG-DBA-2026-01-17 Version: 1.0
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (referred to herein as "Compound X") in cell-based assays. We have received inquiries regarding its potential to reduce or mitigate unexpected cytotoxicity.
This document provides a structured troubleshooting framework to address this specific application. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve complex issues in your experiments. The information herein is grounded in established principles of cell culture, pharmacology, and assay development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address common issues and observations you may encounter.
Section 1: Compound Characterization & Handling
The first step in troubleshooting any experiment involving a small molecule is to verify the integrity and behavior of the compound itself. Problems with solubility, stability, or purity are the most common sources of unexpected results.[1]
Q1: I'm observing inconsistent results or a lack of expected effect with Compound X. How can I confirm the compound is viable for my experiments?
Answer: Compound integrity is paramount. Before troubleshooting complex biological interactions, ensure the material you are working with is sound.
-
Source and Purity: Always use compounds from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC or NMR).
-
Proper Storage: Compound X should be stored according to the manufacturer's recommendations, typically desiccated at a controlled temperature (-20°C or -80°C) and protected from light to prevent degradation.[2]
-
Stock Solution Preparation:
-
Use an appropriate, high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[2]
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -80°C.[2]
-
Before use, ensure the compound is fully dissolved. Centrifuge the vial briefly to collect all material at the bottom before adding solvent.[2]
-
Q2: My cells are dying even in control wells treated only with the vehicle for Compound X. What's happening?
Answer: This strongly suggests an issue with the solvent (vehicle) or the final concentration used in your assay medium.
-
Solvent Toxicity: DMSO, while common, is toxic to cells at higher concentrations. The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity.[3]
-
Vehicle Control is Crucial: Every experiment must include a "vehicle control" group of cells that are treated with the same final concentration of solvent (e.g., DMSO) as your experimental groups. This allows you to distinguish between the effect of the compound and the effect of the solvent.
Q3: How can I be sure Compound X is soluble in my cell culture medium at the concentrations I'm testing?
Answer: Poor aqueous solubility is a primary reason for a small molecule to appear inactive or behave unpredictably. If the compound precipitates, its effective concentration is unknown and drastically lower than intended.
-
Visual Inspection: After diluting your stock solution into the final cell culture medium, incubate it under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours. Visually inspect for any precipitate or cloudiness against a dark background.
-
Centrifugation Test: After incubation, centrifuge the medium-compound mixture at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.
| Parameter | Recommendation | Rationale |
| Compound Purity | >95% (verify with CoA) | Impurities can have their own biological effects, confounding results. |
| Stock Solvent | Anhydrous, high-purity DMSO | Water content can promote compound degradation via hydrolysis. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of solvent added to the final assay. |
| Final Solvent Conc. | <0.5%, ideally <0.1% | Prevents solvent-induced cytotoxicity that can mask or alter the compound's true effect.[3] |
| Storage | Aliquoted, -80°C, desiccated, dark | Prevents degradation from freeze-thaw cycles, hydrolysis, and photolysis.[2] |
Section 2: Troubleshooting the Cytotoxicity Assay
If you have confirmed the integrity and solubility of Compound X, the next step is to scrutinize the assay itself. The observation that Compound X "reduces cytotoxicity" may be an artifact of the experimental setup or an indirect effect on the assay chemistry.
Q4: I am co-administering Compound X with a known cytotoxic agent and seeing less cell death than expected. How can I validate this observation?
Answer: This is an interesting finding that requires a systematic approach to rule out experimental artifacts. The key is to include a comprehensive set of controls.
-
Orthogonal Assays: Do not rely on a single method to measure cell viability. Different assays measure different biological endpoints. An effect seen in an MTT assay (metabolic activity) may not be present in a membrane integrity assay (like LDH release or trypan blue exclusion).[4][5]
-
Metabolic Assays (e.g., MTT, Resazurin): Measure the reductive capacity of the cell, which is an indicator of metabolic function.[6]
-
Membrane Integrity Assays (e.g., LDH, Propidium Iodide): Measure the leakage of cellular components or the uptake of dyes by cells with compromised membranes, a hallmark of necrosis or late apoptosis.[7]
-
-
Assay Interference Control: It is crucial to test if Compound X directly interferes with your assay reagents.[8]
-
Procedure: In a cell-free system (wells with only medium, your assay reagent, and Compound X), measure the signal. If Compound X increases or decreases the signal in the absence of cells, it is directly interfering with the assay chemistry. This can lead to a false interpretation of "reduced cytotoxicity."[9]
-
Q5: My MTT/Resazurin assay results are variable when using Compound X. What are the common pitfalls?
Answer: Metabolic assays are sensitive to culture conditions and compound interactions.[6]
-
Cell Seeding Density: Ensure cells are in a logarithmic growth phase. Overly confluent or sparse cultures will not give a linear response.[3]
-
Incubation Time: The incubation time for the assay reagent (e.g., MTT, resazurin) is critical and should be optimized for your cell type.[10] Too long an incubation can be toxic, while too short may not yield sufficient signal.
-
Media Components: Phenol red and serum components can interfere with absorbance or fluorescence readings. Consider using phenol red-free medium for the assay step.[3][11]
-
Compound Interaction: Some compounds can directly reduce MTT or resazurin, leading to a false-positive signal of viability.[8] The cell-free control mentioned in Q4 is essential to rule this out.
Caption: A troubleshooting workflow for validating observations of reduced cytotoxicity.
Section 3: Hypothetical Mechanisms of Action
While there is no specific literature detailing a cytotoxicity-reducing mechanism for Compound X, we can hypothesize potential biological activities based on general principles of pharmacology. These hypotheses would need to be tested experimentally.
Q6: If the effect is real and not an artifact, what are the possible mechanisms by which Compound X could be reducing cytotoxicity?
Answer: A compound could reduce cell death induced by another agent through several plausible biological mechanisms. Identifying the correct one requires targeted experiments.
-
Antioxidant Activity: The primary cytotoxic agent might be inducing cell death via the generation of reactive oxygen species (ROS). Compound X could be acting as a free radical scavenger.
-
Validation Experiment: Measure intracellular ROS levels (e.g., using DCFDA staining) in cells treated with the cytotoxic agent, with and without Compound X.
-
-
Inhibition of a Death Pathway: The cytotoxic agent may trigger a specific programmed cell death pathway (e.g., apoptosis, necroptosis).[12] Compound X could be inhibiting a key protein in that pathway.
-
Validation Experiment: Use pathway-specific assays, such as a Caspase-3/7 activity assay for apoptosis, to see if Compound X blocks activation.
-
-
Metabolic Reprogramming: Compound X might alter cellular metabolism in a way that confers resistance to the cytotoxic insult. For example, it could upregulate survival pathways or enhance cellular repair mechanisms.
-
Validation Experiment: Perform a Seahorse assay to analyze mitochondrial respiration and glycolysis, or a Western blot for key survival signaling proteins (e.g., p-Akt).
-
Caption: Hypothetical mechanisms by which Compound X might reduce cytotoxicity.
Protocols
Protocol 1: General MTT Assay for Adherent Cells
This protocol is adapted from established methods and serves as a starting point for optimization.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of your test compound(s). Include appropriate controls (untreated, vehicle, positive control for cytotoxicity).[13]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[6]
-
Readout: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: General Resazurin (AlamarBlue) Assay
This is a fluorescent/colorimetric alternative to the MTT assay.[14]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Use an opaque-walled plate for fluorescence measurements to reduce background.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the culture volume.[15]
-
Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of your cells and should be determined empirically.[10]
-
Readout: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[14][15]
Final Recommendations
The observation that a compound reduces cytotoxicity is unconventional but scientifically intriguing. However, it is essential to approach this claim with rigor. The most probable explanations for such an effect are often rooted in experimental artifacts, such as direct interference with assay chemistry or poor compound solubility.
We strongly recommend a systematic troubleshooting approach as outlined in this guide:
-
Verify your reagents: Confirm the integrity, purity, and solubility of Compound X.
-
Validate your assay: Use comprehensive controls, including vehicle controls and cell-free assay interference tests.[9]
-
Use orthogonal methods: Confirm your findings with at least two different types of viability/cytotoxicity assays that measure distinct cellular processes.[5]
Only after ruling out these common sources of error should a true biological mechanism be investigated. Our team is available for further consultation on experimental design and data interpretation.
References
-
Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Stoddart, M.J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Cell Viability. Springer. Available at: [Link]
-
Drews, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]
-
Rampersad, S.N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. Available at: [Link]
-
Vanden Berghe, T., et al. (2014). Die another way – non-apoptotic mechanisms of cell death. Journal of Cell Science. Available at: [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Available at: [Link]
-
Galluzzi, L., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
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Savukaitytė, A., et al. (2016). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology. Available at: [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]
-
Motolese, M., et al. (2020). Escaping Death: How Cancer Cells and Infected Cells Resist Cell-Mediated Cytotoxicity. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Kroll, A., et al. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics. Available at: [Link]
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Geraghty, R.J., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]
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Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Available at: [Link]
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ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay?. Available at: [Link]
-
Pharmaceutical Technology. (2015). Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]
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ResearchGate. (n.d.). Quick tips for interpreting cell death experiments. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2023). Addressing Sources of Error in the Cell Viability Measurement Process. Available at: [Link]
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Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Available at: [Link]
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Captivate Bio. (2021). SMALL MOLECULES. Available at: [Link]
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Garaude, J., et al. (2020). Cellular cytotoxicity is a form of immunogenic cell death. Journal for ImmunoTherapy of Cancer. Available at: [Link]
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Preti, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Available at: [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" improving bioavailability in vivo
Technical Support Center: Investigating Novel Bioavailability Enhancers
Case Study: 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating new chemical entities (NCEs) for their potential to improve the in vivo bioavailability of therapeutic agents. We will use the molecule This compound (herein referred to as "Compound X") as a working example to frame common questions, troubleshooting scenarios, and experimental design considerations.
While direct bioavailability data for Compound X is not extensively published, its structural motifs—a benzoic acid group and a sulfone-containing thiazinane ring—suggest several avenues for investigation. This guide provides the foundational principles and methodologies to explore its potential.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment & Hypothesis Generation
Question: We are considering Compound X as a potential formulation excipient or co-administered agent to improve the bioavailability of our lead drug candidate, which is a BCS Class II compound. What are the initial steps?
Answer: Your initial focus should be on two fronts: understanding the inherent physicochemical properties of Compound X and hypothesizing its mechanism of action.
-
Physicochemical Characterization: Before any biological assays, a full physicochemical profile of Compound X is necessary. Key parameters include aqueous solubility at different pH values (especially pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), pKa, LogP/LogD, and solid-state characteristics (crystallinity, polymorphism). These properties will dictate its behavior in the GI tract and inform formulation strategies.[1]
-
Hypothesizing the Mechanism: Based on its structure, Compound X could potentially enhance bioavailability through several mechanisms:
-
Solubility Enhancement: The benzoic acid moiety could act as a hydrotrope or co-solvent, improving the dissolution of a poorly soluble drug.
-
Inhibition of Efflux Pumps: The heterocyclic and sulfone groups might allow it to interact with and inhibit efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are major contributors to poor drug absorption.[2][3]
-
Metabolic Inhibition: It could potentially inhibit cytochrome P450 (CYP) enzymes in the gut wall or liver, reducing first-pass metabolism of the co-administered drug.[2]
-
A logical workflow for this initial phase is crucial for efficient resource allocation.
Caption: Initial workflow for assessing a novel bioavailability enhancer.
Part 2: In Vitro Troubleshooting & Mechanistic Assays
Question: We ran a Caco-2 permeability assay to test if Compound X inhibits P-gp mediated efflux of our drug, but the results are inconclusive. The bidirectional transport (A-to-B vs. B-to-A) shows a high efflux ratio even with Compound X present. What went wrong?
Answer: This is a common issue. Inconclusive Caco-2 results can stem from several factors. Let's troubleshoot:
-
Concentration Mismatch: Is the concentration of Compound X used in the assay sufficient to achieve inhibition? You may need to perform a dose-response curve to determine the IC50 of Compound X on P-gp. Start with a concentration at least 10-fold higher than your lead drug, but ensure it is not cytotoxic to the Caco-2 monolayer.
-
Monolayer Integrity: Did you verify the integrity of your Caco-2 monolayer before and after the experiment? Use Transepithelial Electrical Resistance (TEER) measurements or Lucifer Yellow rejection. A compromised monolayer will allow paracellular leakage, masking the effects of active transport and its inhibition.
-
Compound X is a Substrate, Not an Inhibitor: It's possible that Compound X is also a substrate for P-gp or another efflux pump.[4] In this scenario, it might compete with your lead drug for transport, but if its affinity is lower, you won't see a significant reduction in the efflux ratio. You may need to run a direct transport assay on radiolabeled Compound X to determine if it is actively transported.
-
Involvement of Other Transporters: Caco-2 cells express multiple transporters, including MRPs and BCRP.[3] Your lead drug might be a substrate for a transporter that Compound X does not inhibit. Consider using cell lines that overexpress specific transporters to pinpoint the interaction.
Table 1: Troubleshooting Caco-2 Permeability Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High efflux ratio persists with Compound X | Insufficient concentration of Compound X | Perform a dose-response study to find IC50. |
| High A-to-B and B-to-A permeability | Compromised monolayer integrity | Check TEER values and Lucifer Yellow flux. Reculture cells if necessary. |
| No change in efflux, low cytotoxicity | Compound X is a weak or non-inhibitor | Test higher concentrations; consider alternative mechanisms. |
| Variable results between wells/plates | Inconsistent cell culture or dosing | Standardize cell seeding density, passage number, and dosing technique. |
Question: How do we determine if Compound X itself has good metabolic stability? Poor stability could limit its effectiveness in the gut and liver.
Answer: Assessing the metabolic stability of Compound X is critical. If it degrades too quickly, it won't reach its site of action (e.g., the enterocyte or hepatocyte) at a sufficient concentration to exert its effect. The standard in vitro method is a liver microsomal stability assay .[5][6]
This assay incubates Compound X with liver microsomes (which contain high concentrations of CYP enzymes) and a regenerating system for the cofactor NADPH.[7] Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.
Key Parameters to Derive:
-
In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism independent of blood flow.
A short half-life (<15-20 minutes) in this assay often suggests rapid first-pass metabolism in vivo.[5]
Protocol: Liver Microsomal Stability Assay
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Compound X stock solution (10 mM in DMSO).
-
Pooled Human or Rat Liver Microsomes (e.g., 20 mg/mL stock).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Positive control (e.g., a rapidly metabolized compound like Verapamil).
-
Negative control (without NADPH).
-
-
Incubation:
-
Pre-warm a 96-well plate at 37°C.
-
In each well, add buffer, microsomes (final concentration ~0.5 mg/mL), and Compound X (final concentration ~1 µM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a plate containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Compound X.
-
-
Calculation:
-
Plot the natural log of the percentage of Compound X remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate half-life: t½ = 0.693 / k.
-
Part 3: In Vivo Study Design & Formulation
Question: We have confirmed in vitro that Compound X inhibits P-gp. We are now designing a rodent in vivo bioavailability study. What is the best approach to demonstrate its effect?
Answer: A well-designed in vivo study is essential to translate your in vitro findings. The goal is to demonstrate that co-administration of Compound X with your lead drug increases the drug's plasma exposure (AUC - Area Under the Curve).
Recommended Study Design: A Four-Group Crossover or Parallel Study in Rats
-
Group 1 (IV Control): Lead drug administered intravenously (IV). This is to determine the absolute bioavailability.
-
Group 2 (Oral Control): Lead drug administered orally (PO) in a simple vehicle (e.g., saline with 0.5% methylcellulose).
-
Group 3 (Oral Test): Lead drug co-administered orally with Compound X.
-
Group 4 (Enhancer Control): Compound X administered alone (to understand its own pharmacokinetics).
Key Considerations:
-
Formulation: The choice of formulation is critical. Since your lead drug is poorly soluble, you need a strategy to get it into solution in the GI tract.[8][9] Options include:
-
Co-micronization: Reducing the particle size of both the drug and Compound X increases surface area for dissolution.[10]
-
Solid Dispersion: Dispersing the drug and Compound X in a polymer matrix can create an amorphous, more soluble form.[11]
-
Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble compounds.[10][12]
-
-
Dosing: The dose of Compound X should be based on its in vitro potency (IC50) and scaled appropriately. You may need to test several dose levels.
-
Sampling: A rich blood sampling schedule is needed to accurately define the pharmacokinetic profile (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
The primary endpoint is a statistically significant increase in the AUC and Cmax of the lead drug in Group 3 compared to Group 2.
Caption: Key barriers affecting oral drug bioavailability that Compound X may address.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482. Available from: [Link]
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Semantic Scholar. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Available from: [Link]
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Vaidyanathan, J. B., & Walle, T. (2005). Role of efflux pumps and metabolising enzymes in drug delivery. Expert Opinion on Drug Delivery, 2(4), 683-696. Available from: [Link]
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Semantic Scholar. (n.d.). Role of efflux pumps and metabolising enzymes in drug delivery. Available from: [Link]
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Frontiers Media. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available from: [Link]
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MDPI. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceuticals, 16(6), 856. Available from: [Link]
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Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-4042. Available from: [Link]
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Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 737283. Available from: [Link]
-
Wikipedia. (n.d.). Efflux pump. Available from: [Link]
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Semantic Scholar. (n.d.). EFFLUX TRANSPORTERS: ROLE IN DRUG BIOAVAILABILITY, EFFLUX AND RESISTANCE. Available from: [Link]
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Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Available from: [Link]
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Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Available from: [Link]
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National Institutes of Health. (2023). Enabling novel paradigms: a biological questions-based approach to human chemical hazard and drug safety assessment. ALTEX, 41(1), 3-22. Available from: [Link]
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Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 18(5), 552-556. Available from: [Link]
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Khan, R., et al. (2023). Blocking the major inflammatory pathways by newly synthesized thiadiazine derivatives via in-vivo, in-vitro and in-silico mechanism. Bioorganic Chemistry, 140, 106760. Available from: [Link]
-
PubMed. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Available from: [Link]
-
Lesyk, R., et al. (2015). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 81-103. Available from: [Link]
-
PubChem. (n.d.). 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. Available from: [Link]
-
Mostafa, S. M., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(11), 3350. Available from: [Link]
-
Taddei, M., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1279-1300. Available from: [Link]
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. Available from: [Link]
-
De Caro, C., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][8][9][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience, 7(2), 149-160. Available from: [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(1), 223. Available from: [Link]
-
Merck Millipore. (n.d.). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Available from: [Link]
-
Chemfun. (2023). 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide. Available from: [Link]
-
National Institutes of Health. (2015). Methyl-5-(7-nitrobenzo[c][8][9][11]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(10), 1064-1069. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Potential of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid and Other Thiazine Derivatives
Introduction: The Privileged Scaffold of Thiomorpholine 1,1-Dioxide
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets. The thiomorpholine 1,1-dioxide core is one such scaffold that has garnered significant attention.[1][2][3] Its six-membered heterocyclic structure, featuring a sulfone group, imparts favorable physicochemical properties such as increased polarity and metabolic stability, making it an attractive component in drug design.[1] This guide will delve into the known biological activities of derivatives based on this scaffold and extrapolate the potential of a specific, yet under-investigated compound: 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid . We will explore its potential activities in comparison to other known thiazine derivatives, supported by a foundation of experimental data from related compounds and detailed protocols for future investigation.
The Biological Activity Landscape of Thiazine and Thiomorpholine 1,1-Dioxide Derivatives
Thiazine derivatives, a broad class of sulfur and nitrogen-containing heterocycles, exhibit a remarkable diversity of pharmacological effects.[2][3][4] The oxidation of the sulfur atom to a sulfone, as seen in thiomorpholine 1,1-dioxide, often modulates the biological activity, enhancing potency or altering the mechanism of action. A survey of the scientific literature reveals three primary areas where these derivatives have shown significant promise: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Potential
Derivatives of thiomorpholine 1,1-dioxide have demonstrated notable cytotoxic activity against various human cancer cell lines.[1][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1]
One of the key pathways implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism that is frequently dysregulated in cancer.[1] Inhibition of this pathway by thiomorpholine-containing compounds can lead to cell cycle arrest and a halt in tumor progression.[1]
-
Hypothesized Activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: The presence of the thiomorpholine 1,1-dioxide moiety suggests a potential for anticancer activity. The benzoic acid group could further influence this activity, potentially by interacting with specific receptors or enzymes, or by altering the compound's solubility and bioavailability. For instance, certain benzoic acid derivatives have been investigated as inhibitors of carbonic anhydrase IX, a target in hypoxic tumors.
Anti-inflammatory Effects
The thiomorpholine 1,1-dioxide scaffold has been associated with anti-inflammatory properties.[6] This may be attributed to the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade. For example, some heterocyclic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of the thiomorpholine 1,1-dioxide ring could allow for favorable interactions within the active sites of such enzymes.
-
Hypothesized Activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: Given the known anti-inflammatory potential of related structures, it is plausible that this compound could exhibit similar activity. The benzoic acid functional group is also a common feature in many NSAIDs, further supporting this hypothesis.
Antimicrobial Activity
Various derivatives of thiomorpholine have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][4][7] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes within the microorganism. The sulfone group in the 1,1-dioxide derivatives can enhance their antimicrobial properties by increasing their polarity and potential for hydrogen bonding, which can facilitate interactions with microbial targets.
-
Hypothesized Activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: The combination of the thiomorpholine 1,1-dioxide core and the benzoic acid moiety suggests that this compound could possess antimicrobial properties. Benzoic acid itself is known for its bacteriostatic and fungistatic properties.
Comparative Analysis: A Data-Driven Perspective
While direct experimental data for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is not yet available in the public domain, we can draw comparisons from structurally related compounds to guide future research.
| Compound Class | Biological Activity | Key Structural Features | Reported Potency (Example) | Reference |
| N-azole substituted thiomorpholine dioxides | Antioxidant, Cytotoxic | Thiomorpholine 1,1-dioxide with an attached azole ring | IC50 = 10.1 µM against A549 cancer cells | [5] |
| Thieno[2,3-c]pyridine with thiomorpholine | Anticancer (Hsp90 inhibitor) | Thiomorpholine linked to a thienopyridine scaffold | 95.33% inhibition of MCF7 cells at 100 µM | [8] |
| 5-Indolylmethylene-4-oxo-2-thioxothiazolidine derivatives | Antibacterial, Antifungal | Thiazolidine core with a benzoic acid substituent | More potent than ampicillin against several bacterial strains | [9] |
| N-Alkyl-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides | Analgesic | Benzothiazine dioxide core | Promising analgesic activity in preclinical models | [10] |
This table illustrates that the inclusion of a thiomorpholine 1,1-dioxide or a related thiazine structure, often in combination with an aromatic or carboxylic acid moiety, can lead to significant biological activity across different therapeutic areas.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity profile of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a series of well-established in vitro assays are recommended.
Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Steps:
-
Compound Dilution: Perform a two-fold serial dilution of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid remains to be established, the extensive body of research on related thiomorpholine 1,1-dioxide and thiazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The privileged nature of the thiomorpholine 1,1-dioxide scaffold, coupled with the presence of a benzoic acid moiety, suggests a high probability of interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the pharmacological profile of this promising compound and to compare its efficacy against existing derivatives. Further synthesis of analogs and comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing its potential as a future therapeutic candidate.
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" comparison with known inhibitors
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, has cemented the glucose transporter 1 (GLUT1) as a prime therapeutic target.[1] GLUT1 is frequently overexpressed in a multitude of cancers, where it facilitates the high glucose uptake necessary to fuel rapid proliferation and tumor progression.[2] This guide presents an in-depth, objective comparison of the potent and selective GLUT1 inhibitor, BAY-876, with other widely researched GLUT1 inhibitors, STF-31 and WZB117. We will delve into their mechanisms of action, preclinical efficacy, and selectivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Executive Summary
BAY-876 distinguishes itself as a highly potent and selective small-molecule inhibitor of GLUT1, exhibiting single-digit nanomolar efficacy and a remarkable selectivity profile against other glucose transporter isoforms.[3][4] In contrast, STF-31, while also targeting GLUT1, demonstrates a dual mechanism of action by additionally inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in NAD+ biosynthesis.[3][5] This dual activity may offer a broader therapeutic window but also introduces the potential for off-target effects. WZB117, another GLUT1 inhibitor, has been instrumental in elucidating the downstream effects of GLUT1 inhibition but exhibits lower potency compared to BAY-876.[6] Preclinical studies have validated the anti-tumor activity of all three compounds in various cancer models. However, BAY-876 has undergone extensive preclinical evaluation, highlighting its promise for further development.[3]
Mechanism of Action: Distinct Approaches to a Common Target
All three inhibitors ultimately disrupt cancer cell metabolism by blocking glucose transport. However, their specific mechanisms and secondary activities differ, which is a critical consideration for experimental design and potential therapeutic applications.
BAY-876: This orally bioavailable small molecule directly binds to GLUT1, effectively blocking the transport of glucose into cancer cells.[3] This targeted inhibition leads to a cascade of downstream effects, including reduced glycolysis, decreased lactate production, and depletion of cellular ATP.[7] The high selectivity of BAY-876 for GLUT1 minimizes off-target effects, making it a valuable tool for specifically interrogating the role of this transporter in cancer biology.[6][8]
STF-31: Initially identified as a selective inhibitor of GLUT1, further research revealed that STF-31 also potently inhibits NAMPT.[5][9] This dual-targeting can be advantageous, as both pathways are critical for cancer cell survival. However, it also complicates the interpretation of experimental results, as the observed cellular effects may not be solely attributable to GLUT1 inhibition. STF-31 has been shown to be selectively toxic to cancer cells with deficient von Hippel-Lindau (VHL) tumor suppressor gene, which are highly dependent on GLUT1.[10]
WZB117: This compound acts as a reversible and competitive inhibitor of glucose uptake.[6] Treatment with WZB117 leads to a decrease in GLUT1 protein levels, a reduction in intracellular ATP, and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[11][12] These events culminate in cell-cycle arrest, senescence, and necrosis.[11]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for BAY-876, STF-31, and WZB117, providing a clear comparison of their in vitro and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 | Cell Line(s) | Citation(s) |
| BAY-876 | GLUT1 | 2 nM | Hela-MaTu (glucose uptake) | [8][13] |
| ~4 nM | COLO205 (cell viability) | [7] | ||
| STF-31 | GLUT1, NAMPT | 1 µM | Renal Cell Carcinoma (RCC) 4 (glucose uptake) | [9] |
| WZB117 | GLUT1 | ~10 µM | A549, MCF7 (cell proliferation) | [12] |
Table 2: Selectivity Profile of BAY-876
| Transporter | Selectivity Factor (vs. GLUT1) | Citation(s) |
| GLUT2 | >4700-fold | [2][8] |
| GLUT3 | >800-fold | [2][8] |
| GLUT4 | >135-fold | [2][8] |
Note: Comprehensive, directly comparative selectivity data for STF-31 and WZB117 against other glucose transporter isoforms is limited in the public domain.
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Anti-tumor Effect | Citation(s) |
| BAY-876 | Ovarian Cancer Xenograft (SKOV-3) | 1.5-4.5 mg/kg, oral gavage, daily for 4 weeks | Significant tumor growth inhibition | [13] |
| STF-31 (analog) | Renal Cell Carcinoma Xenograft | 11.6 mg/kg, i.p. | Markedly delayed tumor growth | [14] |
| WZB117 | Lung Cancer Xenograft (A549) | 10 mg/kg, i.p., daily | >70% reduction in tumor size | [11][15] |
Mandatory Visualizations
Caption: Simplified GLUT1 signaling pathway in cancer and points of inhibition.
Caption: General experimental workflow for comparing GLUT1 inhibitors in vivo.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/XTT Assay)
Causality: This assay is fundamental for determining the cytotoxic or cytostatic effects of the inhibitors on cancer cells. It measures the metabolic activity of cells, which generally correlates with cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GLUT1 inhibitors (e.g., BAY-876, STF-31, WZB117) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight. If using XTT, the color change can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each inhibitor.
Glucose Uptake Assay (2-Deoxy-D-[3H]glucose or Fluorescent Glucose Analog)
Causality: This assay directly measures the primary function of GLUT1 and provides a direct assessment of the inhibitor's ability to block glucose transport.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Glucose Starvation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 30-60 minutes to deplete intracellular glucose.
-
Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[3H]glucose (0.5-1.0 µCi/mL) or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Measurement:
-
For 2-deoxy-D-[3H]glucose: Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose analog: Lyse the cells and measure the fluorescence intensity using a fluorometer or visualize and quantify using a fluorescence microscope.
-
-
Protein Normalization: Determine the protein concentration of the cell lysate from a parallel well to normalize the radioactivity or fluorescence counts.
-
Data Analysis: Calculate the rate of glucose uptake and the percentage of inhibition for each inhibitor concentration.
Conclusion
Both BAY-876 and its counterparts, STF-31 and WZB117, are valuable pharmacological tools for targeting cancer metabolism through the inhibition of glucose transport. BAY-876 stands out for its high potency and exceptional selectivity for GLUT1, positioning it as a strong candidate for further therapeutic development and a precise tool for investigating the specific role of GLUT1 in cancer.[3][6] The dual-targeting nature of STF-31 against both GLUT1 and NAMPT presents a different therapeutic paradigm, though it necessitates careful consideration of its complex mechanism of action.[3][5] WZB117, while less potent, has been crucial for understanding the downstream cellular consequences of GLUT1 inhibition.[6] The choice between these inhibitors will ultimately depend on the specific research question, the experimental context, and the desired therapeutic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in their pursuit of novel cancer therapies targeting metabolic vulnerabilities.
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" validating in vitro results with in vivo data
Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Efficacy with Robust In Vivo Models
A Case Study Approach with 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
For the diligent researcher, promising in vitro data is both a moment of triumph and the dawn of a new challenge: translating cell-based findings into a living system. This guide provides a strategic framework for advancing a hypothetical novel compound, "this compound," from the benchtop to preclinical in vivo validation. We will navigate the critical steps of this journey, emphasizing the scientific rationale behind experimental design and the principles of building a self-validating study.
The journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges, with a significant portion of failures attributed to a lack of efficacy in patients—a factor often foreshadowed by poor translation from in vitro to in vivo models.[1] Therefore, rigorous validation of in vitro findings in appropriate animal models is a cornerstone of preclinical drug development.[1]
The Foundational Principle: In Vitro-In Vivo Correlation (IVIVC)
At the heart of translational science lies the concept of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between a drug's properties in laboratory tests and its effects within a living organism.[2][3][4] Establishing a strong IVIVC is a pivotal aspect of drug development that helps to ensure the efficacy and safety of new therapeutic agents.[2] It allows researchers to make informed predictions about a drug's behavior, streamlining the development process and enhancing patient outcomes.[2]
For a novel small molecule like "this compound," our initial in vitro experiments might suggest potent activity against a specific cellular target. However, this is only the first piece of the puzzle. The complex physiological environment of a whole organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—which profoundly influence a drug's efficacy.[5][6] Pharmacodynamics (PD), on the other hand, describes what the drug does to the body, linking its concentration to the observed effect.[7] The integration of these two disciplines in PK/PD modeling is a powerful tool in drug development.[8][9]
Caption: A conceptual workflow illustrating the transition from in vitro potency determination to in vivo efficacy studies.
Designing the In Vivo Validation Study: A Step-by-Step Approach
Let us assume our in vitro studies with "this compound" have revealed a promising IC50 value against a cancer cell line. The following is a detailed protocol for designing a preclinical in vivo study to validate these findings.
Phase 1: Pre-procedural Planning and Model Selection
A critical first step is a thorough literature review to select the most appropriate animal model for the proposed investigation.[10][11] The choice of model is paramount and should mimic the human disease as closely as possible. For our hypothetical anti-cancer compound, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a common starting point.[12]
Experimental Protocol: Xenograft Tumor Model Establishment
-
Cell Culture: Culture the cancer cell line of interest under sterile conditions to the desired confluence.
-
Cell Harvesting: Harvest the cells using trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium.
-
Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
Phase 2: Pharmacokinetic (PK) and Dose-Ranging Studies
Before assessing efficacy, it is crucial to understand how "this compound" behaves in the animal model.[6] A pilot PK study will determine key parameters like bioavailability, half-life, and clearance, which are essential for designing an effective dosing regimen.
Experimental Protocol: Pilot Pharmacokinetic Study
-
Compound Administration: Administer a single dose of the compound to a small cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters.
Based on the PK data and the in vitro IC50, a dose-ranging study can be designed to identify a safe and effective dose range for the efficacy study.
Phase 3: Efficacy and Pharmacodynamic (PD) Studies
The core of the in vivo validation is the efficacy study, which aims to demonstrate a statistically significant anti-tumor effect.
Experimental Protocol: In Vivo Efficacy Study
-
Treatment Initiation: Once tumors in the xenograft model have reached the predetermined size, begin treatment with "this compound" at various doses, including a vehicle control.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Assessment: At the end of the study, collect tumor tissue to measure biomarkers that confirm the drug is hitting its intended target in vivo. This could involve techniques like Western blotting or immunohistochemistry.
-
Data Analysis: Analyze the tumor growth data to determine if there is a statistically significant difference between the treated and control groups. Calculate the dose that produces a 50% reduction in tumor growth (ED50).
Caption: A decision-making workflow for the in vivo validation of a novel compound.
Interpreting the Data: A Comparative Analysis
The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This involves a careful comparison of key parameters.
| Parameter | In Vitro | In Vivo | Correlation Insights |
| Potency | IC50 (Concentration for 50% inhibition) | ED50 (Dose for 50% efficacy) | A strong correlation suggests the in vitro assay is predictive of in vivo activity. |
| Target Engagement | Target binding/inhibition assay | Biomarker modulation in tumor tissue | Confirms the compound's mechanism of action is consistent across models. |
| Therapeutic Window | Cytotoxicity against normal cells | Maximum tolerated dose (MTD) | Provides an early indication of the compound's safety profile. |
Discrepancies between in vitro and in vivo results are common and provide valuable learning opportunities. For instance, a compound with high in vitro potency but poor in vivo efficacy may have unfavorable pharmacokinetic properties, such as rapid metabolism or poor bioavailability.[1] Conversely, a compound with modest in vitro potency might show excellent in vivo efficacy due to favorable accumulation in the tumor tissue.
Conclusion: A Commitment to Rigorous Validation
The translation of in vitro discoveries into in vivo efficacy is a complex but essential process in drug development.[13] By employing a systematic and well-designed approach that integrates pharmacokinetics and pharmacodynamics, researchers can build a robust data package that supports the continued development of promising new therapies like "this compound." The principles and protocols outlined in this guide provide a framework for navigating this critical transition with scientific rigor and a commitment to self-validating experimental design. The successful establishment of an IVIVC not only accelerates the drug development process but also enhances our understanding of a drug's therapeutic potential.[14]
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Future of MedTech: Validation of Animal Models of Disease by In Vitro Methods - Frontiers. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on the critical process of cross-validation. As we navigate through this technical discussion, we will not only detail the "how" but, more importantly, the "why" behind our experimental choices, ensuring a self-validating and scientifically sound approach.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a unique molecule featuring a benzoic acid moiety linked to a thiazinane ring with a sulfone group.[1][2] Its chemical structure (Molecular Formula: C12H15NO4S, Molecular Weight: 269.32 g/mol ) suggests the presence of chromophores and ionizable groups, making it amenable to a range of analytical techniques.[1]
Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, with different analysts, or using different equipment.[3] This is a critical step in method transfer and is essential for ensuring data integrity in multi-site clinical trials and manufacturing.[3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which serves as the foundation for the methodologies discussed herein.[5][6][7]
This guide will explore and compare two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and suitability for a broad range of compounds. The benzoic acid moiety in our target compound contains a chromophore that absorbs UV radiation, making it a prime candidate for this method.[8][9]
Scientific Rationale for HPLC-UV Method Development
The choice of a reversed-phase HPLC method is logical for this compound due to its moderate polarity. A C18 column is a versatile and common starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape. The pH of the aqueous phase is a critical parameter for ionizable compounds like our benzoic acid derivative.[10] Maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure the compound is in its neutral form, leading to better retention and peak symmetry on a reversed-phase column.
Experimental Protocol: HPLC-UV Method Validation
The validation of the HPLC-UV method should be performed in accordance with ICH Q2(R2) guidelines and will assess the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][11]
Step-by-Step Validation Protocol:
-
Specificity: To demonstrate specificity, a placebo (matrix without the analyte) and a spiked sample are analyzed to ensure that there is no interference from excipients or degradation products at the retention time of the analyte.
-
Linearity and Range: A series of at least five standard solutions of this compound are prepared over a concentration range of 50-150% of the expected working concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: Accuracy is determined by analyzing samples with known concentrations of the analyte (spiked placebo) at three different concentration levels within the range of the assay (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument to assess the method's robustness under varied conditions.
-
-
LOD and LOQ: The LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly valuable for the analysis of low-concentration samples or complex matrices. The ability to perform selective fragmentation of the parent ion provides a high degree of confidence in the identification and quantification of the analyte.[12][13]
Scientific Rationale for LC-MS/MS Method Development
The thiazinane and benzoic acid moieties of the target compound provide distinct fragments upon collision-induced dissociation, which can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. Electrospray ionization (ESI) in either positive or negative mode would be suitable, with the choice depending on which mode provides a more stable and intense parent ion signal. The chromatographic conditions would be similar to the HPLC-UV method, but potentially with faster gradients due to the enhanced selectivity of the mass spectrometer.
Experimental Protocol: LC-MS/MS Method Validation
The validation of an LC-MS/MS method follows the same principles as the HPLC-UV method, with a greater emphasis on matrix effects due to the nature of the ionization process.
Step-by-Step Validation Protocol:
-
Specificity and Matrix Effects: Post-column infusion experiments are conducted to identify regions of ion suppression or enhancement from the sample matrix. The analysis of multiple batches of blank matrix is performed to ensure no endogenous interferences are present at the retention time of the analyte and its internal standard.
-
Linearity and Range: A calibration curve is constructed using a series of standards prepared in the biological matrix of interest (e.g., plasma, urine) to account for matrix effects.
-
Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
LOD and LOQ: The LOQ is typically defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two analytical methods for the quantification of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Range | 10 - 150 µg/mL | 1 - 1000 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (or tighter) |
| Precision (RSD) | < 2.0% | < 15.0% | < 15% (or tighter) |
| LOD | ~3 µg/mL | ~0.3 ng/mL | - |
| LOQ | 10 µg/mL | 1 ng/mL | - |
Cross-Validation: Bridging the Methodologies
Cross-validation is essential when data from both the HPLC-UV and LC-MS/MS methods need to be compared or when the analytical method is transferred between laboratories.[14][15] The process involves analyzing the same set of samples using both methods (or in both labs) and comparing the results.[14]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol for Cross-Validation
-
Sample Selection: A minimum of three concentrations (low, medium, and high) of quality control (QC) samples are prepared from a homogenous bulk sample.
-
Analysis: Each set of QC samples is analyzed in replicate (n=6) using both the HPLC-UV and LC-MS/MS methods.
-
Data Comparison: The mean concentration and standard deviation are calculated for each level. The percentage difference between the results from the two methods is determined.
-
Acceptance Criteria: The acceptance criterion is typically that the mean results from the two methods should not differ by more than a predefined percentage (e.g., ±15-20%).
Logical Framework for Method Selection
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The successful analysis of this compound relies on the selection and rigorous validation of an appropriate analytical method. Both HPLC-UV and LC-MS/MS present viable options, with the choice being contingent on the specific analytical requirements for sensitivity, selectivity, and the nature of the sample matrix. Cross-validation is not merely a procedural step but a fundamental requirement for ensuring the consistency and reliability of analytical data across different methods and laboratories. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust analytical framework for this and other novel pharmaceutical compounds.
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National Center for Biotechnology Information. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][16]oxazine-2,4-diones. PubChem. Available from: [Link]
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Yousaf, H., et al. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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National Center for Biotechnology Information. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure. PubMed. Available from: [Link]
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National Center for Biotechnology Information. 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid. PubChem. Available from: [Link]
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]
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National Center for Biotechnology Information. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available from: [Link]
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Indian Academy of Sciences. Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
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ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available from: [Link]
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ResearchGate. Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. Available from: [Link]
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International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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MDPI. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Available from: [Link]
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Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. pubs.acs.org. Available from: [Link]
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University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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National Center for Biotechnology Information. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available from: [Link]
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Scribd. Spectroscopy of Benzoic Acid | PDF. Available from: [Link]
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MDPI. Chemistry of Substituted Thiazinanes and Their Derivatives. Available from: [Link]
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Uncharted Territory: An Analysis of the Investigational Compound "4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid"
Senior Application Scientist's Foreword: In the landscape of drug discovery and development, countless molecules are synthesized and cataloged, yet only a select few advance through the rigorous stages of preclinical and clinical evaluation to become therapeutic agents. The subject of this guide, "4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid," is a chemically defined entity, listed by several chemical suppliers with the CAS number 465514-21-0.[1][2] However, a thorough investigation of the current scientific and medical literature reveals a critical absence of data regarding its biological activity, therapeutic efficacy, and mechanism of action.
This guide, therefore, deviates from a direct comparison with a standard of care. Instead, it serves to transparently address the current information void for "this compound" and to outline the necessary scientific endeavors required to ascertain any potential therapeutic value. For researchers and drug development professionals, this document underscores the preliminary status of this compound and provides a roadmap for its initial investigation.
I. Compound Profile: What is Known
"this compound" is a specific organic molecule with a defined chemical structure. Its systematic name indicates a benzoic acid moiety linked to a thiazinane ring system.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 465514-21-0 | Finetech Industry Limited[1] |
| Molecular Formula | C12H15NO4S | Finetech Industry Limited[1] |
| Molecular Weight | 269.32 g/mol | Finetech Industry Limited[1] |
While its chemical identity is established, there is no publicly available information from preclinical studies, clinical trials, or peer-reviewed publications that describes its pharmacological properties.
II. The Conundrum of Efficacy and Standard of Care
A "standard of care" is the benchmark treatment that is widely accepted by medical experts for a specific disease or condition. To conduct a meaningful efficacy comparison, the investigational compound must have a defined therapeutic indication.
At present, the therapeutic target and intended medical use of "this compound" are unknown. Without an established indication, a relevant standard of care cannot be identified. Consequently, a direct comparison of efficacy is not feasible.
III. A Hypothetical Framework for Future Investigation
Should this compound be considered for development, a structured, multi-stage research program would be necessary to determine its potential. The following outlines a logical progression of such an investigation.
A. Stage 1: In Vitro Target Identification and Validation
The initial step involves high-throughput screening against a panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify any potential interactions.
Experimental Workflow: High-Throughput Screening
Caption: Workflow for in vitro screening to identify biological targets.
B. Stage 2: Preclinical Efficacy in Animal Models
Once a validated target and a potential therapeutic area are identified, the compound's efficacy must be tested in relevant animal models of the disease.
Experimental Protocol: General Animal Efficacy Study
-
Model Selection: Choose a well-established animal model that recapitulates key aspects of the human disease.
-
Dosing and Administration: Determine the appropriate dose range and route of administration based on in vitro potency and preliminary pharmacokinetic data.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle Control
-
Standard of Care (if applicable)
-
"this compound" (at various doses)
-
-
Efficacy Assessment: Monitor disease-specific endpoints over a defined period.
-
Data Analysis: Statistically compare the outcomes between the treatment groups.
C. Stage 3: Mechanism of Action Studies
Elucidating how the compound exerts its effects at a molecular level is crucial. This involves a variety of cellular and molecular biology techniques.
Signaling Pathway Analysis
If, for instance, the compound was found to inhibit a specific kinase, the downstream signaling pathway would be investigated.
Caption: Hypothetical signaling pathway inhibition by the compound.
IV. Conclusion and Future Directions
"this compound" is a molecule at the very beginning of the drug discovery pipeline. While its chemical structure is known, its biological properties remain uncharacterized in the public domain. Therefore, any discussion of its efficacy compared to a standard of care is premature.
For researchers interested in this compound, the immediate focus should be on foundational in vitro studies to identify a biological target and a potential therapeutic application. Only after successful preclinical validation can a meaningful comparison with established treatments be undertaken. The scientific community awaits the publication of such data to determine if "this compound" holds any therapeutic promise.
V. References
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"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" structure-activity relationship studies
An in-depth analysis of the structure-activity relationship (SAR) for a given chemical scaffold is a cornerstone of modern medicinal chemistry. It provides a rational framework for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a class of inhibitors that utilize the 1,1-Dioxo-1λ⁶,4-thiazinane moiety, a key structural motif found in a range of biologically active agents.
The 1,1-Dioxo-1λ⁶,4-thiazinane Scaffold in DPP-II Inhibition
DPP-II is a serine peptidase whose physiological role is not fully understood, but its inhibition has been explored for potential therapeutic applications. A significant breakthrough in developing selective inhibitors for DPP-II over other related peptidases (like DPP-IV) came from the discovery of a series of compounds featuring the 1,1-Dioxo-1λ⁶,4-thiazinane heterocycle.
The general structure of these inhibitors consists of a central proline scaffold, which is common for DPP inhibitors. The key innovation was the attachment of the 1,1-Dioxo-1λ⁶,4-thiazinane group to the proline nitrogen, which conferred remarkable selectivity for DPP-II.
Structure-Activity Relationship (SAR) Analysis
The SAR for this class of inhibitors can be systematically dissected by examining modifications at three primary positions on the lead compound scaffold, as illustrated below.
Caption: Workflow for a typical DPP-II enzymatic inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Setup: In a 384-well microplate, add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of recombinant human DPP-II enzyme diluted in assay buffer (e.g., 50 mM Tris, pH 7.5) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate Lys-Ala-AMC (final concentration of ~10 µM) to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The SAR studies of DPP-II inhibitors based on the 1,1-Dioxo-1λ⁶,4-thiazinane scaffold highlight a clear and rational path to achieving high potency and exceptional selectivity. The key takeaways are the indispensability of the sulfone group for hydrogen bonding and selectivity, the requirement for a cyanopyrrolidine warhead for covalent inhibition, and the limited tolerance for substitution on the proline ring.
Future research could explore bioisosteric replacements for the proline core or investigate whether the thiazinane moiety can be optimized further to interact with other sub-pockets within the enzyme active site. Furthermore, detailed pharmacokinetic and in vivo studies of the most potent and selective compounds would be the necessary next step toward validating this scaffold for potential therapeutic development.
References
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Aronov, A. M., et al. (2008). Structure-Based Design of Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry, 51(5), 1345–1355. Available at: [Link]
A Comparative Guide to the Evaluation of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid and Structurally Related Analogs
Introduction: The Benzoic Acid Scaffold and the Quest for Novelty
The benzoic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently anchoring molecules to the active sites of enzymes and receptors.[2] The therapeutic potential of any benzoic acid derivative is profoundly influenced by the nature and positioning of substituents on the phenyl ring, which modulate the molecule's electronic profile, lipophilicity, and steric interactions.[2]
This guide focuses on 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid , a novel compound featuring a sulfonyl-containing heterocyclic moiety. While specific biological data for this compound is not extensively available in public literature, its structure is intriguing. The presence of the thiomorpholine 1,1-dioxide group—a saturated heterocycle with a sulfone group—introduces unique properties, such as high polarity and the potential for strong hydrogen bonding, which can significantly impact pharmacokinetic and pharmacodynamic profiles.
For drug development professionals, the critical question is: how does this novel structure perform against established or structurally similar compounds? This guide provides a comprehensive framework for the systematic evaluation and comparison of this compound against relevant chemical analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and outline a logical workflow for building a robust structure-activity relationship (SAR) profile.
Chapter 1: Compound Selection and Structural Rationale
A meaningful comparison requires the careful selection of comparator compounds. We propose a multi-pronged approach, selecting analogs that allow for the systematic dissection of the target molecule's key structural features: the heterocyclic ring, the linker, and the substitution pattern on the benzoic acid.
Target Compound:
-
Compound A: this compound[3]
Proposed Comparators:
-
Compound B (Isomeric Analog): 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid.[4] This isomer shifts the point of attachment to the nitrogen within the heterocyclic ring, allowing for an assessment of how the linker's position affects target engagement and overall molecular geometry.
-
Compound C (Simplified Analog): 4-(Thiomorpholinomethyl)benzoic acid. This analog lacks the dioxide group, enabling a direct evaluation of the sulfone's contribution to solubility, binding affinity, and metabolic stability. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, and its absence would likely lead to significant changes in properties.
-
Compound D (Alternative Linker): 4-(Thiomorpholino)benzoic acid. This compound removes the methylene linker, creating a more rigid structure. Comparing it to Compound C helps elucidate the importance of the linker's flexibility for biological activity.[5]
The logical relationship for this initial SAR study can be visualized as follows:
Caption: Initial Structure-Activity Relationship (SAR) Logic.
Chapter 2: Comparative Physicochemical Profiling
Before assessing biological activity, it is imperative to characterize the fundamental physicochemical properties of each compound. These parameters govern the ADME (Absorption, Distribution, Metabolism, Excretion) profile and are critical for interpreting biological data.
Key Parameters & Rationale:
-
Aqueous Solubility: Essential for ensuring a compound can be formulated for in vitro and in vivo studies. Poor solubility can lead to misleadingly low activity in biological assays.
-
Lipophilicity (LogP/LogD): This parameter predicts a molecule's ability to cross cellular membranes. An optimal LogP/LogD balance is crucial for oral bioavailability and reaching intracellular targets.[2]
-
Acid Dissociation Constant (pKa): The pKa of the carboxylic acid group determines the molecule's ionization state at physiological pH (7.4).[6] The ionized form typically has higher solubility but lower membrane permeability.
Comparative Data Summary (Hypothetical Data for Illustration)
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | cLogP (Predicted) | Aqueous Solubility (µM) | pKa |
| Compound A | C12H15NO4S | 269.32[3] | 222[3] | 0.8 | Experimentally Determined | Experimentally Determined |
| Compound B | C11H13NO4S | 255.29[4] | N/A | 1.2 | Experimentally Determined | Experimentally Determined |
| Compound C | C12H15NO2S | 237.32 | N/A | 2.1 | Experimentally Determined | Experimentally Determined |
| Compound D | C11H13NO2S | 223.29 | N/A | 2.5 | Experimentally Determined | Experimentally Determined |
Chapter 3: Framework for Biological Evaluation
Given that heterocyclic scaffolds like thiazolidinones (structurally related to the thiazinane core) exhibit a broad range of biological activities, including anticancer and anti-inflammatory effects, a tiered screening approach is logical.[7]
Tier 1: Broad-Spectrum Phenotypic Screening The initial step is to understand the general biological effect of the compounds. A broad-spectrum screen against a panel of diverse human cancer cell lines (e.g., NCI-60) is a cost-effective method to identify potential anticancer activity and uncover patterns of sensitivity.
Tier 2: Target-Focused Assays (Hypothesis-Driven) Based on structural motifs, we can hypothesize potential molecular targets. The sulfone moiety is present in several kinase inhibitors, and the benzoic acid structure is common in inhibitors of enzymes like cyclooxygenases (COX). Therefore, a logical next step is to screen against a panel of relevant enzymes.
Proposed Target-Focused Assay Workflow:
Caption: Workflow for Target-Focused Biological Screening.
Chapter 4: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 4.1: Determination of Aqueous Solubility (Kinetic Method)
Rationale: This high-throughput method provides a rapid assessment of a compound's kinetic solubility, which is highly relevant for early-stage drug discovery where compounds are typically dissolved in DMSO first.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer 100 µL of the supernatant to a new 96-well UV-transparent plate. Measure the absorbance at the compound's λmax using a plate reader.
-
Calculation: Create a standard curve using known concentrations of the compound in a 50:50 PBS:Acetonitrile solution (where the compound is fully soluble). Use this curve to determine the concentration of the compound remaining in the supernatant, which represents its kinetic solubility.
Protocol 4.2: Enzyme Inhibition Assay (Generic Kinase)
Rationale: Enzyme assays are fundamental for confirming direct target engagement and quantifying potency (IC50).[8] A fluorogenic or chromogenic substrate is used to provide a measurable signal that is proportional to enzyme activity.[2]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme: Dilute the target kinase (e.g., VEGFR2) to a working concentration of 2X in the assay buffer.
-
Substrate/ATP Mix: Prepare a 2X solution of the specific peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be identified effectively.
-
-
Compound Plating: In a 384-well assay plate, add 5 µL of serially diluted test compounds (in assay buffer with a final DMSO concentration ≤1%). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to initiate the reaction.
-
Incubation & Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction (if necessary, depending on the detection reagent) and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_test - Signal_pos] / [Signal_neg - Signal_pos]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The systematic framework outlined in this guide provides a robust pathway for the comprehensive evaluation of This compound . By starting with a foundational understanding of its physicochemical properties and progressing through tiered biological screening with carefully selected comparators, researchers can efficiently build a meaningful structure-activity relationship profile. This logical, evidence-based approach is crucial for identifying promising lead candidates and making informed decisions in the complex landscape of drug discovery. The provided protocols serve as a self-validating system, ensuring that the generated data is reliable and reproducible, which is the bedrock of scientific integrity.
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A Comparative Guide to the Performance of Mps1 Kinase Inhibitors in Cancer Cell Lines, Featuring 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid (BAY 1217389)
This guide provides an in-depth technical comparison of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid, also known as BAY 1217389, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. We will objectively evaluate its performance alongside other notable Mps1 inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their cancer research.
Introduction: The Critical Role of Mps1 in Cancer and the Rationale for its Inhibition
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] In cancer cells, which are often characterized by chromosomal instability, the reliance on a functional SAC is heightened.[1] Overexpression of Mps1 has been observed in a variety of human malignancies and is often associated with a high histological grade.[1][3] By inhibiting Mps1, the SAC is abrogated, leading to premature entry into anaphase, severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.[4][5] This makes Mps1 an attractive therapeutic target in oncology.
This compound (BAY 1217389) has emerged as a potent and selective small molecule inhibitor of Mps1.[4] This guide will delve into its performance characteristics in comparison to other well-documented Mps1 inhibitors.
Comparative Analysis of Mps1 Inhibitors: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the available IC50 data for BAY 1217389 and a selection of alternative Mps1 inhibitors against the Mps1 kinase and in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Alternative Name(s) | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | BAY 1217389 | Mps1 Kinase | < 10 | Biochemical Assay | [4][5] |
| Cell Proliferation | 6.7 (median) | Various | [4] | ||
| Empesertib | BAY 1161909 | Mps1 Kinase | < 1 | Biochemical Assay | [6] |
| Cell Proliferation | < 400 | HeLa | [7] | ||
| Luvixasertib | CFI-402257 | TTK/Mps1 | 1.7 | Biochemical Assay | [8] |
| AZ3146 | Mps1 | 35 | Biochemical Assay | [3] | |
| NMS-P715 | Mps1/TTK | 182 | Biochemical Assay | ||
| Cell Proliferation | 192 - 10,000 | Panel of 127 cell lines |
Key Insights from the Data:
-
BAY 1217389 demonstrates high potency with a biochemical IC50 of less than 10 nM and a median IC50 for cell proliferation of 6.7 nM across a range of cell lines.[4][5]
-
Empesertib (BAY 1161909) appears to be one of the most potent Mps1 inhibitors, with a sub-nanomolar IC50 in a kinase assay.[6]
-
Luvixasertib (CFI-402257) also exhibits high potency with an in vitro IC50 of 1.7 nM for TTK.[8]
-
AZ3146 and NMS-P715 show comparatively lower potency in biochemical assays. However, NMS-P715 has been broadly tested against a large panel of cancer cell lines, demonstrating a wide range of anti-proliferative activity.[3]
Mechanism of Action: Inducing Mitotic Catastrophe
The primary mechanism of action for Mps1 inhibitors like BAY 1217389 is the disruption of the spindle assembly checkpoint. This leads to a series of cellular events culminating in cell death.
Figure 2: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the Mps1 inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Treatment Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Mps1 inhibitor at the desired concentration for an appropriate time (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Analysis of Mitotic Checkpoint Proteins: Western Blotting
Western blotting can be used to assess the levels of key proteins involved in the mitotic checkpoint, such as Cyclin B1 and Phospho-Histone H3 (Ser10), which accumulate during mitotic arrest.
Detailed Protocol:
-
Protein Extraction: Following treatment with the Mps1 inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, Phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound (BAY 1217389) is a highly potent Mps1 inhibitor with significant anti-proliferative activity across a range of cancer cell lines. Its performance is comparable to, and in some cases may exceed, that of other Mps1 inhibitors in preclinical development. The synergistic effects observed when combined with taxanes highlight a promising therapeutic strategy that warrants further investigation. [9] For researchers selecting an Mps1 inhibitor, the choice will depend on the specific experimental context, including the cell lines being studied and the desired potency and selectivity profile. This guide provides a foundational framework for comparing these critical parameters. As more comprehensive and standardized datasets become available through resources like the Genomics of Drug Sensitivity in Cancer (GDSC) and the Cancer Cell Line Encyclopedia (CCLE), our understanding of the nuanced performance of these inhibitors will continue to evolve. [9][10][11][12]
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Barretina, J., Caponigro, G., Stransky, N., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modeling of anticancer drug sensitivity. Nature, 483(7391), 603–607. [Link]
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Maia, A. R., de Man, J., Boon, U., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. Oncotarget, 9(40), 26066–26081. [Link]
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A Comparative Guide to 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid and its Analogs in Anti-Inflammatory Research
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides an in-depth technical comparison of the novel compound 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid and its potential alternatives for anti-inflammatory research. We will delve into the rationale behind the structural design of these compounds, compare their potential biological activities based on available data for related structures, and provide detailed experimental protocols for their evaluation.
Introduction to this compound
The subject of our investigation, this compound, is a synthetic molecule featuring a central benzoic acid moiety linked to a thiomorpholine 1,1-dioxide ring via a methylene bridge. While specific biological data for this exact compound is not yet publicly available, its structural components suggest a strong potential for anti-inflammatory activity. The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Its oxidation to the 1,1-dioxide form can enhance its hydrogen bonding capacity and polarity, potentially influencing its interaction with biological targets. The benzoic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to the active site of enzymes like cyclooxygenases (COX).[2]
This guide will therefore explore the anti-inflammatory potential of this lead compound by comparing it with structurally related molecules that have been investigated for their effects on key inflammatory pathways.
Structural Analogs and Their Anti-Inflammatory Potential
Based on the core structure of our lead compound, we have identified several classes of alternative compounds for comparison. These have been selected based on modifications to the heterocyclic ring, the linker, and the acidic moiety, with a focus on reported anti-inflammatory or related enzyme inhibitory activities.
Alternative Heterocyclic Scaffolds
The thiomorpholine 1,1-dioxide ring is a key feature of the lead compound. Replacing or modifying this ring system can have a significant impact on the compound's biological activity.
-
Morpholine Analogs: The replacement of the sulfur atom with oxygen to give a morpholine ring is a common isosteric substitution. Morpholine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory effects.[3][4] For instance, certain morpholinopyrimidine derivatives have been shown to inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages.[4]
-
Piperazine Analogs: Replacing the thiomorpholine ring with a piperazine moiety introduces an additional nitrogen atom, which can alter the compound's basicity and hydrogen bonding potential. While many piperazine derivatives are explored for other therapeutic areas, their use in anti-inflammatory drug design is also documented.
Modifications of the Benzoic Acid Moiety
The carboxylic acid group is a critical pharmacophore in many NSAIDs, often involved in chelating metal ions or forming key hydrogen bonds within enzyme active sites.
-
Bioisosteres of Carboxylic Acid: Replacing the carboxylic acid with other acidic groups such as a tetrazole or a hydroxamic acid can modulate the compound's acidity, metabolic stability, and pharmacokinetic profile while potentially retaining its binding interactions with the target protein.
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to an ester or an amide can create prodrugs that may offer improved bioavailability or altered pharmacological profiles. For example, amides of NSAIDs with thiomorpholine have been shown to possess both anti-inflammatory and hypolipidemic activity.
Comparative Analysis of Biological Activity
While direct experimental data for this compound is not available, we can infer its potential mechanism of action by examining related compounds. A plausible hypothesis is that it may act as an inhibitor of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation.[5][6]
| Compound Class | Example Structure | Reported/Potential Anti-Inflammatory Activity | Key Structural Features | Reference |
| Thiomorpholine 1,1-Dioxide (Lead) | This compound | Hypothesized to inhibit COX/LOX enzymes. | Thiomorpholine 1,1-dioxide, benzoic acid | - |
| Morpholine Analogs | 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | Inhibition of NO production, reduction of iNOS and COX-2 expression. | Morpholine ring | [4] |
| Thiazolidinone Derivatives | 2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives | Inhibition of LOX and anti-inflammatory activity in vivo. | Thiazolidinone ring | [7] |
| Benzoic Acid Derivatives | 5-acetamido-2-hydroxy benzoic acid derivatives | In-vivo anti-nociceptive activity, predicted binding to COX-2. | Substituted benzoic acid | [8] |
Experimental Protocols for Evaluation
To validate the anti-inflammatory potential of this compound and its analogs, a series of in vitro and in vivo assays are recommended.
Synthesis of this compound
A plausible synthetic route for the target compound can be adapted from methods used for similar structures.[1][3][9]
Step 1: Synthesis of 4-(Chloromethyl)benzoic acid This starting material is commercially available or can be synthesized from p-toluic acid.
Step 2: Synthesis of Thiomorpholine 1,1-dioxide Thiomorpholine can be oxidized to its 1,1-dioxide form using an oxidizing agent such as hydrogen peroxide in acetic acid.
Step 3: N-Alkylation of Thiomorpholine 1,1-dioxide 4-(Chloromethyl)benzoic acid is reacted with thiomorpholine 1,1-dioxide in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction mixture is typically heated to drive the reaction to completion.
Synthetic scheme for the target compound.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare a reaction mixture containing buffer, heme, and the test compound at various concentrations.
-
Add COX-1 or COX-2 enzyme to the mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay:
This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme.
-
Principle: The assay is based on the formation of a colored product from the oxidation of ferrous ions by the hydroperoxides produced by the lipoxygenase enzyme.
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Stop the reaction and add a chromogen that reacts with the lipid hydroperoxides to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
Workflow for in vitro enzyme inhibition assays.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats:
This is a classic and widely used model to assess the in vivo anti-inflammatory activity of new compounds.[10]
-
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Acclimatize male Wistar rats for one week.
-
Group the animals and administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, we can propose some initial SAR hypotheses for the this compound scaffold:
-
The Benzoic Acid Moiety: The carboxylic acid group is likely essential for activity, potentially through interaction with key residues in the active site of target enzymes. Modifications to this group will likely have a significant impact on potency.
-
The Thiomorpholine 1,1-Dioxide Ring: This bulky, polar heterocyclic ring may contribute to selectivity and favorable interactions within the binding pocket. The sulfone group can act as a hydrogen bond acceptor.
-
The Methylene Linker: The length and flexibility of the linker between the benzoic acid and the heterocyclic ring will influence the compound's ability to adopt the optimal conformation for binding.
Logical relationships for SAR exploration.
Conclusion
While this compound remains an uncharacterized compound, its structural features strongly suggest its potential as a novel anti-inflammatory agent. By drawing comparisons with structurally related molecules with known biological activities, we can formulate a clear research plan for its evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the anti-inflammatory properties of this promising compound and its analogs, with the ultimate goal of developing new and effective therapies for inflammatory diseases.
References
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflamm
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differenti
- Recent development of lipoxygenase inhibitors as anti-inflamm
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- Lipoxygenase and cyclooxygenase inhibitors reveal a complementary role of arachidonic acid derivatives in pregnant human myometrium. Obgyn Key.
- Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition.
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- 10. mdpi.com [mdpi.com]
A Technical Guide to the Preclinical Evaluation of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic Acid
Introduction
To date, the public scientific literature lacks comprehensive studies on the biological activity and therapeutic potential of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid . This guide provides a robust framework for researchers to conduct a thorough preclinical evaluation of this novel chemical entity. We will outline a phased, data-driven approach to characterize its activity profile, benchmark its performance against relevant compound classes, and establish a foundation for further development.
The structure of the molecule, featuring a thiomorpholine 1,1-dioxide core linked to a benzoic acid moiety, suggests several potential avenues for biological activity. Thiazine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, the benzoic acid scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[4][5][6] This guide will therefore focus on a multi-pronged screening strategy to elucidate the most promising therapeutic area for this compound.
Phase 1: Foundational In Vitro Screening
The initial phase is designed to cast a wide net, identifying potential biological activities in a cost-effective and high-throughput manner.[7][8][9] This stage is critical for generating initial hypotheses about the compound's mechanism of action.
Broad-Spectrum Cytotoxicity and Antimicrobial Assessment
Given the known activities of related heterocyclic compounds, an initial screen for cytotoxicity against a panel of cancer cell lines and for antimicrobial activity is a logical starting point.[1][10]
Experimental Protocol: Antiproliferative MTT Assay [11]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung, K562 for leukemia) in 96-well plates at a density of 5,000 cells/well and allow for overnight adherence.
-
Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of "this compound" (e.g., from 100 µM to 5 nM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure absorbance at 570 nm.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Experimental Protocol: Antimicrobial Broth Microdilution Assay [12]
-
Inoculum Preparation: Prepare a standardized inoculum (e.g., 5 x 10^5 CFU/mL) of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration with no visible growth.
Kinase and Anti-Inflammatory Screening
The structural motifs of the test compound are also present in known kinase and inflammatory pathway inhibitors. A broad kinase panel and a cellular anti-inflammatory assay are therefore warranted.
Experimental Workflow: Kinase and Anti-inflammatory Screening
Caption: High-level workflow for initial kinase and anti-inflammatory screening.
Benchmarking Comparators: Phase 1
| Assay Type | Positive Control / Comparator | Rationale |
| Antiproliferative | Doxorubicin | Broad-spectrum cytotoxic agent |
| Antimicrobial | Ciprofloxacin (antibacterial) | Broad-spectrum antibiotic |
| Amphotericin B (antifungal) | Standard antifungal agent | |
| Kinase Inhibition | Staurosporine | Broad-spectrum kinase inhibitor |
| Anti-inflammatory | Dexamethasone | Potent corticosteroid with known anti-inflammatory effects |
Phase 2: Target Validation and Mechanistic Elucidation
Based on the results from Phase 1, this phase will focus on validating the initial "hits" and delving deeper into the mechanism of action. For the purpose of this guide, we will assume a hypothetical "hit" in the anti-inflammatory screen.
In-depth Characterization of Anti-inflammatory Activity
Experimental Protocol: Cytokine Release Assay in PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Treatment: Pre-treat PBMCs with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Analysis: Determine the IC50 for the inhibition of each cytokine.
Signaling Pathway Analysis: Western Blotting
To understand the mechanism, we can investigate key inflammatory signaling pathways, such as NF-κB and MAPK pathways.
Caption: Hypothetical mechanism of action targeting the NF-κB signaling pathway.
Benchmarking Against Established Anti-inflammatory Drugs
A direct comparison with existing drugs provides crucial context for the compound's potency and potential therapeutic window.
| Metric | 4-[(1,1-Dioxo...)]benzoic acid | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) |
| TNF-α Inhibition IC50 (µM) | Experimental Data | Literature Value | Literature Value |
| IL-6 Inhibition IC50 (µM) | Experimental Data | Literature Value | Literature Value |
| COX-2 Inhibition IC50 (µM) | Experimental Data | Literature Value | N/A |
| Cytotoxicity (HepG2) CC50 (µM) | Experimental Data | Literature Value | Literature Value |
| Selectivity Index (CC50/IC50) | Calculated Data | Calculated Data | Calculated Data |
Phase 3: ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is essential to identify potential liabilities that could halt development.[13][14][15][16][17]
ADME/Tox Evaluation Workflow
Caption: Key in vitro assays for early ADME/Tox profiling.
Table of Key ADME/Tox Parameters and Benchmarks
| Parameter | Assay | Favorable Outcome Benchmark | Rationale |
| Solubility | Kinetic Solubility | > 50 µM | Adequate solubility is crucial for absorption and formulation. |
| Permeability | PAMPA | Pe > 5 x 10⁻⁶ cm/s | Predicts passive intestinal absorption for oral bioavailability.[13] |
| Metabolic Stability | Liver Microsome Stability | t½ > 30 min | Indicates resistance to first-pass metabolism. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | < 95% bound | High free fraction allows for greater target engagement. |
| Cardiotoxicity | hERG Inhibition Assay | IC50 > 10 µM | Low risk of QT prolongation and cardiac arrhythmias. |
| Genotoxicity | Ames Test | Negative | Absence of mutagenic potential. |
Conclusion
This guide presents a structured and scientifically rigorous approach to the initial evaluation of "this compound". By systematically progressing through broad screening, mechanistic studies, and ADME/Tox profiling, researchers can efficiently generate a comprehensive data package. This data will be essential for making informed decisions about the compound's therapeutic potential and for guiding future research, including structure-activity relationship (SAR) studies and in vivo efficacy models.
References
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
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Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
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- Salih, S. J., et al. (2024). Thiazine; Synthesis and Biological Activity. Al-kufa journal for biology, 16(3).
- Mitra, S., et al. (2024). Recent Developments in the Synthesis and Biological Applications of Thiazine. In Advances in Organic Synthesis. Bentham Science Publishers.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 306-339.
- A Review on Biological Activities of Thiazine Derivatives. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(2), 341-348.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 306-339.
- Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4).
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). European Journal of Medicinal Chemistry, 281, 116969.
- Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). Organic Process Research & Development, 26(8), 2465–2471.
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National Center for Biotechnology Information. (2015). Assay Guidance Manual. Retrieved from [Link]
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Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of laboratory waste is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
-
Benzoic Acid Moiety : This functional group imparts acidic properties to the molecule. Benzoic acid itself is known to cause skin irritation and serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation, and prolonged or repeated exposure can cause organ damage.[3][4]
-
Thiomorpholine 1,1-Dioxide Moiety : This is a sulfone, a class of organosulfur compounds. While generally stable, related compounds like thiomorpholine 1,1-dioxide are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[5][6] Upon combustion, sulfones can release toxic sulfur oxides (SOx).[5]
Based on this analysis, the compound should be handled as an irritant, particularly to the skin and eyes, and as a substance with potential for organ toxicity upon repeated exposure. All handling should be performed with appropriate personal protective equipment.
| Property | Value / Information | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 465514-21-0 | [7] |
| Molecular Formula | C₁₂H₁₅NO₄S | [7] |
| Molecular Weight | 269.32 g/mol | [7] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Anticipated Hazards | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Potential for target organ damage with repeated exposure | [1][2][3][4][5] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure all safety measures are in place. Adherence to these protocols is mandatory to prevent personal exposure and environmental contamination.[8][9]
-
Engineering Controls : All weighing and handling of the solid compound, and any generation of solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[8]
-
Skin Protection : A flame-resistant lab coat must be worn and fully fastened.[8] Use chemically resistant gloves (nitrile gloves are a suitable choice for general protection against acids and organic compounds, but always check compatibility).[9][11] Gloves should be inspected before use and removed promptly if contaminated, followed by thorough hand washing.[8][12]
-
Footwear : Closed-toe shoes are required in the laboratory at all times.[8]
Waste Classification and Segregation: A Step-by-Step Determination
The first critical step in disposal is to determine if the waste is hazardous according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria.[13] This determination must be made at the point of generation.[13]
The primary hazardous characteristic to consider for this compound is Corrosivity .
-
Corrosivity (D002) : This applies to aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.[13] Given the benzoic acid functional group, an aqueous solution of this waste is expected to be acidic.
The following diagram outlines the decision-making process for classifying waste containing this compound.
Caption: Waste Classification Workflow for the subject compound.
Segregation : It is imperative to collect this waste in its own designated container. Do not mix with other waste streams, especially bases, strong oxidizing agents, or cyanides, to prevent violent reactions or the release of toxic gases.[13][14]
On-Site Accumulation and Storage
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14][15]
-
Container Selection : Use a chemically compatible container, preferably the original manufacturer's container or a new, clean polyethylene container.[14] Ensure the container has a secure, tightly-fitting lid.[13][14]
-
Labeling : The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name: "Waste this compound".[15] If it is a mixture, all components must be listed by percentage or volume.[14]
-
Storage : Keep the waste container closed at all times, except when adding waste.[14] Store the container in a designated SAA that is under the control of laboratory personnel and away from incompatible materials.[16] The SAA must be inspected weekly for any signs of leakage.[14]
Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or involves volatile components, evacuate the area.
-
PPE : Don appropriate PPE as described in Section 2 before re-entering the area.
-
Containment : For a solid spill, gently sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[17][18] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralization (for liquid spills) : For small aqueous spills, after absorption, the residue can be cautiously neutralized with a dilute solution of a weak base, such as sodium bicarbonate.[4]
-
Decontamination : Clean the spill area thoroughly with soap and water.[17] All cleanup materials (absorbents, contaminated wipes, etc.) must be placed in the hazardous waste container.[1][17]
-
Surface Decontamination : The process of decontamination involves rendering the hazardous drug inactive and removing the residue.[19] After handling the compound, all work surfaces and equipment should be wiped down.
Final Disposal Protocol
Final disposal of chemical waste must be conducted in accordance with federal, state, and local regulations.[18][20] In almost all laboratory settings, this involves collection by a certified hazardous waste management vendor. Never dispose of this chemical down the drain without proper assessment and, if necessary, treatment.
The following workflow provides a general protocol. Note that Option A is only permissible for small quantities of fully characterized aqueous waste and is subject to strict institutional and local wastewater regulations. Option B is the standard and recommended procedure.
Caption: Final Disposal Workflow Decision Tree.
Core Directive for Disposal : All waste, whether neutralized or not, must be managed through your institution's official hazardous waste program.[13][14] This ensures the waste is tracked from its point of generation to its final disposal, a process mandated by the EPA.[15]
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Safety Data Sheet: Benzoic acid. (2024). Penta Chemicals. Retrieved from [Link]
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Safety Data Sheet: BENZOIC ACID. (2021). Alpha Resources. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Safety Data Sheet: Benzoic acid. (2023). Chemos GmbH & Co.KG. Retrieved from [Link]
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Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Journal of Chromatography A. Retrieved from [Link]
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Al-Rimawi, F., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]
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Benzoic acid, 3-amino-4-[(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl)oxy]-. (n.d.). LookChem. Retrieved from [Link]
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Safety Data Sheet (SDS) Benzoic Acid. (2024). LPS.org. Retrieved from [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
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Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. Retrieved from [Link]
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Safety Data Sheet: Benzoic acid methyl ester. (n.d.). Carl ROTH. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
